Ammonium benzenesulfonate
Description
The exact mass of the compound Ammonium benzenesulphonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S.H3N/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLOCCUNZXBJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066486 | |
| Record name | Ammonium benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19402-64-3 | |
| Record name | Ammonium benzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19402-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Bonding of Ammonium Benzenesulfonate
Introduction
Ammonium benzenesulfonate (ABS) is an organic salt that serves as a quintessential model for understanding the interplay of covalent, ionic, and intermolecular forces. Comprising an ammonium cation (NH₄⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻), its structure is deceptively simple yet foundational to a wide range of applications.[1] For researchers in materials science and drug development, ABS and its derivatives are of significant interest. In pharmaceuticals, the benzenesulfonate moiety is used to form salts of active pharmaceutical ingredients (APIs), enhancing properties such as solubility and stability.[2] Its surfactant properties also find use in various industrial and cosmetic formulations.[1]
This technical guide offers an in-depth exploration of the chemical structure and bonding of this compound. We will move from the intramolecular covalent framework of its constituent ions to the intermolecular forces that govern its solid-state architecture. This analysis is grounded in established chemical principles and supported by spectroscopic and crystallographic insights, providing a comprehensive resource for scientists and researchers.
Molecular Identity and Physicochemical Properties
This compound is a white, crystalline solid that is often encountered as deliquescent needles or plates.[1] Its identity is defined by the following key parameters.
| Property | Value | Source(s) |
| IUPAC Name | azanium;benzenesulfonate | [3][4][5] |
| CAS Number | 19402-64-3 | [1][6][7] |
| Molecular Formula | C₆H₉NO₃S | [1][4][7] |
| Molecular Weight | 175.21 g/mol | [4][6] |
| Appearance | Fine, deliquescent needles or large plates | [1] |
| Melting Point | 284-285 °C | [6][8] |
| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in ether. | [1] |
Elucidation of Chemical Structure and Bonding
The defining characteristic of this compound is its nature as a salt, formed from the proton transfer of a strong acid (benzenesulfonic acid) to a weak base (ammonia). This dictates a structure dominated by a powerful ionic bond, which is further supported by a network of covalent and intermolecular interactions.
The Benzenesulfonate Anion (C₆H₅SO₃⁻)
The anion consists of a phenyl group attached to a sulfonate group.
-
Aromatic System: The core is a benzene ring, a planar hexagon of six sp²-hybridized carbon atoms. This creates a delocalized π-electron system above and below the plane of the ring, which is responsible for its characteristic aromatic stability and reactivity.
-
Sulfonate Group (-SO₃⁻): The sulfonate group features a central sulfur atom covalently bonded to the benzene ring and three oxygen atoms. The sulfur-oxygen bonds have significant double-bond character due to resonance, which delocalizes the negative charge across all three oxygen atoms. This delocalization is crucial for the stability of the anion. The geometry around the sulfur atom is approximately tetrahedral.
Caption: Covalent structure of the benzenesulfonate anion.
The Ammonium Cation (NH₄⁺)
The ammonium cation is formed when ammonia (NH₃) accepts a proton (H⁺). The central nitrogen atom is sp³-hybridized, resulting in a perfectly tetrahedral geometry with four equivalent N-H covalent bonds. The positive charge is delocalized over the entire ion but is formally centered on the nitrogen atom.
Caption: Tetrahedral geometry of the ammonium cation.
Primary Ionic and Intermolecular Interactions
The solid-state structure of this compound is dictated by the powerful electrostatic attraction between the positively charged ammonium cation and the negatively charged benzenesulfonate anion. This constitutes the primary ionic bond.
Beyond this fundamental interaction, the crystal lattice is organized by a network of hydrogen bonds.[3] The hydrogen atoms of the ammonium cation act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonate group serve as acceptors. This network of N-H···O hydrogen bonds creates a highly ordered, three-dimensional supramolecular assembly, contributing significantly to the compound's thermal stability and high melting point.[9] The hydrophobic benzene rings may also engage in weaker π-π stacking interactions, further stabilizing the crystal packing.[3]
Caption: Ionic and hydrogen bonding in this compound.
Synthesis and Characterization
The synthesis of this compound is a straightforward acid-base reaction, which logically follows the industrial synthesis of its parent acid.
Synthetic Pathway
The formation of this compound is conceptually a two-step process:
-
Electrophilic Aromatic Sulfonation: Benzene is reacted with fuming sulfuric acid (sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid. This is a classic electrophilic aromatic substitution reaction.[3]
-
Neutralization: The resulting benzenesulfonic acid is neutralized with an aqueous solution of ammonia (ammonium hydroxide). The acidic proton from the sulfonic acid group is transferred to the ammonia molecule, forming the ammonium cation and the benzenesulfonate anion in solution. Subsequent removal of the solvent yields the solid salt.
Caption: Conceptual two-step synthesis of this compound.
Experimental Protocol: Synthesis via Neutralization
This protocol outlines the laboratory-scale synthesis of this compound from its parent acid.
Materials:
-
Benzenesulfonic acid (C₆H₅SO₃H)
-
Ammonium hydroxide solution (NH₄OH, ~30% in water)
-
Deionized water
-
pH indicator paper or pH meter
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Dissolution: In a fume hood, dissolve a known quantity of benzenesulfonic acid in a minimal amount of deionized water in a beaker with magnetic stirring. Rationale: This ensures the acid is fully dissociated and available for reaction.
-
Neutralization: Slowly add ammonium hydroxide solution dropwise to the stirring acidic solution. Monitor the pH of the solution continuously. Rationale: A slow, controlled addition prevents excessive heat generation and overshooting the neutral point.
-
Endpoint Determination: Continue adding ammonium hydroxide until the solution reaches a neutral pH of ~7.0.
-
Solvent Removal: Transfer the resulting neutral solution to a round-bottom flask and remove the water using a rotary evaporator under reduced pressure. This will yield the crude solid this compound. Rationale: Evaporation under reduced pressure allows for solvent removal at a lower temperature, preventing potential thermal degradation of the product.
-
Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath. The purified crystals of this compound will precipitate out of the solution. Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The compound is soluble in the hot solvent but less soluble at colder temperatures, leaving impurities behind in the solution.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to remove any residual solvent.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical step, typically involving multiple analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure of the benzenesulfonate anion. The aromatic protons and carbons will show characteristic chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups. Characteristic peaks for S=O stretching in the sulfonate group, N-H stretching in the ammonium ion, and C-H/C=C vibrations of the aromatic ring would be expected.
-
X-ray Diffraction (XRD): For a crystalline solid, single-crystal XRD provides unambiguous confirmation of the three-dimensional structure, including bond lengths, bond angles, and the crystal packing arrangement.[3]
-
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values calculated from the molecular formula (C₆H₉NO₃S) to verify purity.
Caption: Workflow for the analytical characterization of synthesized product.
Conclusion
This compound is a compound defined by a hierarchy of bonding interactions. At its core is the robust ionic attraction between the ammonium cation and the benzenesulfonate anion. This primary bond is supported and organized by the specific covalent frameworks within each ion—the delocalized π-system of the benzene ring and the tetrahedral geometry of the ammonium ion. Finally, its solid-state architecture is directed by a network of intermolecular hydrogen bonds, which confers significant stability. A thorough understanding of this interplay between ionic, covalent, and intermolecular forces is essential for researchers who utilize this compound as a building block, counter-ion, or functional material in advanced applications.
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National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, ammonium salt. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). The crystal structure of 4-aminiumbiphenyl benzenesulfonate, C18H17NO3S. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, April 9). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Retrieved from [Link]
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An In-depth Technical Guide to Ammonium Benzenesulfonate: Properties, Synthesis, and Applications
Abstract
Ammonium benzenesulfonate, the salt derived from benzenesulfonic acid and ammonia, is a compound of significant interest in various scientific and industrial domains, particularly in organic synthesis and pharmaceutical sciences. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, with a focus on its relevance to drug development professionals. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to serve as a valuable resource for researchers and scientists.
Introduction: The Scientific Context of this compound
Benzenesulfonic acid and its derivatives are foundational materials in organic chemistry.[1] The formation of their salts, such as this compound, is a strategic approach to modify their physical properties, such as solubility and stability, for specific applications.[1] In the pharmaceutical industry, the benzenesulfonate moiety, often referred to as "besylate," is frequently incorporated into active pharmaceutical ingredients (APIs) to enhance their bioavailability and formulate them into stable dosage forms.[1][2] While sodium and potassium salts are common, the ammonium salt offers unique properties and reactivity that warrant a detailed examination. This guide delves into the core scientific attributes of this compound, providing the in-depth knowledge required for its effective application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and the development of analytical methods.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₆H₉NO₃S | [3] |
| Molecular Weight | 175.21 g/mol | [3] |
| Appearance | White to off-white crystalline solid/powder. | [4] |
| Melting Point | 284-285 °C | [4] |
Solubility Profile
-
Water: Freely soluble.[5] The presence of both the ionic sulfonate group and the ammonium cation contributes to its high affinity for water.
-
Alcohols (Ethanol, Methanol): Soluble.[5] This solubility is crucial for its use in many organic reactions and for purification by recrystallization.
-
Benzene: Slightly soluble.[5]
-
Non-polar solvents (e.g., Diethyl Ether, Carbon Disulfide): Insoluble.[5]
The solubility in aqueous and alcoholic solutions is a key property that facilitates its use as a reagent and for purification.[1][6]
Thermal Stability and Decomposition
While a specific decomposition temperature is not consistently reported, it is known that benzenesulfonic acid and its salts can undergo desulfonation at elevated temperatures (above 200-220 °C), particularly in the presence of acid, to regenerate benzene.[7] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to precisely determine the decomposition profile of this compound and identify its decomposition products, which are expected to include oxides of sulfur and nitrogen, and ammonia.[8][9]
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimentally determined spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of benzenesulfonic acid and related compounds.
-
¹H NMR:
-
The protons on the benzene ring are expected to appear in the aromatic region, typically between 7.4 and 7.9 ppm . The protons ortho to the sulfonate group will be the most downfield, followed by the para and meta protons.
-
The protons of the ammonium cation (NH₄⁺) would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration. In D₂O, this signal would exchange and not be observed.
-
-
¹³C NMR:
-
The carbon atoms of the benzene ring are expected in the range of 125-145 ppm .
-
The carbon atom directly attached to the sulfonate group (C1) would be the most downfield. The other carbons would follow a predictable pattern based on the electronic effects of the sulfonate group.
-
Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the vibrational modes of the sulfonate group, the aromatic ring, and the ammonium cation.
-
S=O stretching: Strong, characteristic absorptions for the sulfonate group are expected around 1200-1120 cm⁻¹ (asymmetric stretch) and 1060-1030 cm⁻¹ (symmetric stretch).[10]
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹ .
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
N-H stretching: A broad band in the region of 3300-3000 cm⁻¹ is characteristic of the ammonium cation.
Crystal Structure
Chemical Reactivity and Synthesis
This compound exhibits reactivity characteristic of both the benzenesulfonate anion and the ammonium cation.
Key Reactions
-
Salt Metathesis: The ammonium cation can be exchanged with other cations through salt metathesis reactions.
-
Reactions of the Benzenesulfonate Anion: The sulfonate group is a good leaving group in nucleophilic aromatic substitution reactions under forcing conditions. The aromatic ring can undergo further electrophilic substitution, with the sulfonate group acting as a deactivating meta-director.
-
Desulfonation: As mentioned, heating with aqueous acid can reverse the sulfonation reaction.[7]
Laboratory-Scale Synthesis Protocol
The synthesis of this compound is a straightforward acid-base neutralization reaction.
Caption: Synthetic workflow for this compound.
Objective: To synthesize this compound from benzenesulfonic acid.
Materials:
-
Benzenesulfonic acid
-
Concentrated ammonium hydroxide solution (28-30%)
-
Deionized water
-
Ethanol
-
pH indicator paper or a calibrated pH meter
Procedure:
-
Dissolution: In a fume hood, dissolve a known mass of benzenesulfonic acid in a minimal amount of deionized water in an Erlenmeyer flask with magnetic stirring.
-
Neutralization: Cool the flask in an ice bath. Slowly add concentrated ammonium hydroxide dropwise to the stirred solution. Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH is neutral (pH ≈ 7). The reaction is exothermic, so slow addition and cooling are crucial.
-
Crystallization: Remove the flask from the ice bath and allow it to slowly warm to room temperature. The this compound will begin to crystallize. To maximize the yield, the solution can be concentrated by gentle heating on a hot plate to evaporate some of the water, followed by slow cooling.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Purification by Recrystallization
Caption: Experimental workflow for purification by recrystallization.
Objective: To purify crude this compound.
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the solvent mixture and heat the flask on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[12]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystals should form. To maximize the yield, place the flask in an ice bath for 30 minutes.[12][13]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[12]
-
Drying: Dry the crystals to a constant weight.
Applications in Research and Drug Development
The utility of this compound and the broader class of benzenesulfonates in the pharmaceutical industry is significant.
Role in API Synthesis and Formulation
Aromatic sulfonic acids and their salts are widely used in the synthesis of APIs.[14] The benzenesulfonate group can be introduced to:
-
Act as a protecting group: The sulfonate group can be used to block a position on an aromatic ring, directing other substituents to different positions, and can later be removed by desulfonation.[4]
-
Serve as a catalyst: The acidic nature of related sulfonic acids makes them effective catalysts in various organic reactions.[1][14] this compound can act as a source of protons in certain reactions.
-
Improve Pharmaceutical Properties: The most prominent application of benzenesulfonates in drug development is the formation of besylate salts. Many basic APIs are formulated as besylates to improve their solubility, stability, and bioavailability.[1][2] While this compound is not typically the direct salt-forming agent for a final drug product (as the counter-ion is usually a non-volatile cation), its study provides valuable insights into the behavior of the besylate moiety.
Potential as a Resolving Agent
Chiral resolution, the separation of enantiomers, is a critical step in the synthesis of many pharmaceuticals. This is often achieved by forming diastereomeric salts with a chiral resolving agent. While there is no specific literature citing this compound for this purpose, its acidic nature suggests that if a chiral derivative were synthesized, it could potentially be used to resolve racemic bases. The general principle involves the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.[15]
Analytical Methodologies
Reliable analytical methods are crucial for quality control and reaction monitoring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound. A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection can be achieved using a UV detector, monitoring the absorbance of the benzene ring (around 220-260 nm).
Titrimetric Methods
The ammonium content can be determined by a Kjeldahl-type distillation followed by titration of the liberated ammonia. The benzenesulfonate content can be determined by acid-base titration.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Refer to the specific Safety Data Sheet (SDS) for detailed information on hazards and first-aid measures.
Conclusion
This compound is a versatile compound with a range of properties that make it valuable to researchers, particularly in organic synthesis and pharmaceutical science. Its high solubility in polar solvents, coupled with the reactivity of the benzenesulfonate and ammonium ions, provides a foundation for its use in various chemical transformations. While more detailed quantitative data on its physical properties would be beneficial, the principles outlined in this guide provide a robust framework for its synthesis, purification, and application. A deeper understanding of this compound contributes to the broader knowledge base of salt formation and its strategic importance in drug development and materials science.
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National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved from [Link]
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- SOLUBILITY D
-
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Synthesis and preparation of Ammonium benzenesulfonate
An In-depth Technical Guide to the Synthesis and Preparation of Ammonium Benzenesulfonate
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and outlines the necessary safety and handling procedures. The methodologies described herein are grounded in established chemical literature, ensuring a reliable and reproducible approach.
Introduction to this compound
This compound (C₆H₉NO₃S) is the ammonium salt of benzenesulfonic acid.[1] It is a white, crystalline solid that is soluble in water and alcohol.[1] This compound serves as a versatile intermediate in organic synthesis and has found applications in various industries.[1] It is utilized as a surfactant, corrosion inhibitor, and as a component in the manufacturing of dyes, pigments, and pharmaceuticals.[1] In cosmetics, it functions as an emulsifier and surfactant, enhancing the texture and spreadability of skincare and haircare products.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19402-64-3 | [1][2][3][4] |
| Molecular Formula | C₆H₉NO₃S | [1][3][4] |
| Molecular Weight | 175.21 g/mol | [3][4] |
| Appearance | White crystalline solid; fine, deliquescent needles or large plates | [1] |
| Melting Point | ~220 °C | [1] |
| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in ether | [1] |
The Chemistry of Synthesis: A Two-Step Approach
The synthesis of this compound is fundamentally a two-step process. The first step involves the electrophilic aromatic sulfonation of benzene to yield benzenesulfonic acid. The second step is a classic acid-base neutralization reaction to form the desired ammonium salt.
Step 1: Electrophilic Aromatic Sulfonation of Benzene
Aromatic sulfonation is a cornerstone reaction in industrial organic chemistry.[5] In this reaction, benzene attacks an electrophilic sulfur trioxide (SO₃) molecule. Typically, fuming sulfuric acid (oleum), which is a solution of SO₃ in concentrated sulfuric acid, is used as the sulfonating agent.[6] The reaction is reversible, a characteristic that distinguishes it from other electrophilic aromatic substitutions like nitration.[6][7]
Step 2: Neutralization with an Ammonium Source
Benzenesulfonic acid is a strong acid (pKa ≈ -2.8) and readily dissociates in water.[5] To form the ammonium salt, the acidic solution of benzenesulfonic acid is carefully neutralized with an ammonium base, most commonly aqueous ammonia (ammonium hydroxide, NH₄OH). The reaction proceeds to completion, yielding this compound and water.
Caption: Overall synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Benzene | C₆H₆ | 78.11 | 39.0 g (44.5 mL) | 0.50 |
| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄·xSO₃ | - | 150 mL | - |
| Ammonium Hydroxide (28-30% NH₃) | NH₄OH | 35.04 | ~100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ice | H₂O | 18.02 | ~500 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Thermometer
-
Heating mantle
-
Large beaker (2 L)
-
Büchner funnel and filter flask
-
pH indicator paper or pH meter
-
Crystallizing dish
Step-by-Step Procedure
Part A: Synthesis of Benzenesulfonic Acid
-
Setup: Assemble the 500 mL three-neck flask with the mechanical stirrer, dropping funnel, and condenser. Place the flask in an ice-water bath situated on the heating mantle (for temperature control).
-
Sulfonation: Carefully charge the flask with 150 mL of fuming sulfuric acid. Begin stirring and allow the acid to cool to below 10 °C.
-
Benzene Addition: Slowly add 39.0 g (44.5 mL) of benzene from the dropping funnel over a period of 60-90 minutes. The causality for this slow addition is to control the highly exothermic nature of the reaction. Maintain the internal temperature between 25-30 °C. A higher temperature can lead to the formation of byproducts like diphenyl sulfone.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50 °C for one hour to ensure the reaction goes to completion.
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate 2 L beaker, prepare a slurry of ~500 g of crushed ice in 200 mL of deionized water. Very slowly and with vigorous stirring, pour the reaction mixture into the ice slurry. This quenching step must be performed cautiously to manage the heat generated from the dilution of strong acid.
Part B: Neutralization and Isolation
-
Neutralization: Cool the resulting acidic solution in an ice bath. Slowly add concentrated ammonium hydroxide (28-30%) while continuously monitoring the pH. The objective is to reach a pH of 7. This step generates significant heat and ammonia fumes; therefore, slow addition and efficient cooling are critical.
-
Crystallization: Once neutralized, transfer the solution to a large crystallizing dish or beaker. Reduce the volume of the solution by about half on a hot plate in the fume hood to concentrate the product. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Isolation: Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining inorganic salt impurities. Recrystallization from a minimal amount of hot water or ethanol-water mixture can be performed for higher purity if needed.[8]
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.
Caption: Step-by-step experimental workflow for synthesis.
Product Characterization and Purity Assessment
Validation of the final product's identity and purity is a critical step.
-
Melting Point: A sharp melting point close to the literature value (~220 °C) is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR (in D₂O): Expect aromatic protons as a multiplet around 7.5-7.9 ppm. The ammonium protons may be a broad singlet or exchange with the solvent.
-
FT-IR (KBr pellet): Characteristic peaks for the sulfonate group (S=O stretches) around 1200-1120 cm⁻¹ and 1060-1030 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and broad N-H stretches from the ammonium cation around 3200 cm⁻¹.
-
-
Purity Analysis: For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is a precise method for identifying and quantifying impurities.[9] Potentiometric titration can also be employed as a robust method for determining the total anionic surfactant content.[9]
Safety, Handling, and Storage
This compound and the reagents used in its synthesis pose several hazards. Adherence to safety protocols is mandatory.
-
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[1][10] The reagents, particularly fuming sulfuric acid and benzene, are highly corrosive and carcinogenic, respectively.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, thicker gloves for corrosives).[10][11]
-
Safe Handling:
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Inhalation: Move the person to fresh air.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
References
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Capot Chemical. (2011, February 16). MSDS of Benzenesulfonic acid, ammonium salt. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88040, Benzenesulfonic acid, ammonium salt. Retrieved from [Link]
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Ammonium benzenesulfonate CAS number and molecular weight
An In-depth Technical Guide to Ammonium Benzenesulfonate
Abstract
This compound (CAS No. 19402-64-3) is a versatile organic salt that has garnered significant attention for its utility across diverse scientific and industrial domains.[1][2] This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in research, development, and manufacturing. We will explore its function as a catalyst in organic synthesis, its properties as a surfactant, and its emerging applications in materials science.[1] Furthermore, this document details rigorous, field-proven protocols for its synthesis, analysis, and safe handling, ensuring that researchers, scientists, and drug development professionals can leverage this compound's full potential while maintaining the highest standards of safety and scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is the ammonium salt of benzenesulfonic acid. Structurally, it consists of an ammonium cation (NH₄⁺) ionically bonded to a benzenesulfonate anion (C₆H₅SO₃⁻).[2] This combination imparts unique properties, such as high water solubility, which are advantageous in numerous applications.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 19402-64-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₉NO₃S | [2][3][4][5][6] |
| Molecular Weight | 175.21 g/mol | [1][3][4][7] |
| IUPAC Name | azane;benzenesulfonic acid | [5] |
| Synonyms | Azanium benzenesulfonate, BENZENE SULFONIC ACID AMMONIUM SALT | [2][3][4] |
| InChI Key | WWLOCCUNZXBJFR-UHFFFAOYSA-N | [1][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white solid; fine, deliquescent needles or large plates | [2][3] |
| Melting Point | 283-288 °C (decomposes) | [3][8] |
| Solubility | Soluble in water and alcohol | [2] |
| Odor | Not available / Odorless | [2][8] |
| Stability | Stable under recommended storage conditions | [8] |
Synthesis and Manufacturing
The synthesis of this compound is a robust, two-step process rooted in fundamental electrophilic aromatic substitution chemistry. The causality behind this choice of pathway is its high efficiency and the use of readily available, cost-effective starting materials.
Step 1: Electrophilic Aromatic Substitution - Sulfonation of Benzene The process begins with the sulfonation of benzene using fuming sulfuric acid (oleum), a mixture of sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).[9] SO₃, or its protonated form +SO₃H, acts as the powerful electrophile required to attack the electron-rich benzene ring, forming benzenesulfonic acid.[9] This reaction is reversible, a key feature that can be exploited in synthesis strategies where the sulfonyl group is used as a temporary blocking group.[9]
Step 2: Neutralization The resulting benzenesulfonic acid is a strong acid and is subsequently neutralized with a suitable ammonium source, typically aqueous ammonia (ammonium hydroxide, NH₄OH), to yield the this compound salt. This acid-base reaction is highly favorable and proceeds rapidly to completion.
Conceptual Laboratory Synthesis Workflow
Below is a diagram illustrating the logical flow of the synthesis process.
Caption: Synthesis Workflow of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a conceptual guide. All procedures must be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
-
Sulfonation:
-
To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 100 mL of fuming sulfuric acid (20% SO₃).
-
Cool the flask in an ice bath to maintain a temperature between 20-25°C.
-
Slowly add 78 g (1 mol) of benzene via the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 30°C. The choice to control the temperature is critical to prevent unwanted side reactions and ensure regioselectivity.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction proceeds to completion.
-
-
Neutralization and Isolation:
-
Carefully and slowly pour the reaction mixture over 500 g of crushed ice in a large beaker. This highly exothermic step must be done with caution.
-
While stirring, slowly add concentrated aqueous ammonia until the solution is neutral to litmus paper (pH ≈ 7).
-
Cool the resulting solution in an ice bath to induce crystallization of this compound.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to remove impurities.
-
Dry the product in a vacuum oven at 50-60°C. The purity can be assessed via melting point determination or HPLC.
-
Applications in Research and Drug Development
The utility of this compound stems from its dual nature: the reactivity of the benzenesulfonate group and the properties imparted by the ammonium counter-ion.
Role as a Catalyst in Organic Synthesis
Aromatic sulfonic acids and their salts are recognized as effective and environmentally benign acid catalysts.[10][11] this compound can function as a mild Brønsted acid catalyst in various organic transformations, such as esterifications and condensations.[1][12] Its solid nature and moderate acidity make it easier to handle and remove from reaction mixtures compared to traditional mineral acids, aligning with the principles of green chemistry.[11]
Pharmaceutical Salt Formation and Drug Formulation
While benzenesulfonic acid itself is more commonly used to form 'besylate' salts of active pharmaceutical ingredients (APIs), the principles are directly relevant.[12][13][14] Forming a besylate salt is a widely used strategy in drug development to enhance the solubility, stability, and bioavailability of alkaline drug molecules.[14] For example, Amlodipine, a widely used antihypertensive drug, is formulated as amlodipine besylate to improve its physicochemical properties.[14] this compound serves as a key reference standard and intermediate in the synthesis and analysis of such besylate APIs.[15]
Surfactant and Emulsifier
The benzenesulfonate anion possesses an amphiphilic structure, with a hydrophobic benzene ring and a hydrophilic sulfonate group. This allows it to function as a surfactant and emulsifier, reducing surface tension between immiscible liquids.[2] This property is leveraged in the formulation of cosmetics, detergents, and as a corrosion inhibitor.[2]
Analytical Chemistry
In analytical sciences, particularly in chromatography, benzenesulfonate and its derivatives are used as counter-ions. High-Performance Liquid Chromatography (HPLC) methods have been developed for the robust analysis of benzenesulfonic acid and related compounds, often employing mixed-mode columns for effective separation and detection.[16]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its application. Several analytical techniques are routinely employed.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing purity. A typical method uses a reversed-phase C18 column with a buffered mobile phase (e.g., ammonium phosphate) and UV detection at ~205-220 nm.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure. For the benzenesulfonate anion, the aromatic protons typically appear as a multiplet in the range of 7.5-8.0 ppm in ¹H NMR.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key characteristic peaks for benzenesulfonamides include strong absorptions for asymmetric and symmetric SO₂ stretching vibrations in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[18]
Safety, Handling, and Disposal
This compound is an irritant and requires careful handling to minimize risk. Adherence to a self-validating safety protocol is mandatory.
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | H315 | Causes skin irritation. | [8] |
| Hazard | H319 | Causes serious eye irritation. | [8] |
| Hazard | H335 | May cause respiratory irritation. | [8] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][8] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [8] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Laboratory Safety Workflow
This diagram outlines the essential workflow for safely managing this compound in a laboratory setting.
Caption: Laboratory Safety Workflow for Handling this compound.
Protocol for Safe Handling and Disposal
-
Engineering Controls: Always handle this compound powder inside a certified chemical fume hood to prevent inhalation of dust.[8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[8]
-
Spill Management: In case of a spill, prevent further spread.[8] Carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[8] Do not allow the product to enter drains.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If irritation persists, seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
-
Disposal: Dispose of waste this compound and contaminated materials in accordance with all federal, state, and local regulations.[8] Do not dispose of it in general waste or down the drain.[8]
Conclusion
This compound is a compound of significant academic and industrial importance. Its straightforward synthesis, well-defined properties, and versatile applications as a catalyst, surfactant, and pharmaceutical building block make it a valuable tool for chemists and material scientists. A thorough understanding of its characteristics and strict adherence to safety protocols, as outlined in this guide, are essential for harnessing its full potential in research and development.
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PubMed. Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and Theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) Levels Study of Benzenesulfonic Acid and Alkali Metal Benzenesulfonates. [Link]
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The Thermal Dissociation of Ammonium Benzenesulfonate: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the thermal decomposition of ammonium benzenesulfonate, a critical area of study for researchers, scientists, and professionals in drug development. Understanding the thermal stability and decomposition pathways of this compound is paramount for ensuring safety, optimizing reaction conditions, and controlling product purity in various chemical processes. This document moves beyond a simple recitation of facts to provide a causal analysis of the decomposition process, grounded in established chemical principles and supported by experimental evidence.
Introduction: The Significance of Thermal Stability
This compound, the salt formed from benzenesulfonic acid and ammonia, is a compound that finds utility in various chemical syntheses. Its thermal behavior is of particular interest as it incorporates an aromatic sulfonate group and an ammonium cation, both of which contribute to a complex decomposition profile. For professionals in the pharmaceutical and fine chemical industries, a thorough understanding of a compound's response to heat is not merely academic; it is a cornerstone of safe process design, hazard analysis, and the development of robust manufacturing protocols. Uncontrolled thermal decomposition can lead to runaway reactions, the generation of hazardous and toxic byproducts, and ultimately, compromise the integrity of the final product.
This guide will elucidate the multi-stage thermal decomposition of this compound, detailing the chemical transformations and the identity of the evolved gaseous and solid products. We will further present a comprehensive experimental workflow for characterizing this decomposition, providing the rationale behind the selection of analytical techniques and interpretation of the resulting data.
The Mechanistic Pathway of Thermal Decomposition
The thermal decomposition of this compound is not a simple, one-step process but rather a cascade of reactions occurring at distinct temperature ranges. The overall process can be conceptualized in two primary stages: an initial acid-base dissociation followed by the subsequent decomposition of the resulting benzenesulfonic acid intermediate, which can proceed through competing pathways.
Upon heating, the initial and most predictable event is the dissociation of the ammonium salt into its constituent acid and base: benzenesulfonic acid and ammonia. This is a common thermal behavior for ammonium salts of strong acids.
Stage 1: Dissociation and Formation of Benzenesulfonic Acid (Approx. > 200 °C)
C₆H₅SO₃⁻NH₄⁺(s) → C₆H₅SO₃H(l) + NH₃(g)
This initial endothermic process is analogous to the well-documented thermal decomposition of other ammonium salts, such as ammonium sulfate. The liberated ammonia gas is a key reactive intermediate in the subsequent, higher-temperature decomposition stages.
Stage 2: Decomposition of Benzenesulfonic Acid Intermediate (Approx. 200 °C - 500 °C)
The benzenesulfonic acid formed in the first stage is itself thermally labile and can undergo further decomposition through several pathways, primarily desulfonation and reaction with the previously evolved ammonia.
-
Pathway 2a: Desulfonation to Benzene. At temperatures around and above 200 °C, benzenesulfonic acid can undergo desulfonation, a reversible reaction, to yield benzene and sulfuric acid[1].
C₆H₅SO₃H(l) → C₆H₆(g) + H₂SO₄(l)
The sulfuric acid formed is a dense, corrosive liquid that will further decompose at higher temperatures to sulfur oxides and water.
-
Pathway 2b: Formation of Aniline. In the presence of the ammonia evolved in Stage 1, a crucial reaction pathway leading to the formation of aniline becomes significant, particularly at higher temperatures. Pyrolysis studies of sulfonated aromatic amines have shown that aniline is a dominant product, with an optimal formation temperature around 500 °C[2][3]. This suggests a direct reaction between the benzenesulfonic acid intermediate and ammonia.
C₆H₅SO₃H(l) + NH₃(g) → C₆H₅NH₂(g) + H₂SO₃(l) (Sulfurous Acid)
The sulfurous acid is unstable and readily decomposes to sulfur dioxide and water.
H₂SO₃(l) → SO₂(g) + H₂O(g)
The following diagram illustrates the proposed multi-stage decomposition pathway:
Caption: Proposed thermal decomposition pathway of this compound.
It is important to note that the ultimate decomposition products under oxidative conditions (e.g., in the presence of air) will be a mixture of hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SO₂, SO₃).
Experimental Characterization: A Validating Workflow
A robust understanding of the thermal decomposition of this compound necessitates empirical validation. A combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ideally coupled with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), provides a comprehensive picture of the decomposition process.
Core Analytical Techniques
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition, the number of decomposition stages, and the mass loss associated with each stage.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on the energetics of the decomposition process, identifying endothermic events (e.g., melting, dissociation) and exothermic events (e.g., oxidative decomposition).
-
Evolved Gas Analysis (EGA) - TGA-MS/FTIR: Coupling the outlet of the TGA to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of the gaseous products evolved at each stage of decomposition. This is crucial for confirming the proposed reaction mechanism.
Experimental Protocol
The following outlines a detailed, step-by-step methodology for the thermal analysis of this compound.
Objective: To determine the thermal decomposition profile of this compound, including onset temperature, mass loss at each stage, thermal events (endothermic/exothermic), and the identity of evolved gaseous products.
Materials and Equipment:
-
This compound (high purity)
-
TGA-DSC instrument (simultaneous or separate)
-
Mass spectrometer or FTIR spectrometer coupled to the TGA
-
Inert gas (Nitrogen or Argon) and an oxidative gas (Air or Oxygen)
-
Ceramic or aluminum crucibles
Procedure:
-
Sample Preparation:
-
Carefully weigh 5-10 mg of this compound into a TGA crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup (TGA-DSC):
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere analysis) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.
-
Program the temperature profile:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct decomposition steps.
-
-
If using TGA-MS/FTIR, ensure the transfer line is heated to prevent condensation of evolved products.
-
-
Data Acquisition:
-
Initiate the temperature program and begin data collection for mass change (TGA), heat flow (DSC), and evolved gas composition (MS/FTIR).
-
-
Data Analysis:
-
TGA Curve:
-
Determine the onset temperature of decomposition from the initial deviation from the baseline.
-
Identify the distinct decomposition stages and the corresponding temperature ranges.
-
Calculate the percentage mass loss for each stage.
-
-
DSC Curve:
-
Identify endothermic and exothermic peaks corresponding to the decomposition events observed in the TGA.
-
Integrate the peak areas to quantify the enthalpy change for each transition.
-
-
EGA Data (MS/FTIR):
-
Correlate the evolution of specific gaseous products with the mass loss events from the TGA curve.
-
For MS, monitor the m/z values corresponding to expected products (e.g., NH₃ (17), H₂O (18), SO₂ (64), C₆H₆ (78), C₆H₅NH₂ (93)).
-
For FTIR, identify the characteristic vibrational frequencies of the evolved gases.
-
-
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the characterization of thermal decomposition.
Quantitative Data Summary
The following table summarizes the expected key quantitative data from the thermal analysis of this compound based on the proposed mechanism and data from analogous compounds. Actual experimental values may vary depending on the specific conditions.
| Parameter | Expected Value/Range | Significance |
| Decomposition Onset Temperature | > 200 °C | Indicates the temperature at which the material begins to degrade. |
| Stage 1 Mass Loss (Ammonia) | ~9.7% | Corresponds to the theoretical mass percentage of ammonia in this compound. |
| Stage 1 Thermal Event (DSC) | Endothermic | Consistent with the energy required for the dissociation of the ammonium salt. |
| Stage 2 Onset Temperature | ~200 - 250 °C | Marks the beginning of the decomposition of the benzenesulfonic acid intermediate. |
| Major Gaseous Products (Inert) | NH₃, H₂O, SO₂, C₆H₆, C₆H₅NH₂ | Confirms the proposed decomposition pathways. |
| Major Gaseous Products (Oxidative) | CO, CO₂, NOx, SO₂, H₂O | Represents the complete combustion products in the presence of an oxidant. |
| Final Residue (Inert, <600°C) | Minimal (carbonaceous) | Indicates nearly complete decomposition under these conditions. |
Conclusion: A Framework for Safe and Controlled Chemistry
The thermal decomposition of this compound is a complex process that underscores the importance of rigorous analytical characterization in chemical and pharmaceutical development. The proposed multi-stage mechanism, involving an initial dissociation to ammonia and benzenesulfonic acid followed by competing pathways of desulfonation and aniline formation, provides a robust framework for understanding its behavior under thermal stress. The outlined experimental workflow, centered on TGA-DSC coupled with evolved gas analysis, offers a self-validating system for confirming this mechanism and obtaining critical safety and processing parameters.
For the researcher, scientist, and drug development professional, this in-depth understanding is not merely a matter of academic interest but a practical necessity. It enables the design of safer processes, the anticipation of potential hazards, and the control of reaction pathways to ensure the desired product quality and yield. By applying the principles and methodologies outlined in this guide, professionals can approach the handling and use of this compound with a higher degree of confidence and scientific rigor.
References
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Angene Chemical. "this compound Safety Data Sheet." [Link]
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Capot Chemical. "MSDS of Benzenesulfonic acid, ammonium salt." [Link]
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Allen. "Conversion of Benzenesulfonic acid to aniline." [Link]
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Endo, K., Kondo, H., & Ishimoto, M. (1977). "Degradation of benzenesulfonate to sulfite in bacterial extract." Journal of Biochemistry, 82(5), 1397–1402. [Link]
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Wikipedia. "Benzenesulfonic acid." [Link]
- US Patent US4808342A, "Production of sulfon
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Rehorek, A., & Plum, A. (2007). "Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry." Analytical and Bioanalytical Chemistry, 388(8), 1653–1662. [Link]
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Mettler Toledo. "Thermal Analysis in the Pharmaceutical Industry." [Link]
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Rehorek, A., & Plum, A. (2007). "Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry." ResearchGate. [Link]
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KIT/ITC. "Analysis of gaseous pyrolysis products." [Link]
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NIST. "Benzenesulfonic acid." [Link]
-
Ningbo Inno Pharmchem Co., Ltd. "Exploring the Synthesis and Reactivity of Benzenesulfonic Acid." [Link]
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A Technical Guide to the Reaction Mechanisms of Ammonium Benzenesulfonate
An in-depth technical guide on the core reaction mechanisms of Ammonium Benzenesulfonate, designed for researchers, scientists, and drug development professionals.
This guide provides an in-depth exploration of the synthesis, reactivity, and decomposition of this compound (C₆H₅SO₃NH₄). Moving beyond simple procedural outlines, we delve into the causal mechanistic pathways, offering field-proven insights grounded in established chemical principles. The content is structured to serve as a foundational resource for professionals engaged in organic synthesis, materials science, and pharmaceutical development.
Introduction: The Scientific Profile of this compound
This compound is an organic salt composed of an ammonium cation (NH₄⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻).[1][2] It presents as a white, crystalline solid soluble in water.[1] While its structure is straightforward, its utility is multifaceted. The benzenesulfonate moiety is a cornerstone of the pharmaceutical industry, forming the basis for "besylate" salts that enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[3][4] Furthermore, the compound itself serves as a versatile catalyst and a subject of study in materials science, for instance, as an electrolyte additive in high-energy density batteries.[5][6] Understanding its core reaction mechanisms is therefore critical for leveraging its full potential.
Part 1: Mechanisms of Formation
The synthesis of this compound is fundamentally an acid-base reaction. The process, however, is predicated on the initial formation of benzenesulfonic acid, one of the most important reactions in industrial organic chemistry.[4]
Prerequisite: Electrophilic Aromatic Sulfonation of Benzene
The industrial production of the benzenesulfonate anion begins with the sulfonation of benzene. This is a canonical electrophilic aromatic substitution (EAS) reaction.
Causality of Reagent Choice: The reaction requires a potent electrophile. While sulfuric acid (H₂SO₄) can be used, the reaction is reversible.[7] To drive the equilibrium toward the product, fuming sulfuric acid (oleum)—a solution of sulfur trioxide (SO₃) in concentrated H₂SO₄—is employed.[8][9] The highly electrophilic SO₃ is the key reacting species.
Mechanism:
-
Generation of the Electrophile: In oleum, sulfur trioxide (SO₃) is readily available. It is a powerful electrophile due to the strong dipole moments created by the three electronegative oxygen atoms pulling electron density from the central sulfur atom.[9]
-
Nucleophilic Attack (Sigma Complex Formation): The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization (Proton Abstraction): A weak base, such as the HSO₄⁻ ion, abstracts a proton from the carbon atom bearing the -SO₃⁻ group. This restores the aromaticity of the ring, yielding the benzenesulfonate anion, which is then protonated in the acidic medium to form benzenesulfonic acid.
Caption: Electrophilic Aromatic Substitution pathway for benzene sulfonation.
Primary Synthesis: Acid-Base Neutralization
With benzenesulfonic acid as the precursor, the formation of this compound is a direct and efficient acid-base neutralization.
Mechanism: Benzenesulfonic acid (pKa ≈ -2.8) is a strong acid, readily donating a proton.[4] Ammonia (NH₃) is a weak base that readily accepts a proton to form the ammonium cation (NH₄⁺). The reaction is a simple proton transfer.
Caption: Formation of this compound via proton transfer.
Experimental Protocol: Synthesis of this compound
This protocol outlines a self-validating system for the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound from benzene via a two-step process.
Materials:
-
Benzene (C₆H₆)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Sodium Chloride (NaCl)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Diethyl Ether
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Procedure:
Step 1: Synthesis of Benzenesulfonic Acid
-
In a fume hood, add 100 mL of fuming sulfuric acid to a three-necked flask equipped with a dropping funnel, mechanical stirrer, and condenser.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly add 40 mL (~0.45 mol) of benzene dropwise from the funnel over 1 hour, maintaining the temperature below 25°C.
-
After addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Validation Checkpoint: A small sample should be fully soluble in water, indicating the conversion of water-insoluble benzene.
-
Pour the reaction mixture slowly onto 500 g of crushed ice in a large beaker with stirring. This hydrolyzes excess SO₃ and dilutes the acid.
Step 2: Conversion to this compound
-
Neutralize the acidic solution by cautiously adding calcium carbonate powder in small portions until effervescence ceases (pH ~7). This precipitates calcium sulfate.
-
Filter the mixture to remove the insoluble calcium sulfate. The filtrate contains calcium benzenesulfonate.
-
To the filtrate, add a concentrated solution of ammonium carbonate or bubble ammonia gas through the solution to precipitate calcium carbonate.
-
Filter off the calcium carbonate. The resulting filtrate is an aqueous solution of this compound.
-
Concentrate the solution by rotary evaporation to obtain the crude solid product.
-
Recrystallize the solid from hot ethanol or an ethanol/water mixture to yield pure, crystalline this compound.
-
Final Validation: Confirm product identity and purity via melting point determination (283-288°C) and spectroscopic analysis (FTIR, NMR).[10]
Part 2: Core Reaction Mechanisms and Reactivity
This compound participates in several key reactions, primarily dictated by the benzenesulfonate anion.
Thermal Decomposition
When subjected to high temperatures, this compound decomposes. While the precise mechanistic pathway is complex, the expected products are oxides of carbon, nitrogen, and sulfur, consistent with the elemental composition of the salt.[10] For related aryl sulfonates, thermal stability is significant, with decomposition temperatures often exceeding 230°C.[11]
Desulfonation: A Reversible Pathway
The sulfonation of benzene is reversible, and this reversibility is a synthetically powerful tool. Heating benzenesulfonic acid (or its salts in an acidic medium) with dilute aqueous acid shifts the equilibrium back to benzene and sulfuric acid.[4][5][8]
Mechanism: This reaction is the microscopic reverse of sulfonation.
-
Protonation: In an acidic medium, the benzene ring is protonated at the carbon atom bearing the sulfonic acid group (the ipso-carbon). This is the rate-determining step.
-
Sigma Complex Formation: A resonance-stabilized sigma complex is formed.
-
Loss of Electrophile: The C-S bond cleaves, and the ring ejects SO₃, which is then hydrated to H₂SO₄. This restores the aromaticity of the benzene ring.
Causality: The high concentration of water in dilute acid acts as a nucleophile, capturing the expelled SO₃ and driving the reaction toward desulfonation according to Le Châtelier's principle.[7] This mechanism is fundamental to the use of the sulfonic acid group as a temporary blocking group in organic synthesis to direct other electrophiles to specific positions.
Caption: Reversible desulfonation pathway via ipso-protonation.
Reactivity in Electrophilic Aromatic Substitution (EAS)
The sulfonic acid group (-SO₃H) is a strongly deactivating, meta-directing group for subsequent EAS reactions.[5]
Causality: The sulfonyl group is highly electron-withdrawing due to the electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. This is evident through resonance analysis, which shows that the group withdraws electron density from the entire ring, particularly from the ortho and para positions. The meta position is consequently the least deactivated and thus the most favorable site for attack by an incoming electrophile.
Alkali Fusion for Phenol Synthesis
A historically significant reaction is the alkali fusion of benzenesulfonate salts to produce phenol.[4][12]
Mechanism: The process involves heating sodium benzenesulfonate with solid sodium hydroxide to high temperatures (~300°C). This proceeds via a nucleophilic aromatic substitution mechanism, where a hydroxide ion (OH⁻) displaces the sulfonate group. The initial product is sodium phenoxide, which is subsequently acidified to yield phenol.[4][12]
C₆H₅SO₃Na + 2 NaOH → C₆H₅ONa + Na₂SO₃ + H₂O C₆H₅ONa + H⁺ → C₆H₅OH + Na⁺
While effective, this process has been largely superseded by the cumene process (Hock process) for industrial phenol production due to lower waste generation.[4]
Part 3: Significance in Pharmaceutical Science and Drug Development
The benzenesulfonate moiety is of paramount importance in modern pharmacology.
1. Formation of Besylate Salts: Many APIs are basic compounds with poor aqueous solubility. Converting them into salts is a standard strategy to improve this property. Benzenesulfonic acid is an ideal counterion because it is a strong, non-toxic acid that forms stable, crystalline salts (besylates) with basic drug molecules.[3][13] This enhancement in solubility and stability directly improves a drug's bioavailability and shelf-life.[3]
2. Synthesis of Sulfonamides: Benzenesulfonic acid and its derivatives are critical starting materials for the synthesis of sulfonamides ("sulfa drugs"), one of the first classes of effective antibacterial agents.[3] The synthesis typically involves converting benzenesulfonyl chloride with an amine.
3. Catalysis in API Synthesis: Due to its strong acidity and organic solubility, benzenesulfonic acid and its derivatives (like p-toluenesulfonic acid) are often used as acid catalysts in various steps of complex drug syntheses, such as esterification and dehydration reactions.[3][14]
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃S | [2][10] |
| Molecular Weight | 175.21 g/mol | [2][10] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 283-288 °C | [10] |
| Solubility | Soluble in water and alcohol | [1] |
| pKa (Parent Acid) | ~ -2.8 | [4] |
References
- Ammonium benzenesulfon
- Direct sulfonylation of anilines medi
- Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones | ACS Catalysis - ACS Public
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH.
- Ammonium benzenesulfon
- Direct sulfonylation of anilines medi
- Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper C
- Ammonium benzenesulfon
- Study of mechanisms responsible for foaming-agent loss in porous media at high-temper
- CN114409576A - Aryl sulfonate surfactant and preparation method thereof - Google P
- The major product formed when aniline reacts with concentrated H_2SO_4 followed by heating with H_2SO_4
- Thermal decomposition of sulphenyl carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- The Pharmaceutical Significance of Benzenesulfonic Acid Deriv
- Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed.
- US4968835A - Process for the preparation of aminoaryl-sulphonic acids - Google P
- (2)
- Benzenesulfonic acid - Wikipedia.
- Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040 - PubChem - NIH.
- Ammonium benzenesulfon
- If aniline is treated with conc H2SO4 and heated
- Aniline reacts with conc.sulphuric acid to form ?? - Brainly.in.
- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- A Guide to Benzenesulfonic Acid Uses in Chemical Formul
- Degradation of benzenesulfonate to sulfite in bacterial extract - PubMed.
- Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- Reaction of Ammonia With Trinitrobenzene Sulfonic Acid - PubMed.
- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH.
- What is benzene sulphonic acid used for drug synthesis? - Hainan Sincere Industries.
- Sulfonation of Benzene & Desulfonation Reaction Mechanism - Arom
- Sulfon
- Nitration and Sulfon
- This compound as an electrolyte additive to relieve the irreversible accumulation of lithium sulfide for high-energy density lithium-sulfur b
- Ammonium benzenesulphon
- CN101723858B - Method for preparing benzenesulfonic acid - Google P
- US5069828A - Process for preparing benzenesulfonate salts - Google P
- Ammonium benzenesulfon
- Ammonium benzenesulfon
- Phenol - Wikipedia.
- PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES.
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An In-depth Technical Guide to Ammonium Benzenesulfonate: From Discovery to Modern Applications
A Senior Application Scientist's Perspective on the Synthesis, Properties, and Historical Significance of a Versatile Aromatic Salt
Foreword: The Unseen Architect in Modern Chemistry
To the dedicated researchers, scientists, and professionals in drug development, this guide offers a comprehensive exploration of ammonium benzenesulfonate. While it may not be a household name, this aromatic salt has a rich history intertwined with the very foundations of modern organic chemistry. Its journey from a 19th-century laboratory curiosity to a versatile compound in contemporary chemical synthesis is a testament to the enduring utility of fundamental chemical structures. In the following sections, we will dissect the discovery, synthesis, and multifaceted applications of this compound, providing not just protocols, but the scientific rationale that underpins them. This document is structured to be a practical and insightful resource, reflecting a deep understanding of both the theoretical and applied aspects of this important chemical entity.
I. The Genesis of an Archetype: The Discovery and History of Benzenesulfonic Acid and its Ammonium Salt
The story of this compound begins with its parent, benzenesulfonic acid. The latter half of the 19th century was a period of explosive growth in organic chemistry, largely driven by the burgeoning synthetic dye industry. It was within this context that arenesulfonic acids and their salts were extensively studied[1]. Benzenesulfonic acid, the simplest of the aromatic sulfonic acids, has been a known compound since at least the 1880s[1].
The synthesis of benzenesulfonic acid through the sulfonation of benzene was a pivotal reaction, unlocking a vast array of derivatives[1]. The German chemist Eilhard Mitscherlich is a key figure in the early history of benzene and its derivatives, though a direct link to the first synthesis of this compound remains to be definitively established in the available literature.
The formation of benzenesulfonate salts, including the ammonium salt, was a logical and necessary advancement. This development was driven by the need for compounds with tailored physical properties, such as enhanced solubility or stability, for a variety of industrial applications[1]. The neutralization of the strongly acidic benzenesulfonic acid with a suitable base, such as ammonia, to form the corresponding salt is a fundamental chemical principle. While the precise moment of the first synthesis of this compound is not clearly documented in readily available historical records, it is evident that its existence is a direct consequence of the widespread availability and utility of benzenesulfonic acid in the late 19th century.
A notable documented method for the preparation of benzenesulfonate salts, including the ammonium salt, emerged later. A 1952 patent describes a process where benzenesulfonic acid is neutralized with a variety of bases, including ammonia, in a liquid sulfur dioxide medium. This process was highlighted for its efficiency and the ability to produce a dry, free-flowing salt[2].
II. Physicochemical Properties: A Quantitative Overview
This compound is a white crystalline solid. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃S | |
| Molecular Weight | 175.21 g/mol | |
| Melting Point | 284-285 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [3] |
III. Synthesis of this compound: From Historical Principles to Modern Protocols
The synthesis of this compound is fundamentally an acid-base reaction. The following sections detail both the historical approach and a standardized modern laboratory protocol.
A. Historical Synthesis: The Principle of Neutralization
The earliest preparations of this compound would have followed a straightforward neutralization of benzenesulfonic acid with ammonia. The reaction is as follows:
C₆H₅SO₃H + NH₃ → C₆H₅SO₃NH₄
This reaction is exothermic and proceeds readily. The primary challenge for early chemists would have been the isolation and purification of the resulting salt.
Experimental Workflow: Conceptual 19th-Century Preparation
Caption: Conceptual workflow for the 19th-century synthesis of this compound.
B. Modern Laboratory Protocol: A Refined Approach
The following protocol details a standard and reliable method for the synthesis of this compound in a modern laboratory setting.
Objective: To synthesize this compound via the neutralization of benzenesulfonic acid with ammonium hydroxide.
Materials:
-
Benzenesulfonic acid (C₆H₅SO₃H)
-
Ammonium hydroxide (NH₄OH, 28-30% solution)
-
Deionized water
-
Ethanol
-
Glassware: Beaker, magnetic stirrer and stir bar, pH paper or pH meter, Büchner funnel and flask, filter paper.
Procedure:
-
Dissolution of Benzenesulfonic Acid: In a beaker, dissolve a known quantity of benzenesulfonic acid in a minimal amount of deionized water with stirring.
-
Neutralization: While continuously stirring, slowly add ammonium hydroxide solution dropwise to the benzenesulfonic acid solution. Monitor the pH of the solution periodically. Continue adding ammonium hydroxide until the pH of the solution is neutral (pH ≈ 7).
-
Crystallization: Gently heat the neutralized solution to evaporate some of the water and concentrate the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Safety Precautions:
-
Benzenesulfonic acid is corrosive.
-
Ammonium hydroxide has a strong odor and is irritating to the respiratory system.
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Workflow: Modern Laboratory Synthesis
Caption: Step-by-step workflow for the modern laboratory synthesis of this compound.
IV. Applications in Research and Development
This compound serves as a versatile reagent and intermediate in various chemical transformations.
-
Catalysis: As an ammonium salt of a strong acid, it can function as a catalyst in certain organic reactions[1].
-
Organic Synthesis: It is a valuable starting material for the synthesis of other benzenesulfonate derivatives and sulfonamides.
-
Pharmaceuticals: Benzenesulfonate salts, known as "besilates," are used to improve the solubility and stability of various pharmaceutical drugs. The reaction of a drug's free base with benzenesulfonic acid or its ammonium salt is a common method for preparing these salts[4][5].
V. Conclusion: A Legacy of Versatility
From its conceptual origins in the crucible of 19th-century industrial chemistry to its present-day utility in advanced synthesis, this compound exemplifies the enduring power of fundamental organic compounds. While the specific historical details of its initial discovery may be nuanced, its importance as a derivative of the foundational benzenesulfonic acid is undeniable. For the modern researcher, a thorough understanding of its properties and synthesis provides a valuable tool in the ever-evolving landscape of chemical science and drug development.
VI. References
-
Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved from [Link]
-
American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Google Patents. (1917). Method of separating a sulfonic acid of a hydrocarbon of the aromatic series from sulfuric acid and of converting the sulfonic acid into a salt. Retrieved from
-
Google Patents. (1952). Preparation of salts of benzene sulfonic acid. Retrieved from
-
Google Patents. (1952). Preparation of salts of benzene sulfonic acid. Retrieved from
-
eGyanKosh. (n.d.). UNIT 15 MONOCARBOXYLIC AND SULPHONJC ACIDS. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZENESULFONIC ACID. Retrieved from [Link]
-
American Cleaning Institute. (2002, December 27). Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives; Test Plan. Retrieved from [Link]
-
Google Patents. (1987). Salts of amlodipine. Retrieved from
-
Patent 0244944. (n.d.). Salts of amlodipine. Retrieved from [Link]
-
ResearchGate. (2014, July). Catalytic neutralization of acidic crude oil utilizing ammonia in ethylene glycol basic solution. Retrieved from [Link]
-
Google Patents. (1971). Removal of ammonia from gas mixtures. Retrieved from
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Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Ammonium Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium benzenesulfonate, a seemingly simple aromatic salt, holds significant untapped potential across a spectrum of scientific disciplines. While traditionally utilized as a chemical intermediate and surfactant, its unique combination of a tunable benzenesulfonate anion and an ammonium cation presents compelling opportunities for innovation. This guide illuminates promising, under-explored research avenues in pharmaceutical sciences, advanced materials, and catalysis. By detailing the scientific rationale and providing actionable experimental frameworks, we aim to empower researchers to leverage this versatile compound in developing next-generation technologies. We will explore its role in enhancing drug bioavailability through salt engineering, its application as a key component in novel electrolyte systems for energy storage, and its function as a dynamic and efficient catalyst in organic synthesis. This document serves as a roadmap for unlocking the full potential of this compound, moving it from a bulk chemical to a high-value component in advanced applications.
Foundational Profile of this compound
This compound (C₆H₉NO₃S) is the salt formed from benzenesulfonic acid and ammonia.[1] Its physicochemical properties are the bedrock of its current and potential applications. As a white, water-soluble crystalline solid, its utility is rooted in the interplay between the aromatic ring, the highly polar sulfonate group, and the ammonium counter-ion.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃S | [1][3][4] |
| Molecular Weight | 175.21 g/mol | [1][4][5] |
| Appearance | White crystalline solid/needles | [2] |
| Melting Point | 284-285 °C | [3][6] |
| Solubility | Soluble in water and alcohol; slightly soluble in benzene; insoluble in ether. | [2] |
| CAS Number | 19402-64-3 | [2][4] |
The benzenesulfonate moiety provides a stable, non-reactive counter-ion that is significantly less hazardous than many common inorganic acids. The ammonium cation, in turn, can participate in hydrogen bonding and acid-base equilibria, influencing solubility and catalytic activity.[7]
Frontier Research Area 1: Pharmaceutical Salt Engineering
The formulation of active pharmaceutical ingredients (APIs) as salts is a cornerstone of drug development, used to enhance properties like solubility, stability, and bioavailability.[8] Benzenesulfonate salts, known as "besylates," are already used for several drugs.[8][9] However, this compound itself offers a unique starting point for creating novel dual-salt complexes or co-crystals, a largely unexplored area.
Scientific Rationale
Many APIs are poorly soluble in water, which limits their absorption and therapeutic efficacy. Forming a salt with a highly soluble counter-ion like benzenesulfonate can dramatically improve this. The research opportunity lies in investigating this compound as a co-former in multi-component crystalline systems. The ammonium ion can act as a hydrogen bond donor, facilitating the formation of stable crystal lattices with APIs that possess hydrogen bond acceptor groups (e.g., carboxylates, amides). This could lead to novel solid forms with superior physicochemical properties compared to standard besylate or hydrochloride salts.
Proposed Research Workflow: API Salt Screening
This protocol outlines a systematic approach to screen for the formation of novel salts or co-crystals between a model basic API and this compound.
-
API and Reagent Preparation:
-
Select a model poorly soluble, basic API (e.g., a BCS Class II drug).
-
Prepare equimolar solutions of the API and this compound in various solvents (e.g., methanol, ethanol, acetonitrile, water/organic mixtures).
-
-
Crystallization Screening:
-
Solvent Evaporation: Mix the equimolar solutions and allow the solvent to evaporate slowly at ambient temperature.
-
Slurry Crystallization: Stir an equimolar mixture of the solid API and this compound in a minimal amount of a selected solvent for 24-48 hours.
-
Thermal Gradient: Slowly cool a saturated solution containing both components from an elevated temperature.
-
-
Solid-State Characterization (The Self-Validating System):
-
Powder X-Ray Diffraction (PXRD): This is the primary validation step. A new, unique diffraction pattern for the product, different from the starting materials, confirms the formation of a new crystalline phase.
-
Differential Scanning Calorimetry (DSC): A single, sharp melting point for the product that differs from the API and this compound indicates the formation of a new salt or co-crystal.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the new solid form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the stoichiometry of the API and counter-ion in the new salt by integrating characteristic peaks.
-
-
Performance Evaluation:
-
Kinetic Solubility Studies: Measure the solubility of the new solid form in physiologically relevant media (e.g., simulated gastric and intestinal fluids) and compare it to the freebase API.
-
Stability Testing: Evaluate the physical and chemical stability of the most promising new forms under accelerated conditions (e.g., 40°C/75% RH).
-
Visualization of the Workflow
Caption: Workflow for Pharmaceutical Salt/Co-crystal Screening.
Frontier Research Area 2: Advanced Materials & Energy Storage
The distinct ionic and aromatic characteristics of this compound make it a compelling candidate for applications in material science, particularly in the development of electrolytes for energy storage devices like lithium-sulfur batteries.[10]
Scientific Rationale
Lithium-sulfur (Li-S) batteries offer high theoretical energy density but suffer from issues like the "polysulfide shuttle" effect and the insulating nature of the final discharge product, lithium sulfide (Li₂S), which passivates the electrode surface.[11] Recent research has shown that this compound, when used as an electrolyte additive, can help dissolve the insulating Li₂S layer.[11] The ammonium cation (NH₄⁺) is thought to interact with and break the Li-S bond, enhancing the solubility of Li₂S and improving reaction kinetics. This alleviates electrode passivation, allowing for more efficient use of the active material and improving the battery's overall performance and cycle life.[11]
Proposed Research Workflow: Electrolyte Additive Evaluation
This protocol details the steps to evaluate the electrochemical impact of this compound as an additive in a standard Li-S battery electrolyte.
-
Electrolyte Preparation:
-
Prepare a baseline electrolyte, typically 1M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 0.1 M LiNO₃ as a lithium metal stabilizer.
-
Prepare experimental electrolytes by adding varying concentrations of this compound (e.g., 0.05 M, 0.1 M, 0.2 M) to the baseline electrolyte.
-
-
Cell Assembly:
-
Prepare sulfur/carbon composite cathodes.
-
Assemble CR2032 coin cells in an argon-filled glovebox using the prepared cathodes, lithium metal anodes, a separator (e.g., Celgard), and the prepared electrolytes.
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Perform CV scans to identify the redox peaks corresponding to the conversion of sulfur and polysulfides. Analyze changes in peak potential and current density to assess the additive's effect on reaction kinetics.
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2) to determine the discharge capacity, coulombic efficiency, and capacity retention over long-term cycling (100+ cycles).
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to evaluate changes in charge transfer resistance and interfacial stability.
-
-
Post-Mortem Analysis:
-
Disassemble cycled cells inside the glovebox.
-
Analyze the surface morphology and composition of the lithium anode and sulfur cathode using Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to investigate the impact of the additive on the solid electrolyte interphase (SEI) and electrode passivation.
-
Visualization of the Mechanism
Caption: Mechanism of ABS in alleviating Li₂S passivation.
Frontier Research Area 3: Dynamic Acid-Base Catalysis
Ammonium salts of strong acids, like this compound, can function as dynamic and highly effective catalysts in organic synthesis.[10] They exist in equilibrium with the free acid (benzenesulfonic acid) and base (ammonia), allowing for fine-tuning of acidity and catalytic activity based on reaction conditions.[7] This contrasts with using the strong acid alone, which can often lead to side reactions and degradation.
Scientific Rationale
The catalytic activity of this compound stems from its ability to act as a Brønsted acid catalyst.[7] In solution, the ammonium ion can donate a proton to activate substrates. This equilibrium-based approach provides a "buffered" level of acidity that can be more selective than using a strong acid directly.[7] This makes it an ideal candidate for reactions like esterifications, dehydrations, and condensations, where controlled acidity is crucial for high yields and purity.[8][12] Furthermore, as an ammonium salt, it has potential as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[13][14][15]
Proposed Research Workflow: Catalytic Esterification
This protocol describes a method to evaluate the catalytic efficiency of this compound in a model Fischer esterification reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine a carboxylic acid (e.g., acetic acid, 1.0 eq), an alcohol (e.g., 1-butanol, 1.5 eq), and a suitable solvent (e.g., toluene).
-
Add the catalyst, this compound (e.g., 1-5 mol%).
-
For comparison, set up parallel reactions with other catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and a no-catalyst control.
-
-
Reaction Execution:
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the conversion of the limiting reactant.
-
-
Workup and Analysis:
-
After the reaction reaches completion (or a plateau), cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic catalyst and any unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by distillation or column chromatography if necessary.
-
Calculate the isolated yield and confirm the product's identity and purity using NMR and GC-MS.
-
-
Data Comparison:
-
Create a table comparing the reaction time, conversion rates, and isolated yields for the reactions catalyzed by this compound, other acids, and the control. This will provide a quantitative measure of its catalytic efficacy.
-
Conclusion and Future Outlook
This compound is far more than a simple commodity chemical. Its inherent properties position it as a versatile tool for innovation in high-value scientific sectors. The research avenues proposed here—in pharmaceutical salt engineering, advanced battery electrolytes, and dynamic catalysis—represent just the beginning. Future work could expand into its use in synthesizing novel sulfonated polymers for applications in water purification or biomedical devices, where the sulfonate group can improve hydrophilicity and biocompatibility.[16][17][18] As researchers continue to seek efficient, stable, and versatile chemical building blocks, this compound stands out as a candidate worthy of renewed and focused investigation.
References
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- Benzenesulfonic acid. (n.d.). Wikipedia.
- This compound | 19402-64-3. (n.d.). Benchchem.
- Rational design of dynamic ammonium salt catalysts towards more flexible and selective function. (n.d.). PMC - NIH.
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- Ammonium benzenesulphonate. (2024, April 10). ChemBK.
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- The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040. (n.d.). PubChem - NIH.
- Catalytic C–N Bond-Forming Processes from Inorganic Ammonium Salts. (2025, September 7). The Journal of Organic Chemistry - ACS Publications.
- Sulfonated polymers: Simple chemistry for high-tech materials & applications. (2013, February 25). ResearchGate.
- Sodium Benzenesulfonate. (n.d.). toluenesulfonicacid-ptbba.
- Sulfonated polymers: simple chemistry for high tech materials & applications. (n.d.). Unknown Source.
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- This compound as an electrolyte additive to relieve the irreversible accumulation of lithium sulfide for high-energy density lithium-sulfur battery. (n.d.). PubMed.
- Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. (2024, February 19). Unknown Source.
- Sulfonate-Group-Containing Polymeric Polyamide for Simultaneous Transparency and Flame Retardancy of Polycarbonate. (2023, June 9). ACS Applied Polymer Materials - ACS Publications.
- Benzenesulfonic acid sodium salt. (n.d.). HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.
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- This compound as an Electrolyte Additive to Relieve the Irreversible Accumulation of Lithium Sulfide for High-Energy Density Lithium-Sulfur battery | Request PDF. (2025, August 6). ResearchGate.
- This compound | 19402-64-3. (2025, December 31). ChemicalBook.
- This compound | CAS 19402-64-3. (n.d.). SCBT.
- A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025, June 9). Unknown Source.
- Process for the preparation of benzene sulfonamides. (n.d.). Google Patents.
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Methodological & Application
Use of Ammonium benzenesulfonate as a catalyst in organic synthesis
An Application Guide to Ammonium Benzenesulfonate: A Versatile and Eco-Friendly Catalyst in Modern Organic Synthesis
Abstract
This compound (NH₄SO₃C₆H₅) is emerging as a highly efficient, mild, and reusable solid Brønsted acid catalyst for a variety of organic transformations. Its operational simplicity, non-corrosive nature, and cost-effectiveness make it a compelling alternative to traditional mineral acids and metal-based Lewis acids. This guide provides an in-depth exploration of the catalytic principles of this compound and delivers detailed application notes and step-by-step protocols for its use in key synthetic reactions, including esterifications, multicomponent reactions, and the protection of functional groups. The content herein is designed to equip researchers, chemists, and drug development professionals with the practical knowledge to effectively implement this catalyst in their synthetic workflows.
Introduction: The Catalytic Profile of this compound
This compound is an organic salt that functions as a solid acid catalyst. Its efficacy stems from the in-situ generation of a proton from the ammonium cation, which is facilitated by the non-coordinating benzenesulfonate anion. This unique structure allows it to participate in a wide array of acid-catalyzed reactions under remarkably mild conditions.
Key Advantages:
-
Mild Acidity: Reduces the occurrence of side reactions, such as charring or polymerization, often observed with strong mineral acids like sulfuric acid.[1]
-
Solid & Stable: Easy to handle, weigh, and store. It is non-volatile and stable in air and moisture.[2]
-
Eco-Friendly: Non-corrosive, low-toxicity, and often reusable, aligning with the principles of green chemistry.
-
High Efficiency: Demonstrates excellent catalytic activity at low loading percentages for numerous transformations.
Catalytic Principle: Brønsted Acid Activation
The primary catalytic action of this compound involves the donation of a proton (H⁺) from the ammonium ion (NH₄⁺) to a substrate, typically activating a carbonyl group or facilitating the formation of a key intermediate. The benzenesulfonate anion (C₆H₅SO₃⁻) acts as a stable, weakly coordinating counter-ion that does not interfere with the reaction.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add glacial acetic acid (60.0 g, 1.0 mol), n-propanol (90.1 g, 1.5 mol), and this compound (1.75 g, 0.01 mol, 1 mol%). Toluene (50 mL) can be added as an azeotropic agent to facilitate water removal.
-
Reaction Execution: Heat the mixture to a gentle reflux. The water-toluene azeotrope will collect in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude n-propyl acetate can be purified by fractional distillation to yield the final product.
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Acetic Acid | n-Propanol | 1.0 | 3 | >90 |
| Benzoic Acid | Ethanol | 2.0 | 6 | 88 |
| Propionic Acid | Methanol | 1.5 | 4 | 92 |
| Acetic Acid | Isoamyl Alcohol | 1.0 | 5 | 85 |
Multicomponent Reactions (MCRs)
MCRs are powerful tools for building molecular complexity in a single step, and acid catalysis is often crucial for their success. [3]this compound provides the requisite proton activation under mild conditions, making it ideal for sensitive substrates.
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance. [4][5]The catalyst facilitates the key condensation steps, particularly the formation of the crucial N-acyliminium ion intermediate. [6]
-
Reaction Setup: In a 50 mL round-bottom flask, combine 3-hydroxybenzaldehyde (1.22 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), thiourea (0.91 g, 12 mmol), and this compound (0.087 g, 0.5 mmol, 5 mol%).
-
Reaction Execution: Add 10 mL of ethanol as the solvent and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, pour the mixture into 50 mL of crushed ice with stirring.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from ethanol to obtain the pure DHPM product.
The Strecker synthesis is a three-component reaction between an aldehyde, an amine, and a cyanide source to form α-aminonitriles, which are valuable precursors to amino acids. [7][8]The ammonium salt catalyzes the formation of the imine intermediate and its subsequent protonation, activating it for nucleophilic attack by the cyanide ion. [9]
-
Reaction Setup: In a well-ventilated fume hood, add an aldehyde (10 mmol), an amine (10 mmol), and this compound (1 mmol, 10 mol%) to 20 mL of acetonitrile in a 100 mL flask. Stir the mixture at room temperature for 15 minutes.
-
Cyanide Addition: Carefully add trimethylsilyl cyanide (TMSCN) (1.1 g, 11 mmol) dropwise to the mixture at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protection of Alcohols: Tetrahydropyranylation
Protecting reactive functional groups like alcohols is a cornerstone of multi-step organic synthesis. [10]this compound serves as a mild acid catalyst for the formation of tetrahydropyranyl (THP) ethers, a common method for protecting alcohols. [11]
-
Reaction Setup: To a solution of benzyl alcohol (1.08 g, 10 mmol) in 20 mL of dichloromethane (DCM) in a 50 mL flask, add 3,4-dihydro-2H-pyran (DHP) (1.01 g, 12 mmol).
-
Catalyst Addition: Add this compound (0.035 g, 0.2 mmol, 2 mol%) to the stirred solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically complete when TLC analysis shows the disappearance of the starting alcohol.
-
Work-up: Quench the reaction by adding 10 mL of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude THP-protected benzyl alcohol, which is often pure enough for subsequent steps or can be purified by column chromatography.
Catalyst Recovery and Reusability
A significant advantage of this compound is its potential for recovery and reuse. As a solid, it can often be recovered from the reaction mixture by simple filtration after the product is isolated. The recovered catalyst can be washed with a non-polar solvent (like diethyl ether or hexane) to remove organic residues, dried under vacuum, and reused in subsequent reaction runs, often with only a minor loss in activity.
Conclusion
This compound stands out as a robust, versatile, and environmentally benign Brønsted acid catalyst. Its utility across a spectrum of fundamental organic reactions, from esterification to complex multicomponent syntheses and functional group protection, makes it an invaluable tool for the modern chemist. The protocols detailed in this guide demonstrate its ease of use and high efficiency, encouraging its broader adoption in both academic research and industrial drug development settings.
References
- Liu, X., Deng, Y., Deng, T., Yu, Y., Gao, Y., Han, X.-L., Cheng, C., Luo, J., & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society, 146(38), 25934–25942.
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). JETIR. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). PubMed Central. [Link]
-
Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Brønsted acid catalysed green and enantioselective Biginelli reaction. IRIS-AperTO - UniTo. [Link]
-
Biginelli reaction in the presence of benzenedisulfonimide 67 as catalyst. (n.d.). ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH. [Link]
-
Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. (n.d.). REVISTA DE CHIMIE. [Link]
-
An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes. (2018). Beilstein Journals. [Link]
-
Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
-
ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. (2009). Rasayan Journal of Chemistry. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Ammonium Benzenesulfonate in the Synthesis of Pharmaceuticals
Introduction: Unveiling the Versatility of Ammonium Benzenesulfonate in Pharmaceutical Synthesis
This compound, the ammonium salt of benzenesulfonic acid, is a highly versatile and efficient catalyst in organic synthesis, with notable applications in the construction of pharmaceutically relevant heterocyclic scaffolds.[1] Its utility stems from its nature as a readily available, stable, and moderately strong Brønsted acid catalyst. This characteristic facilitates a variety of acid-catalyzed reactions crucial in drug discovery and development, particularly in the synthesis of heterocyclic compounds that form the core of many therapeutic agents.[1] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and analytical methodologies.
The primary role of this compound in these syntheses is to act as a proton donor, activating substrates and facilitating key bond-forming steps. Its ammonium counter-ion can also play a role in modulating the reaction environment.[1] This dual functionality, combined with its ease of handling and relatively low cost, makes it an attractive alternative to more corrosive or expensive catalysts.
Core Applications in the Synthesis of Bioactive Heterocycles
This compound has proven to be a potent catalyst in several multicomponent reactions (MCRs), which are highly valued in drug discovery for their ability to generate complex molecules in a single step.[2][3] Two key areas where this compound demonstrates significant utility are the synthesis of dihydropyrimidinones via the Biginelli reaction and the construction of quinoline and benzimidazole frameworks.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] This heterocyclic core is a prominent feature in a wide array of pharmaceuticals with diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5]
Mechanism of Catalysis:
The catalytic cycle, facilitated by this compound, is proposed to proceed through the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. The proton from this compound activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by urea. Subsequent dehydration leads to the formation of a crucial N-acyliminium ion intermediate.
-
Nucleophilic Addition: The β-ketoester, in equilibrium with its enol form, acts as a nucleophile and attacks the electrophilic N-acyliminium ion.
-
Cyclization and Dehydration: The final step involves an intramolecular cyclization followed by dehydration to yield the stable dihydropyrimidinone ring system.
Visualizing the Biginelli Reaction Workflow:
Caption: Workflow of the this compound-Catalyzed Biginelli Reaction.
Experimental Protocol: General Procedure for the Synthesis of DHPMs
This protocol provides a general framework for the synthesis of dihydropyrimidinones using this compound as a catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound (0.1 mmol).
-
Add ethanol (5 mL) to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product.
Data Presentation: Representative DHPM Synthesis
| Entry | Aldehyde | β-Ketoester | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | Methyl acetoacetate | 4-(4-Methoxyphenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
Friedländer Annulation: Crafting Quinolines
The Friedländer annulation is a classic and straightforward method for the synthesis of quinolines, a heterocyclic motif prevalent in a vast number of pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[6][7] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Catalytic Role of this compound:
This compound serves as an effective Brønsted acid catalyst in the Friedländer synthesis.[7] It protonates the carbonyl group of the 2-aminoaryl ketone, enhancing its electrophilicity and promoting the initial condensation with the enol or enolate of the active methylene compound. Subsequent cyclization and dehydration lead to the formation of the quinoline ring.
Visualizing the Friedländer Annulation Workflow:
Caption: Workflow of the this compound-Catalyzed Friedländer Annulation.
Experimental Protocol: General Procedure for Quinoline Synthesis
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)
-
This compound (15 mol%)
-
Toluene (10 mL)
Procedure:
-
To a solution of the 2-aminoaryl ketone (1.0 mmol) in toluene (10 mL), add the active methylene compound (1.2 mmol) and this compound (0.15 mmol).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
After completion (typically 6-12 hours), cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired quinoline derivative.
Synthesis of Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] A common synthetic route involves the condensation of o-phenylenediamine with aldehydes, a reaction that can be efficiently catalyzed by this compound.
Experimental Protocol: General Procedure for Benzimidazole Synthesis
Materials:
-
o-Phenylenediamine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add this compound (0.1 mmol) to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by TLC.
-
After cooling, the product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the benzimidazole derivative.
Analytical Protocols for Reaction Monitoring
Effective monitoring of reaction progress is crucial for optimizing reaction conditions and ensuring high yields and purity of the final pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[1][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for quantifying the consumption of starting materials and the formation of the product over time.[1]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is typically suitable for the separation of the aromatic compounds involved in these reactions.
General HPLC Method:
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm).
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn at various time points, diluted with the mobile phase, and injected into the HPLC system.
Data Analysis:
By integrating the peak areas of the reactants and the product, a reaction profile can be constructed, allowing for the determination of reaction kinetics and endpoint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for monitoring the progress of the reaction by observing the disappearance of reactant signals and the appearance of characteristic product signals.[5][11][12]
Procedure:
-
At regular intervals, a small sample is taken from the reaction mixture.
-
The solvent is evaporated, and the residue is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The ¹H NMR spectrum is recorded.
Key Diagnostic Signals to Monitor:
-
Biginelli Reaction: The appearance of a characteristic doublet for the C4-H proton of the dihydropyrimidinone ring around δ 5.0-5.5 ppm is a clear indicator of product formation.[5]
-
Friedländer Annulation: The disappearance of the signals corresponding to the protons of the 2-aminoaryl ketone and the active methylene compound, along with the appearance of new aromatic signals characteristic of the quinoline ring system.
-
Benzimidazole Synthesis: The formation of the benzimidazole ring can be confirmed by the appearance of a new set of aromatic signals and the disappearance of the aldehyde proton signal.
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Seek medical attention if any symptoms persist.
Conclusion and Future Perspectives
This compound stands out as a practical and efficient catalyst for the synthesis of a variety of heterocyclic compounds that are of paramount importance to the pharmaceutical industry. Its application in multicomponent reactions like the Biginelli reaction and classic annulation reactions such as the Friedländer synthesis provides a streamlined and atom-economical approach to generating molecular diversity. The protocols and analytical methods detailed in this guide are intended to empower researchers to harness the full potential of this versatile reagent in their drug discovery and development endeavors. Future research will likely focus on expanding the scope of this compound catalysis to other important pharmaceutical scaffolds and developing even more sustainable and efficient synthetic methodologies.
References
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Angene. (2024, August 7). 19402-64-3 - Safety Data Sheet. Retrieved from [Link]
- Kermani, Z. A., et al. (2018). Friedländer annulation using a sulfonic acid functionalized liquid acid as dual solvent-catalyst.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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ChemRxiv. (2023). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. Retrieved from [Link]
- Ali, A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34653-34683.
- Abdel-Aziz, M., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(21), 7265.
- Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2305.
-
ResearchGate. (n.d.). 1 H NMR spectra of biginelli products. Retrieved from [Link]
-
Wiley. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
- Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
-
E-CHIMICA. (2021, June 20). Preparation of Dihydropyrimidone [Video]. YouTube. [Link]
- Pansare, D. N., & Shelke, R. N. (2020). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Letters in Drug Design & Discovery, 17(5), 596-605.
-
ResearchGate. (n.d.). 1 H NMR spectrum of compound 6b. Retrieved from [Link]
- Wu, M. S., He, P., & Zhang, X. Z. (2010). An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. South African Journal of Chemistry, 63, 134-136.
-
JETIR. (2018). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Retrieved from [Link]
- Kumar, A., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(5), 2130-2139.
- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
-
ResearchGate. (n.d.). Biginelli reaction in the presence of benzenedisulfonimide 67 as catalyst. Retrieved from [Link]
- Eldehna, W. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2568-2582.
- Kumar, A., & Rawat, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20656-20680.
- de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(11), 1109.
-
ResearchGate. (n.d.). Preparation of dihydropyrimidinones a. Retrieved from [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Retrieved from [Link]
- Szymański, P., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1789.
-
MDPI. (2017). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from [Link]
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(41), 25391-25406.
-
International Journal of Research in Engineering and Science (IJRES). (2017). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: o-Benzenedisulfonimide as a Reusable Broensted Acid Catalyst for an Efficient and Facile Synthesis of Quinolines via Friedlaender Annulation. Retrieved from [Link]
-
Arkivoc. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Retrieved from [Link]
- Google Patents. (1991). Process for preparing benzenesulfonate salts.
- Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257.
- Sharma, A., et al. (2020). Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. Current Organic Synthesis, 17(6), 434-446.
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ResearchGate. (n.d.). Applications of Hantzsch esters and synthesis of sulfones. Retrieved from [Link]
- de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(11), 1109.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
- de la Fuente, G. A., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry, 16(1), 59-78.
- Wang, L., et al. (2009). Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines.
-
Medwin Publishers. (2019). Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
-
University of the Western Cape. (2015). Development and Application of Analytical Methods for Understanding the Fate and Occurrence of Pharmaceuticals in Freshwater Sediments. Retrieved from [Link]
-
Beilstein Journals. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1‐(H)ones Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Ammonium Benzenesulfonate as a Versatile Anionic Surfactant
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Surfactant Chemistry Division
Introduction: Beyond a Simple Salt
Ammonium benzenesulfonate (C₆H₅SO₃NH₄) is an organic salt that, due to its molecular architecture, functions as a potent anionic surfactant.[1] Comprising a hydrophilic sulfonate head group attached to a hydrophobic benzene ring, and paired with an ammonium counter-ion, this compound effectively reduces surface and interfacial tension in aqueous systems.[2][3] Its utility extends across diverse scientific and industrial domains, including as an emulsifier, corrosion inhibitor, catalyst in organic synthesis, and a key component in advanced material science and drug delivery formulations.[4]
This document provides an in-depth guide to the physicochemical properties of this compound and detailed protocols for its application, designed to provide researchers with the foundational knowledge and practical steps required for its successful implementation.
Physicochemical & Surfactant Properties
This compound is a white, water-soluble crystalline solid.[2] Its effectiveness as a surfactant is dictated by its ability to self-assemble in solution, a process governed by its critical micelle concentration (CMC).
Table 1: Physicochemical and Comparative Surfactant Properties
| Property | Value / Description | Reference |
|---|---|---|
| Chemical Name | This compound | [1] |
| Synonyms | Benzenesulfonic acid, ammonium salt | [1] |
| CAS Number | 19402-64-3 | [1] |
| Molecular Formula | C₆H₉NO₃S | [1] |
| Molecular Weight | 175.21 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and alcohol | [2] |
| CMC (of SDBS, proxy) | ~1.2 mM (0.042 wt%) | [5] |
| Surface Tension at CMC (of SDBS, proxy) | ~38 mN/m | [5] |
| CMC of Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | [6][7] |
| CMC of Cetyltrimethylammonium Bromide (CTAB) | ~0.93 mM |[6][7] |
Mechanism of Action: The Principle of Self-Assembly
Like all surfactants, this compound's utility is derived from its amphiphilic nature. In aqueous solutions below its CMC, the molecules exist as individual ions (monomers). As the concentration increases to the CMC, the hydrophobic benzene rings seek to minimize their contact with water, leading to spontaneous self-assembly into spherical structures known as micelles.[7][8] In these micelles, the hydrophobic "tails" form a core, while the hydrophilic sulfonate "heads" remain in contact with the surrounding water. This process is fundamental to its function in emulsification, detergency, and solubilization.[8]
Caption: Below the CMC, monomers are dispersed. Above the CMC, they form micelles.
Application & Protocols
Application I: Emulsification for Industrial & Research Formulations
This compound is an effective emulsifier for creating stable oil-in-water (O/W) emulsions, which are relevant in cosmetics, pesticide formulations, and industrial lubricants.[9][10][11] The surfactant molecules adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets, preventing coalescence.[11]
Protocol 4.1.1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol provides a general method for creating a stable 10% mineral oil in water emulsion.
-
Causality & Rationale: The key to a stable emulsion is ensuring the surfactant is present at a concentration above its CMC in the aqueous phase before high-shear mixing. Heating the phases ensures all components are liquid and reduces viscosity for finer droplet formation. The slow addition of the water phase to the oil phase is a common technique for forming stable O/W emulsions.[12][13]
Materials:
-
This compound
-
Mineral Oil (or other non-polar liquid)
-
Deionized Water
-
Magnetic stir plate with heating
-
High-shear homogenizer (e.g., rotor-stator or sonicator)
-
Glass beakers
Step-by-Step Procedure:
-
Prepare Aqueous Phase: In a beaker, dissolve this compound in deionized water to a final concentration of 1-2% w/w. This ensures the concentration is well above the CMC.
-
Prepare Oil Phase: In a separate beaker, place the desired amount of mineral oil.
-
Heating: Gently heat both phases on a stir plate to 65-75°C. This lowers the viscosity of the oil and facilitates the emulsification process.
-
Pre-Mixing: Place the beaker containing the oil phase on the high-shear homogenizer. Begin mixing at a low speed.
-
Emulsification: Slowly add the heated aqueous phase to the oil phase while gradually increasing the homogenizer speed. Continue homogenization for 5-10 minutes after all the aqueous phase has been added.
-
Cooling: Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle stirring using a magnetic stirrer. This prevents phase separation during cooling.
-
Characterization: Evaluate the emulsion for stability, droplet size (microscopy or particle size analyzer), and viscosity.
Caption: Workflow for preparing a stable oil-in-water emulsion.
Application II: Catanionic Vesicles for Drug Delivery
When this compound (anionic) is mixed with a cationic surfactant (e.g., a quaternary ammonium salt like CTAB) in specific molar ratios, they can self-assemble into bilayer structures called catanionic vesicles.[2][14] These vesicles are thermodynamically stable and can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (in the bilayer) drug molecules, making them promising for targeted drug delivery systems.[15][16]
Protocol 4.2.1: Formulation of Drug-Loaded Catanionic Vesicles
This protocol describes the spontaneous formation of vesicles and the passive loading of a model hydrophobic drug.
-
Causality & Rationale: The formation of vesicles instead of micelles is driven by the electrostatic attraction between the oppositely charged surfactant headgroups, which reduces repulsion and favors a lower-curvature bilayer structure.[14] The specific molar ratio is critical to achieving the correct molecular geometry for bilayer formation. Sonication is used to reduce the size and lamellarity of the initially formed vesicles to produce a more uniform population.
Materials:
-
This compound
-
Cetyltrimethylammonium Bromide (CTAB) or similar cationic surfactant
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Model hydrophobic drug (e.g., Curcumin) dissolved in a minimal amount of ethanol
-
Bath sonicator
-
Vortex mixer
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare separate 10 mM stock solutions of this compound and CTAB in PBS.
-
Mixing: In a glass vial, combine the two surfactant solutions. A common starting point is a molar ratio favoring the anionic component (e.g., 70:30 anionic:cationic). The mixture should become slightly turbid, indicating vesicle formation. Vortex gently for 1 minute.
-
Drug Addition: Add the ethanolic solution of the hydrophobic drug to the vesicle suspension dropwise while vortexing. The final ethanol concentration should be kept low (<2% v/v) to avoid disrupting the vesicle structure.
-
Equilibration: Allow the mixture to equilibrate for 2-4 hours at room temperature with gentle stirring to allow for drug partitioning into the vesicle bilayers.
-
Sonication: Sonicate the suspension in a bath sonicator for 15-30 minutes to create smaller, more uniform vesicles.
-
Purification (Optional): To remove any unencapsulated drug, the vesicle suspension can be purified using size exclusion chromatography or dialysis.
-
Characterization: Analyze the vesicles for size and zeta potential (Dynamic Light Scattering), encapsulation efficiency (e.g., via UV-Vis spectroscopy after separating free drug), and morphology (Transmission Electron Microscopy).
Caption: Oppositely charged surfactants form a bilayer capable of drug encapsulation.
Application III: Component in Cleaning & Specialty Formulations
The detergency and wetting properties of benzenesulfonate salts make them suitable for a variety of cleaning and specialty formulations, including household cleaners, pesticide emulsifiable concentrates, and cosmetics.[7][17][18][19]
Table 2: Example Formulations
| Formulation Type | Component | Purpose | Typical Concentration (w/w %) |
|---|---|---|---|
| All-Purpose Cleaner | This compound | Primary Surfactant (Detergency) | 2.0 - 5.0% |
| Sodium Citrate | Builder / Chelating Agent | 1.0 - 3.0% | |
| Isopropyl Alcohol | Solvent / Grease Cutter | 1.0 - 4.0% | |
| Water | Carrier | to 100% | |
| Pesticide EC [9][17] | Active Ingredient (Oil-soluble) | Pesticide | 10 - 50% |
| Ammonium Dodecylbenzene Sulfonate* | Primary Emulsifier | 3.0 - 7.0% | |
| Non-ionic surfactant (e.g., alcohol ethoxylate) | Co-emulsifier | 3.0 - 7.0% | |
| Aromatic Solvent (e.g., Xylene) | Carrier | to 100% | |
| Cleansing Gel (Cosmetic) [18] | This compound* | Primary Surfactant (Cleansing) | 5.0 - 10.0% |
| Cocamidopropyl Betaine | Co-surfactant (Foam booster) | 2.0 - 5.0% | |
| Glycerin | Humectant | 1.0 - 3.0% | |
| Xanthan Gum | Thickener | 0.5 - 1.0% | |
| Water, Preservatives, Fragrance | Carrier & Additives | to 100% |
*Note: Dodecylbenzene sulfonate, a longer-chain homolog, is more common in these applications for enhanced hydrophobicity.
Analytical & Quality Control Methods
Ensuring the purity and concentration of this compound is critical for reproducible results. High-Performance Liquid Chromatography (HPLC) is a precise method for quantification.[20][21]
Protocol 5.1: Quantification by Reversed-Phase HPLC
-
Causality & Rationale: This method separates the benzenesulfonate anion from its counter-ion and potential impurities based on its hydrophobicity. The C18 stationary phase retains the benzene ring, and a buffered mobile phase ensures consistent ionization and retention time. UV detection is effective due to the aromatic ring's chromophore.[22][23]
Instrumentation & Conditions:
-
HPLC System: Standard system with pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 65:35 (v/v) mixture of Buffer A (1% Triethylamine in water, pH adjusted to 3.0 with phosphoric acid) and Buffer B (Acetonitrile).[22]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.[22]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in deionized water. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in deionized water to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the benzenesulfonate peak by its retention time. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the sample from its peak area using the calibration curve.
Safety & Handling Protocols
This compound may cause skin, eye, and respiratory irritation.[24] Adherence to standard laboratory safety protocols is required.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat when handling the solid or its concentrated solutions.
-
Handling: Handle in a well-ventilated area or under a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
References
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- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Ammonium Dodecylbenzenesulfonate.
- Chen, Y. H., et al. (2014). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. PubMed.
- Sarkar, M., & Poddar, T. (2013). The critical micelle concentration (CMC) of cetyltrimethylammonium bromide (CTAB), sodium dodecyl sulfate (SDS) in the presence of different μL of α-CT and Trypsin at 7.75 pH media at 300 K.
-
ResearchGate. (n.d.). Plots of surface tension of SDS + CTAB mixtures versus logarithm of the total concentration of surfactant mixture at 25 °C. Retrieved from [Link]
- Li, Y., et al. (2023). Exploring the Performance Advantages of p-Aminobenzenesulfonate-Based Zwitterionic Gemini Surfactants in Oil Recovery. PMC.
-
Morressier. (2022). Evaluating methods to create protein functionalized catanionic vesicles. Retrieved from [Link]
- Hurley, M. F., et al. (2022).
- Hurley, M. F., et al. (2022).
-
MDPI. (2023). Study on the Dual Enhancement Effect of Nanoparticle–Surfactant Composite Systems on Oil Recovery Rates. Retrieved from [Link]
- Wang, Y., et al. (2014). Recent Strategies in the Development of Catanionic Vesicles.
- Google Patents. (n.d.). CN101406429A - Oil-in-water emulsion and preparation method thereof.
-
ResearchGate. (n.d.). A one-step process for oil-in-water-in-oil double emulsion formation using a single surfactant. Retrieved from [Link]
-
ResearchGate. (2015). What are the steps to take in creating oil in water emulsions. And all the reagents to be used? Retrieved from [Link]
-
R Discovery. (2006). Correlation of critical micelle concentration of sodium alkyl benzenesulfonates with molecular descriptors. Retrieved from [Link]
- Google Patents. (n.d.). EP1996016A2 - Emulsifier system and pesticidal formulations containing the emulsifier system.
-
ResearchGate. (2012). Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface tension of aqueous solutions of surfactants at 298.15 K. Retrieved from [Link]
-
PubMed. (1987). Determination of dodecylbenzenesulphonates and ethoxylated alkylphenols in liquid pesticide formulations by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
University of Florida. (n.d.). Pesticide Formulations - Ask IFAS. Retrieved from [Link]
-
OpenAgrar. (n.d.). Analysis of dodecylbenzenesulfonates in emulsifiable pesticide concentrates. Retrieved from [Link]
-
NIH. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Retrieved from [Link]
-
PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Retrieved from [Link]
-
Cosmetics & Toiletries. (n.d.). Formulating Water-in-Oil Emulsions: A Scary Endeavor. Retrieved from [Link]
- Google Patents. (n.d.). CN104255719A - Pesticide emulsifier formula.
-
ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]
-
AOCS. (2014). Emulsions: making oil and water mix. Retrieved from [Link]
-
DATA-PHYSICS. (n.d.). Surface tension values of some common test liquids for surface energy analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Surface tension of the surfactant solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040. Retrieved from [Link]
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Application Notes & Protocols for the Analytical Characterization of Ammonium Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the essential analytical techniques for the robust characterization of ammonium benzenesulfonate (C₆H₅SO₃NH₄). As a compound utilized in various industrial and pharmaceutical contexts, from a surfactant and corrosion inhibitor to a chemical intermediate, rigorous verification of its identity, purity, and stability is paramount.[1][2] This document moves beyond mere procedural lists, offering in-depth explanations for methodological choices, self-validating protocols, and visual workflows to empower researchers in achieving accurate and reproducible results. The core techniques detailed herein include chromatographic separation, spectroscopic elucidation, thermal analysis, and elemental composition, providing a multi-faceted approach to quality control and characterization.
Introduction: The Analytical Imperative for this compound
This compound is an organic salt composed of an ammonium cation (NH₄⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻).[1] Its utility in diverse applications necessitates a thorough understanding of its physicochemical properties. Impurities, residual starting materials, or degradation products can significantly impact its performance and safety profile. Therefore, a multi-technique analytical approach is not just recommended but essential for comprehensive quality assessment. This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols for the characterization of this compound.
Chromatographic Analysis: Purity Profiling and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying this compound and its potential impurities.[3] Reversed-phase HPLC is particularly well-suited for this analysis.
Principle of Separation
In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being a polar compound, will have a limited retention on the column, eluting relatively quickly. The choice of mobile phase composition, including pH and organic modifier concentration, is critical for achieving optimal separation from both more polar and less polar impurities.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol outlines a standard method for the analysis of this compound.
Objective: To determine the purity of an this compound sample and quantify the main component.
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[4]
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Ammonium phosphate or triethylamine (for buffer preparation).
-
Orthophosphoric acid or formic acid (for pH adjustment).[5][6]
-
Water (HPLC grade).
Detailed Protocol Steps:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: A buffered aqueous solution. For example, a 40 mM ammonium phosphate buffer adjusted to pH 4.0.[7]
-
Prepare Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the this compound sample to be tested and dissolve it in the initial mobile phase composition to achieve a concentration within the calibration range (e.g., 0.2-0.5 mg/mL).[7]
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Gradient elution may be required for complex samples. A simple isocratic method can be used for routine purity checks. For example, 65:35 (v/v) mixture of 1% triethylamine (pH 3.0 with orthophosphoric acid) and acetonitrile.[4] | The aqueous buffer controls the ionization of the sulfonic acid group, while acetonitrile acts as the organic modifier to elute the analyte. The gradient allows for the elution of impurities with different polarities. |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 25-30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 220 nm or 260 nm[4][8] | Corresponds to the UV absorbance of the benzene ring in the benzenesulfonate anion. |
| Injection Volume | 2-10 µL | A small injection volume prevents column overloading and peak distortion. |
-
Analysis and Data Processing:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area of all components.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Spectroscopic Techniques: Structural Elucidation and Identification
Spectroscopic methods are indispensable for confirming the molecular structure of this compound.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending). The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of specific functional groups.
Protocol:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3500 | N-H stretching | Ammonium ion (NH₄⁺) |
| ~3000-3100 | Aromatic C-H stretching | Benzene ring |
| ~1600 | N-H bending | Ammonium ion (NH₄⁺) |
| ~1450-1500 | Aromatic C=C stretching | Benzene ring |
| ~1130-1200 | Asymmetric SO₂ stretching | Sulfonate group (-SO₃⁻) |
| ~1010-1070 | Symmetric SO₂ stretching | Sulfonate group (-SO₃⁻) |
| ~690 | S-OH or out-of-plane C-H bending | Sulfonate group / Benzene ring |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.[2] ¹H NMR determines the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O). Add a small amount of a reference standard like trimethylsilane (TMS) or a related compound if required.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Data (in D₂O):
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring. These typically appear as multiplets in the range of δ 7.5-8.0 ppm. The protons of the ammonium ion may be observed as a broad singlet or may exchange with the solvent.
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the benzene ring. The carbon atom attached to the sulfonate group will be significantly deshielded.
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the sample. For this compound, the absorption is primarily due to the electronic transitions within the aromatic benzene ring.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or water) of a known concentration.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Expected Absorption Maxima (in Ethanol): [1]
-
~219 nm
-
~253 nm
-
~259 nm
-
~263 nm
-
~270 nm
Thermal Analysis: Stability and Decomposition Profile
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of this compound.
Principle:
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and mass loss percentages.[9]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions like melting and decomposition.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Analysis: Analyze the resulting TGA and DSC curves to identify thermal events.
Expected Thermal Behavior: this compound is expected to decompose upon heating. A likely decomposition pathway involves the loss of ammonia (NH₃) to form benzenesulfonic acid, followed by the decomposition of the acid at higher temperatures.[9][10] The TGA curve would show a significant mass loss corresponding to this decomposition, and the DSC curve would indicate whether the process is endothermic or exothermic. The melting point has been reported to be around 284-285 °C.[11][12]
Elemental Analysis: Confirmation of Empirical Formula
Principle: Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample. The results are compared with the theoretical values calculated from the empirical formula (C₆H₉NO₃S) to confirm the elemental composition and purity.
Protocol:
-
Sample Preparation: A precisely weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.
-
Data Analysis: The measured mass percentages are compared to the theoretical values.
Theoretical Elemental Composition (C₆H₉NO₃S, MW: 175.21 g/mol ): [13][14]
| Element | Theoretical Mass % |
| Carbon (C) | 41.13% |
| Hydrogen (H) | 5.18% |
| Nitrogen (N) | 7.99% |
| Oxygen (O) | 27.39% |
| Sulfur (S) | 18.30% |
A close correlation between the experimental and theoretical values provides strong evidence of the sample's identity and purity.
Integrated Analytical Strategy
A comprehensive characterization of this compound relies on the synergistic use of these techniques. The logical flow of analysis ensures a thorough and validated assessment of the material's quality.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, thermal, and elemental analyses, researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, stability, and overall quality of this important chemical compound. The causality behind each experimental choice has been explained to foster a deeper understanding and facilitate method adaptation and troubleshooting.
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SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, dodecyl-, ammonium salt on Newcrom R1 HPLC column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 88040, Benzenesulfonic acid, ammonium salt. Retrieved from [Link]
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Rao, B. P., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 143-148. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7371, Benzenesulfonic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Ammonium Benzenesulfonate
Introduction: Unveiling Molecular Structure with Precision
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the arsenal of researchers, scientists, and drug development professionals for the definitive structural elucidation of organic molecules.[1] Its strength lies in its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.[2] In the context of pharmaceutical development, NMR is indispensable for confirming the identity and purity of active pharmaceutical ingredients (APIs) and excipients, as well as for quantifying components in a final drug product.[3][4][5]
This comprehensive guide focuses on the application of ¹H NMR spectroscopy for the characterization of ammonium benzenesulfonate, a compound of interest in various chemical and pharmaceutical applications. We will delve into the fundamental principles governing the NMR analysis of this salt, providing a detailed experimental protocol, and a systematic workflow for spectral interpretation. This document is designed to equip the user with the necessary expertise to confidently acquire and interpret high-quality NMR data for this compound, ensuring the integrity and quality of their research and development endeavors.
Core Principles: Understanding the NMR Signature of this compound
The ¹H NMR spectrum of this compound is dictated by the distinct chemical environments of the protons on the benzenesulfonate anion and the ammonium cation. A thorough understanding of the factors influencing their respective signals is paramount for accurate spectral interpretation.
The Benzenesulfonate Anion: Aromatic Region Insights
The protons attached to the benzene ring of the benzenesulfonate anion typically resonate in the aromatic region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm.[6][7] The precise chemical shifts and splitting patterns are governed by the electronic effect of the sulfonate group (-SO₃⁻) and the substitution pattern on the ring. The sulfonate group is an electron-withdrawing group, which deshields the aromatic protons, causing them to appear at a lower field (higher ppm value) compared to benzene (7.33 ppm).[8][9]
The splitting pattern, or multiplicity, of the aromatic signals arises from spin-spin coupling between neighboring non-equivalent protons.[10] The magnitude of this interaction is described by the coupling constant (J), measured in Hertz (Hz). For aromatic systems, typical coupling constants are:
-
Ortho-coupling (³J): 7–10 Hz, between protons on adjacent carbons.[9][11]
-
Meta-coupling (⁴J): 2–3 Hz, between protons separated by two carbons.[10][12]
-
Para-coupling (⁵J): 0–1 Hz, between protons on opposite sides of the ring, which is often not resolved.[9]
For an unsubstituted benzenesulfonate anion, a complex multiplet is expected in the aromatic region.
The Ammonium Cation: A Dynamic Signal
The protons of the ammonium cation (NH₄⁺) present a unique set of considerations. In an acidic aqueous solution, the ammonium ion can exhibit a 1:1:1 triplet in the ¹H NMR spectrum due to coupling with the ¹⁴N nucleus (spin I = 1), centered around 7.08–7.14 ppm.[13] However, the observation of this triplet is highly dependent on the symmetry of the electronic environment around the nitrogen atom.
Several factors can influence the appearance of the ammonium signal:
-
Quadrupole Broadening: The ¹⁴N nucleus has a nuclear quadrupole moment, which can lead to rapid relaxation and broadening of the attached proton signals, potentially obscuring the coupling and resulting in a broad singlet.
-
Chemical Exchange: The ammonium protons are acidic and can undergo rapid exchange with protons from the solvent (e.g., residual water in the deuterated solvent) or other exchangeable protons in the sample. This exchange can lead to a sharpening or broadening of the signal, and its chemical shift can be highly variable. In Deuterium Oxide (D₂O), these protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[14]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A meticulously executed experimental protocol is the foundation for obtaining high-quality, reproducible NMR spectra.
Diagram of the Experimental Workflow
Caption: A step-by-step workflow for the ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with those from the solvent.[15] Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices for this compound due to its polarity.[16] The residual solvent peak can be used for chemical shift referencing.[17]
-
Sample Preparation:
-
Ensure all glassware, including the NMR tube and cap, are meticulously clean and dry to prevent contamination.[18][19]
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[18]
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[18] This volume is optimal for standard 5 mm NMR tubes.[20]
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication may be required. A homogenous solution is crucial for high-resolution spectra.[18]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter. Solid particles will degrade the magnetic field homogeneity and broaden the spectral lines.[18]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field during acquisition.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes spectral line broadening and improves resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.
-
Data Processing and Interpretation: From Spectrum to Structure
Proper data processing is essential to extract accurate information from the raw free induction decay (FID) signal.[21]
Processing Workflow
-
Fourier Transformation: The time-domain FID is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis (ppm) is referenced. This is typically done using the known chemical shift of the residual solvent peak (e.g., HOD in D₂O at ~4.79 ppm, or DMSO-d₅ in DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[15]
-
Integration: The area under each peak is integrated to determine the relative number of protons it represents.[1]
Interpreting the Spectrum of this compound
The interpretation of the ¹H NMR spectrum involves a systematic analysis of chemical shifts, integration, and multiplicity.[22]
Caption: Correlation between the chemical structure of this compound and its expected ¹H NMR signals.
| Proton Environment | Expected Chemical Shift (δ) in D₂O | Multiplicity | Integration | Notes |
| Aromatic Protons (ortho, meta, para) | ~7.5 - 8.0 ppm | Complex Multiplet | 5H | The electron-withdrawing sulfonate group causes a downfield shift.[8] The exact pattern depends on the magnetic field strength. |
| Ammonium Protons (NH₄⁺) | ~7.0 ppm (highly variable) | Broad Singlet / Triplet / Absent | 4H (if observed) | Signal may be broadened due to quadrupole effects or exchange with D₂O, potentially leading to its disappearance.[14] |
Analysis Steps:
-
Identify the Aromatic Region: Locate the signals between 7.5 and 8.0 ppm. The integration of this region should correspond to 5 protons. The complex multiplet pattern is characteristic of a monosubstituted benzene ring.[7]
-
Locate the Ammonium Signal: Search for a signal around 7.0 ppm. Its appearance can vary significantly. If D₂O is used as the solvent, this peak is likely to be absent due to H-D exchange. If observed, its integration should correspond to 4 protons.
-
Check for Impurities: Look for any unexpected signals in the spectrum. The presence of impurities can be quantified by comparing their integration to that of the analyte or a certified internal standard.[23][24]
-
Confirm Structural Integrity: The combination of the aromatic multiplet integrating to 5 protons and the (potentially observed) ammonium signal integrating to 4 protons provides strong evidence for the structure of this compound.
Quantitative NMR (qNMR) for Purity Assessment
For quantitative analysis, a certified reference material (CRM) as an internal standard is co-dissolved with the sample.[25][26][27] The purity of the this compound can then be calculated by comparing the integral of a well-resolved analyte signal with the integral of a signal from the internal standard of known purity.
Conclusion
¹H NMR spectroscopy is a powerful and reliable technique for the structural confirmation and purity assessment of this compound.[28] By following the detailed protocols for sample preparation, data acquisition, and the systematic approach to spectral interpretation outlined in these application notes, researchers and drug development professionals can obtain accurate and defensible data. A thorough understanding of the chemical principles governing the NMR spectrum of this compound is key to leveraging the full potential of this analytical method for ensuring product quality and advancing scientific research.
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- 27. resolvemass.ca [resolvemass.ca]
- 28. brainkart.com [brainkart.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ammonium Benzenesulfonate
Welcome to the technical support center for the synthesis of ammonium benzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information herein is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, frequently encountered problems during the synthesis of this compound. The synthesis is typically a two-step process: the electrophilic aromatic sulfonation of benzene to form benzenesulfonic acid, followed by neutralization with an ammonium source.
Question 1: Why is my yield of benzenesulfonic acid consistently low after the sulfonation step?
Low yield in the initial sulfonation step is the most common bottleneck. Several factors can contribute to this issue, primarily related to reaction equilibrium, side reactions, and reaction conditions.
Potential Cause 1: Reversible Nature of Sulfonation
-
Scientific Explanation: The sulfonation of benzene is a reversible electrophilic aromatic substitution reaction.[1][2] The presence of water, a byproduct of the reaction between benzene and sulfuric acid, can shift the equilibrium back towards the reactants, thereby reducing the yield of benzenesulfonic acid.[1][3] This is known as desulfonation and is favored at higher temperatures in the presence of dilute acid.[2][4]
-
Troubleshooting & Optimization:
-
Use of Fuming Sulfuric Acid (Oleum): Employ fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) as the sulfonating agent.[1][5] The SO₃ acts as the electrophile and consumes the water generated during the reaction, driving the equilibrium towards the product side.[2][6]
-
Azeotropic Removal of Water: For larger-scale reactions, continuously removing water via azeotropic distillation with benzene can significantly improve yields.[7] The benzene-water azeotrope is distilled off, and the dried benzene can be recycled back into the reaction vessel.[7]
-
Potential Cause 2: Side Reaction - Diphenyl Sulfone Formation
-
Scientific Explanation: A significant side reaction is the formation of diphenyl sulfone. This occurs when benzenesulfonic acid undergoes a Friedel-Crafts-type reaction with another molecule of benzene.[7] This side reaction becomes more prominent if the concentration of benzene is high relative to the sulfonating agent or at elevated temperatures.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess of the sulfonating agent to ensure complete conversion of benzene and minimize the opportunity for the intermediate to react with unreacted benzene.[7]
-
Temperature Management: Maintain a controlled reaction temperature. While heat is required to initiate the reaction, excessive temperatures can favor sulfone formation. A typical industrial process maintains temperatures between 70–110 °C.[7]
-
Inhibitor Addition: The addition of sodium benzenesulfonate to the reaction mixture has been shown to reduce the formation of diphenyl sulfone to below 2%.[7][8]
-
Potential Cause 3: Incomplete Reaction
-
Scientific Explanation: Insufficient reaction time or temperature will lead to incomplete conversion of benzene. The sulfonation of benzene requires activation energy to overcome, and the reaction rate is dependent on both temperature and the concentration of the electrophile.
-
Troubleshooting & Optimization:
-
Monitor Reaction Progress: Utilize analytical techniques like HPLC to monitor the disappearance of the benzene starting material.[9][10]
-
Optimize Reaction Time and Temperature: Based on monitoring, adjust the reaction time and temperature to achieve complete conversion. A batch process can yield a product with over 93% benzenesulfonic acid.[7]
-
Question 2: My final this compound product is impure. What are the likely contaminants and how can I remove them?
Impurities can arise from unreacted starting materials, side products from the sulfonation step, or byproducts from the neutralization step.
Common Impurities & Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| Excess Sulfuric Acid | Use of excess sulfonating agent. | Neutralize the crude benzenesulfonic acid with a base like calcium carbonate to precipitate calcium sulfate, which can be filtered off.[7] The resulting calcium benzenesulfonate solution can then be treated to yield the ammonium salt. |
| Diphenyl Sulfone | Side reaction during sulfonation.[7] | Diphenyl sulfone has low solubility in water. After neutralization, it can often be removed by filtration from the aqueous solution of this compound. Recrystallization of the final product from a suitable solvent (e.g., ethanol/water mixtures) is also effective. |
| Unreacted Benzene | Incomplete sulfonation reaction. | Benzene can be removed by vacuum distillation from the benzenesulfonic acid intermediate.[11] |
| Inorganic Salts (e.g., Ammonium Sulfate) | Formed during neutralization if sulfuric acid is present. | Recrystallization is the most effective method. This compound and ammonium sulfate have different solubility profiles in various solvents, which can be exploited for separation.[12] |
Detailed Purification Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Ethanol-water mixtures are a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities like diphenyl sulfone are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove residual soluble impurities.[12]
-
Drying: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzene sulfonation?
The sulfonation of benzene is an electrophilic aromatic substitution. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H.[2][6] The pi electrons of the benzene ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation known as a sigma complex.[13] A base (like HSO₄⁻ or water) then removes a proton from the carbon bearing the sulfonic acid group, restoring aromaticity and forming benzenesulfonic acid.[6]
Reaction Mechanism: Sulfonation of Benzene
Caption: The four-step process for synthesizing this compound.
Q2: How should I perform the neutralization of benzenesulfonic acid to maximize yield?
The neutralization of the strong acid, benzenesulfonic acid (pKa ≈ -2.8), with a weak base like ammonium hydroxide or ammonia gas is a straightforward acid-base reaction.[4][14]
-
Procedure:
-
Slowly add a slight excess of aqueous ammonium hydroxide to the crude benzenesulfonic acid solution while stirring and cooling in an ice bath. The reaction is exothermic.
-
Monitor the pH of the solution. The target pH should be neutral (pH ≈ 7). Over-addition of ammonia should be avoided as it will need to be removed later.
-
Once neutralized, the this compound can be isolated by evaporating the water, typically under reduced pressure to avoid thermal degradation.
-
Troubleshooting Workflow for Low Yield
Sources
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- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 5. Benzenesulfonic acid is prepared from the A hydrolysis class 12 chemistry CBSE [vedantu.com]
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- 7. chemcess.com [chemcess.com]
- 8. CN101723858B - Method for preparing benzenesulfonic acid - Google Patents [patents.google.com]
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- 10. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acs.org [acs.org]
Technical Support Center: Purification of Crude Ammonium Benzenesulfonate
Welcome to the technical support center for the purification of ammonium benzenesulfonate (ABS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity ABS. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.
Part 1: Frequently Asked Questions - First Principles
This section addresses fundamental questions regarding this compound and the rationale for its purification.
Q1: What is this compound and what are its common applications?
This compound (C₆H₅SO₃NH₄) is the ammonium salt of benzenesulfonic acid.[1][2] It serves as a versatile chemical intermediate in organic synthesis and is increasingly studied in materials science.[3] Its properties, arising from the combination of the benzenesulfonate anion and the ammonium cation, make it useful as a catalyst and in the development of specialized materials.[3]
Q2: What are the typical impurities in crude this compound?
Crude this compound may contain a variety of impurities stemming from its synthesis, which commonly involves the sulfonation of benzene followed by neutralization with ammonia.[4][5] These impurities can include:
-
Unreacted Starting Materials: Residual benzene or sulfonating agents.
-
Inorganic Salts: Primarily ammonium sulfate, which can form from residual sulfuric acid used in the sulfonation step.[3]
-
Byproducts: Polysulfonated compounds and sulfones.[4]
-
Color Impurities: Oxidized or polymeric species that impart a yellow or brown hue to the crude product.
Q3: Why is purification of crude this compound critical for my research?
The presence of impurities can significantly compromise the outcome of your experiments. For instance, residual inorganic salts can alter the solubility and reactivity of the compound.[3] Unreacted starting materials or organic byproducts can lead to unpredictable side reactions, interfere with analytical characterization, and affect the performance and safety of the final product, particularly in drug development contexts.[4]
Part 2: Core Purification Protocols & Methodologies
Here we detail the primary, validated protocols for purifying crude this compound. The choice of method depends on the nature of the impurities and the desired final purity.
Workflow for Purification of Crude this compound
The following diagram illustrates the general decision-making process for purifying crude ABS.
Caption: General experimental workflow for the purification of this compound.
Protocol 1: Recrystallization from a Single Solvent System
Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities in a given solvent at different temperatures.[6][7]
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[8] Based on literature for similar salts, suitable solvents include ethanol, isopropanol, or mixtures of these with water.[8][9] (See Table 1 for guidance).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent dropwise while heating and stirring until the solid just dissolves completely.[10] Using the absolute minimum amount of solvent is crucial for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them.[6] This step must be done quickly with pre-heated equipment to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows impurities to remain in the solution (mother liquor) rather than being trapped in the crystal lattice.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor that contains impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Data Presentation: Solvent Selection Guide
Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Considerations |
| Isopropanol | 82.5 | Good choice for benzenesulfonate salts; moderate volatility.[8][9] |
| Ethanol | 78.4 | Similar to isopropanol, widely available.[8][9] |
| Water | 100 | ABS is soluble in water.[2] Best used in a mixed solvent system (e.g., Ethanol/Water) to modulate solubility. |
| Acetone | 56 | Can be effective, but its low boiling point requires careful handling to prevent solvent loss.[8] |
Protocol 2: Decolorization using Activated Carbon
This protocol is integrated into the recrystallization process when the crude product is colored. Activated carbon has a high surface area and adsorbs large, colored impurity molecules.[11]
Experimental Protocol:
-
Follow steps 1 and 2 from the Recrystallization Protocol above.
-
Carbon Addition: Once the crude solid is dissolved in the hot solvent, remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.
-
Causality: Adding carbon to a boiling solution can cause violent bumping. Always cool the solution slightly before addition.
-
-
Heating: Gently reheat the mixture to boiling for a few minutes to allow the carbon to adsorb the impurities.
-
Removal of Carbon: Perform a hot gravity filtration as described in Protocol 1, Step 3. The activated carbon, along with the adsorbed impurities, will be removed by the filter paper.
-
Proceed with steps 4-8 from the Recrystallization Protocol.
Part 3: Troubleshooting Guide (Q&A Format)
This section is structured to directly address specific issues encountered during purification experiments.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common issues in ABS purification.
Purity-Related Issues
Q: My final product is still yellow/brown after recrystallization. Why? A: This indicates the presence of persistent colored organic impurities, likely polymeric or oxidized byproducts from the sulfonation reaction. A single recrystallization may not be sufficient to remove them.
-
Expert Recommendation: Incorporate an activated carbon treatment step (Protocol 2) into your recrystallization procedure.[6] The porous carbon is highly effective at adsorbing the large molecules responsible for the color. If the color persists, a second recrystallization may be necessary.
Q: The purity of my ABS, checked by HPLC or titration, did not improve significantly. What went wrong? A: This typically points to one of two issues:
-
Incorrect Solvent Choice: The impurity may have a solubility profile very similar to ABS in the chosen solvent, causing it to co-crystallize.
-
Rapid Crystallization: If the solution was cooled too quickly, the crystals form rapidly, trapping impurities within the crystal lattice.[6]
-
Expert Recommendation: First, ensure your cooling process is very slow. Let the flask cool to room temperature undisturbed on the benchtop before moving to an ice bath. If the problem persists, you must re-evaluate your solvent system. Try a different solvent or a mixed solvent system (e.g., isopropanol-water) to alter the relative solubilities of your product and the impurity.
Yield-Related Issues
Q: My recrystallization yield was extremely low (<50%). How can I improve it? A: A low yield is one of the most common frustrations in recrystallization. The cause is usually one of the following:
-
Excess Solvent: You may have used too much hot solvent to dissolve the crude product. The solution was therefore not saturated upon cooling, and much of your product remained dissolved in the mother liquor.[6]
-
Premature Crystallization: Some product may have crystallized and been lost during a hot filtration step.
-
Incomplete Crystallization: The final cooling step in the ice bath may have been too short.
-
Expert Recommendation:
-
To recover the dissolved product, take the mother liquor and boil off a portion of the solvent to concentrate it. Upon cooling this concentrated solution, a "second crop" of crystals should form. Note that this second crop may be less pure than the first.[10]
-
In future experiments, be meticulous about adding the minimum amount of hot solvent required for dissolution.
-
Ensure all equipment for hot filtration is pre-heated to minimize losses.
-
Extend the time in the ice bath to at least one hour to ensure maximum precipitation.
-
Physical Form Issues
Q: My product separated as an oil instead of crystals. What is "oiling out" and how do I fix it? A: "Oiling out" occurs when the saturated solution is cooled below the melting point of the impure solid before it reaches its crystallization point. The solute comes out of solution as a liquid (an oil) instead of a solid.
-
Expert Recommendation: This is a common problem when the crude product is highly impure. To resolve this, reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point. Now, allow the solution to cool very slowly. It can be helpful to scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization by providing a nucleation site.[10]
References
- A kind of purification process of benzene sulfonic acid along bent storehouse ammonium. (2019). Google Patents.
- Process for preparing benzenesulfonate salts. (1991). Google Patents.
-
Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 10, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]
- Purification of lubricating compositions. (1958). Google Patents.
-
Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved January 10, 2026, from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. Retrieved January 10, 2026, from [Link]
-
Activated carbon for amine purification. (n.d.). Zhulin Carbon. Retrieved January 10, 2026, from [Link]
Sources
- 1. Benzenesulfonic acid, ammonium salt | C6H9NO3S | CID 88040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2822384A - Purification of lubricating compositions - Google Patents [patents.google.com]
- 6. Home Page [chem.ualberta.ca]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5069828A - Process for preparing benzenesulfonate salts - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. activated carbon for amine solution | Zhulin Carbon [zhulincarbon.com]
Technical Support Center: Ammonium Benzenesulfonate - Impurity Profile and Purification Strategies
Welcome to the technical support center for Ammonium Benzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and purification of this versatile compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my synthesized this compound?
The purity of your this compound is heavily dependent on the synthesis route, typically the sulfonation of an aromatic precursor followed by neutralization. Consequently, impurities often originate from these two stages.
-
Unreacted Starting Materials : Depending on the specific synthesis, you may find residual precursors like benzene or dodecylbenzene.
-
Sulfonation Byproducts : The sulfonation reaction itself can be aggressive, leading to side reactions. A common byproduct is the formation of sulfones, where two aromatic rings are linked by a sulfonyl group (-SO₂-). Polysulfonated compounds can also form if the reaction conditions are too harsh or the reaction time is extended.[1][2]
-
Residual Inorganic Salts : If the neutralization step (e.g., with ammonia) is not carefully controlled or if there are side reactions with the sulfonating agent, residual inorganic salts can contaminate the final product.[1]
-
Degradation Products : Under certain oxidative conditions, the benzenesulfonate structure can degrade. Intermediates such as benzoic acid and various mono- or di-hydroxylated derivatives have been identified, suggesting that the carbon-sulfur bond can be cleaved.[3]
Q2: How can I effectively detect and quantify these impurities in my sample?
A robust analytical strategy is crucial for identifying and quantifying impurities. For compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
High-Performance Liquid Chromatography (HPLC) : This is a powerful separation technique that provides a detailed purity profile of your sample.[1] Reversed-phase HPLC with UV detection is a common and effective method for analyzing alkylbenzene sulfonates and their related impurities.[1][4] By comparing the retention times and peak areas of your sample against known standards, you can identify and quantify specific impurities with high precision.[1][5] Modern UPLC (Ultra-Performance Liquid Chromatography) methods can further enhance resolution and significantly reduce run times.[5]
-
Potentiometric Titration : While less specific than HPLC, potentiometric titration is a cost-effective and reliable method for determining the total anionic surfactant content in your sample.[1] It provides a good overall measure of purity but cannot distinguish between different sulfonated species.
For comprehensive quality control, a combination of HPLC for detailed impurity profiling and potentiometric titration for total active content is often recommended.[1]
Q3: What is the most effective general-purpose method for purifying crude this compound?
For solid organic compounds, recrystallization is a highly effective, scalable, and cost-efficient purification technique.[6][7] The principle relies on the differences in solubility between this compound and the impurities in a selected solvent at varying temperatures.[8]
The ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for it at low temperatures.[6][9] This differential allows the desired compound to crystallize out of the solution upon cooling, while the impurities, which are either fully soluble or insoluble at all temperatures, remain in the mother liquor or are filtered out beforehand.[8] Common solvents for the recrystallization of benzenesulfonate salts include ethanol, isopropanol, or mixtures with water.[10][11]
Q4: My recrystallization isn't working as expected. What are some common troubleshooting steps?
Recrystallization is sometimes more of an art than a science. Here are solutions to common problems:
-
Issue: The compound will not dissolve, even when heating.
-
Issue: No crystals form after the solution has cooled to room temperature.
-
Causality : The solution may be too dilute (too much solvent was added) or the nucleation process is inhibited.
-
Solutions :
-
Induce Crystallization : Scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[9]
-
Seed Crystals : If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume : Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Further Cooling : Place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.[9][10]
-
-
-
Issue: The product "oils out" instead of forming crystals.
-
Causality : This happens when the boiling point of the solvent is higher than the melting point of the solid, or the solution is too concentrated. The solid "melts" before it dissolves, or comes out of solution as a liquid.
-
Solution : Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation point, and then allow it to cool more slowly. Using a different solvent system may be necessary.
-
-
Issue: The final product is still impure after one recrystallization.
-
Causality : The chosen solvent may not be effective at separating a specific impurity that has a very similar solubility profile to your product.
-
Solution : Perform a second recrystallization. If purity does not improve, you must select a different solvent or solvent system. Alternatively, a more advanced purification technique may be required.
-
Q5: When is recrystallization insufficient, and what are the alternatives?
Recrystallization may fail when impurities have solubility characteristics almost identical to the product. In such cases, or for achieving ultra-high purity, alternative methods are necessary.
-
Column Chromatography : This is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For purifying benzenesulfonate salts, chromatography using macroporous absorbent resins can be highly effective, allowing for the separation of closely related isomers and other challenging impurities.[12]
-
Aqueous Extraction : This technique is particularly useful for removing highly polar or ionic impurities. For example, if your crude product contains acidic byproducts like benzenesulfonic acid, washing an organic solution of your product with a basic aqueous solution (e.g., sodium bicarbonate) will convert the acid into its highly water-soluble salt, effectively extracting it into the aqueous phase.[10]
Workflow for Purification of Crude this compound
The following diagram illustrates the logical workflow and decision-making process for purifying synthesized this compound.
Caption: Purification workflow for this compound.
Data Summary: Purification Method Selection
This table provides a quick reference for selecting an appropriate purification strategy based on the type of impurity present.
| Impurity Type | Recrystallization | Column Chromatography | Aqueous Extraction | Rationale |
| Unreacted Starting Material | Effective | Highly Effective | Poor | Solubility differences are typically large enough for recrystallization. Chromatography offers a more definitive separation. |
| Sulfones & Byproducts | Often Effective | Highly Effective | Poor | These often have different polarity and solubility than the main product, making them separable by both methods. |
| Polysulfonated Compounds | Less Effective | Effective | Effective | Increased polarity makes these compounds harder to separate from the desired salt by recrystallization but suitable for chromatography or extraction. |
| Inorganic Salts | Highly Effective | Poor | Highly Effective | Inorganic salts are typically insoluble in the organic solvents used for recrystallization or can be removed with an aqueous wash. |
| Degradation Products | Variable | Highly Effective | Variable | Effectiveness depends on the specific degradation product. Chromatography is generally the most reliable method. |
Detailed Protocol: Recrystallization of this compound
This protocol provides a robust, step-by-step method for purifying solid this compound.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Isopropanol/Water mixture, Ethanol)
-
Erlenmeyer flasks (x2)
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
Procedure:
-
Solvent Selection : Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature.[10] For this compound, mixtures of alcohols like isopropanol or ethanol with water are often effective.[11]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of the hot solvent to the crude solid to dissolve it completely, swirling the flask after each addition.[9][10]
-
Hot Filtration (Optional) : If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves quickly filtering the hot, saturated solution through a fluted filter paper into a pre-heated clean flask to remove the solid impurities without allowing your product to crystallize prematurely.
-
Cooling and Crystallization : Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8][10] Do not disturb the flask during this period.
-
Maximizing Yield : Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing : While the crystals are still in the funnel under vacuum, wash them with a small amount of the cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities that may be coating the crystals.
-
Drying : Transfer the crystals from the filter paper to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a gentle temperature can be used. Ensure all solvent is removed before proceeding with analysis or use.
References
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Technical Support Center: Optimizing Reaction Conditions for Ammonium Benzenesulfonate Synthesis
Welcome to the Technical Support Center for the synthesis of ammonium benzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the intricacies of this synthesis, ensuring optimal yield, purity, and safety.
Introduction to this compound Synthesis
This compound is typically synthesized through the acid-base neutralization of benzenesulfonic acid with ammonia or ammonium hydroxide. While the reaction appears straightforward, achieving high purity and yield requires careful control over various reaction parameters. This guide provides a comprehensive overview of the synthesis, from reaction mechanism to purification and analysis, with a focus on practical, field-proven insights.
The overall reaction is as follows:
C₆H₅SO₃H + NH₃ → C₆H₅SO₃NH₄
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic acid-base neutralization reaction. Benzenesulfonic acid (C₆H₅SO₃H) is a strong organic acid that readily donates a proton to the basic ammonia (NH₃) or ammonium hydroxide (NH₄OH), forming the this compound salt. The reaction is typically rapid and exothermic.
Q2: What are the recommended starting materials and their purity grades?
A2: It is crucial to use high-purity starting materials to minimize impurities in the final product.
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Benzenesulfonic acid (C₆H₅SO₃H): A purity of ≥98% is recommended. Impurities can include sulfuric acid and sulfones from its own synthesis.
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Ammonia source: Anhydrous ammonia gas or a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%) can be used. The choice depends on the desired reaction control and scale. Gaseous ammonia allows for a solvent-free system, while ammonium hydroxide provides a convenient liquid medium.
Q3: What are the critical safety precautions when handling benzenesulfonic acid and ammonia?
A3: Both reactants pose significant safety hazards.
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Benzenesulfonic acid: It is a corrosive material that can cause severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ammonia/Ammonium Hydroxide: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Inhalation can cause respiratory irritation. Anhydrous ammonia is a toxic gas. All manipulations should be performed in a fume hood.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by checking the pH of the reaction mixture. The starting mixture will be highly acidic. As ammonia is added, the pH will rise. The reaction is complete when the pH reaches neutral (approximately 7). For more precise monitoring, techniques like HPLC can be used to track the disappearance of benzenesulfonic acid.[2][3][4]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
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Reaction Setup: In a well-ventilated fume hood, place a solution of benzenesulfonic acid in a suitable solvent (e.g., ethanol or water) in a reaction vessel equipped with a magnetic stirrer and a cooling bath (ice-water).
-
Neutralization: Slowly add a stoichiometric amount of concentrated ammonium hydroxide dropwise to the stirred benzenesulfonic acid solution. The reaction is exothermic, so maintain the temperature between 10-25°C using the cooling bath.
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pH Monitoring: Monitor the pH of the reaction mixture. Continue adding ammonium hydroxide until the pH is neutral (pH ≈ 7).
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Reaction Completion: Once the neutralization is complete, stir the reaction mixture for an additional 30 minutes at room temperature to ensure homogeneity.
Protocol 2: Purification by Crystallization
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Concentration: If the reaction was performed in a solvent, concentrate the resulting solution under reduced pressure to obtain the crude this compound.
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Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, such as ethanol.
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Crystallization: Slowly add a less polar solvent in which the product is insoluble, such as diethyl ether or acetone, until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold, less polar solvent, and dry them under vacuum.
Optimization of Reaction Conditions
Optimizing reaction parameters is key to maximizing yield and purity. The following table summarizes the key parameters and their impact.
| Parameter | Recommended Range/Value | Rationale and Impact on Yield/Purity |
| Temperature | 10-25°C during addition; Room temperature for completion | The neutralization is exothermic. Low temperatures during the addition of ammonia control the reaction rate and prevent potential side reactions or degradation. |
| Reactant Ratio | Stoichiometric (1:1 molar ratio of benzenesulfonic acid to ammonia) | A slight excess of ammonia can be used to ensure complete neutralization of the acid, but a large excess should be avoided as it can make pH control difficult and may need to be removed during workup. |
| Concentration | 1-2 M for benzenesulfonic acid in solvent | Higher concentrations can lead to faster reaction rates but may also present challenges with heat dissipation and stirring. Lower concentrations may result in slower reaction rates and require removal of more solvent. |
| Reaction Time | 30-60 minutes after complete addition of ammonia | The neutralization reaction is generally fast. A short stirring period after neutralization ensures the reaction goes to completion. |
| pH | Neutral (≈ 7) at the end of the reaction | A neutral pH indicates complete salt formation. An acidic pH suggests incomplete reaction, while a basic pH indicates excess ammonia. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Product Yield
-
Possible Cause 1: Incomplete Reaction.
-
How to Diagnose: The pH of the final reaction mixture is still acidic.
-
Solution: Add more ammonium hydroxide until a neutral pH is achieved. Ensure thorough mixing.
-
-
Possible Cause 2: Product Loss During Purification.
-
How to Diagnose: Significant amount of product remains in the mother liquor after crystallization.
-
Solution: Optimize the crystallization process. Ensure the use of a minimal amount of the hot solvent for dissolution and a sufficient amount of the anti-solvent for precipitation. Cool the mixture for an adequate amount of time to maximize crystal formation.
-
-
Possible Cause 3: Purity of Starting Materials.
-
How to Diagnose: Analytical tests (e.g., NMR, melting point) of the starting materials show significant impurities.
-
Solution: Use higher purity benzenesulfonic acid and ammonium hydroxide.
-
Issue 2: Product Impurity
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Possible Cause 1: Unreacted Benzenesulfonic Acid.
-
Possible Cause 2: Presence of Sulfuric Acid or Sulfones.
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How to Diagnose: These are common impurities from the synthesis of benzenesulfonic acid. Their presence can be detected by analytical techniques like HPLC or mass spectrometry.
-
Solution: Use high-purity benzenesulfonic acid. If present, these impurities can often be removed by careful crystallization.
-
-
Possible Cause 3: Co-precipitation of Inorganic Salts.
-
How to Diagnose: If using ammonium hydroxide, other ammonium salts might be present as impurities. Elemental analysis can detect unexpected ions.
-
Solution: Use high-purity reagents. Recrystallization from a suitable solvent system can help in removing these salts.
-
Visualizing the Workflow
To better understand the synthesis and troubleshooting process, the following diagrams are provided.
Reaction Mechanism and Workflow
Caption: Troubleshooting Flowchart for Synthesis Issues.
Analytical Methods for Quality Control
Ensuring the purity of the final product is critical. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both qualitative and quantitative analysis. A reversed-phase HPLC method with UV detection can effectively separate this compound from its starting materials and potential impurities. [2][3][4]* Potentiometric Titration: This method can be used to determine the total anionic content, providing a quantitative measure of the this compound concentration. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the synthesized this compound and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (284-285 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
References
-
What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. Slate. Available at: [Link]
-
HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]
Sources
Technical Support Center: Ammonium Benzenesulfonate Stability and Storage
Welcome to the technical support guide for Ammonium Benzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent in your experiments. Here, we address common questions and provide in-depth troubleshooting guides to prevent and identify its degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture absorption and kept away from sources of ignition.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[2][3]
-
Causality: The cool temperature minimizes the rate of potential thermal degradation. A dry, inert atmosphere is crucial because the compound is susceptible to hydrolysis in the presence of moisture, and the ammonium ion can be oxidized. A tightly sealed container prevents the ingress of atmospheric moisture and oxygen.
Q2: What are the primary signs of degradation to look for?
A2: Visual inspection can often provide the first clues of degradation. Look for:
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Change in Appearance: The compound should be a white to off-white solid.[2] Any significant color change, such as yellowing or browning, can indicate chemical decomposition.
-
Clumping or Hardening: As some ammonium salts can harden over time, significant clumping may suggest moisture absorption.[4]
-
Odor: The release of an ammonia-like smell would indicate the decomposition of the ammonium cation.
Q3: What substances are incompatible with this compound?
A3: To prevent hazardous reactions and degradation, store this compound away from strong oxidizing agents, strong acids, and strong bases.[5][6]
-
Expert Insight: Strong oxidizing agents can react with the benzene ring and the ammonium ion. Strong acids can protonate the benzenesulfonate anion, while strong bases can deprotonate the ammonium cation, leading to the release of ammonia gas and promoting hydrolytic degradation pathways.
Q4: What is the expected shelf-life of this compound?
A4: When stored under ideal conditions (cool, dry, tightly sealed), this compound is a stable material. Some suppliers guarantee a shelf life of 3 years from the date of manufacture.[4] However, it is always best practice to re-evaluate the material if it has been stored for an extended period or if there are any doubts about its quality.
Troubleshooting Guide: Investigating Degradation
If you suspect that your stock of this compound has degraded, this guide will walk you through a systematic approach to confirm its integrity.
Problem: My experiment is yielding unexpected results, and I suspect the this compound has degraded.
This troubleshooting workflow will help you diagnose the issue.
Caption: Troubleshooting workflow for suspected degradation.
Understanding the Degradation Pathways
This compound can degrade through several mechanisms, primarily hydrolysis and thermal decomposition.
Hydrolysis
In the presence of water, the benzenesulfonate anion can undergo slow hydrolysis to form benzene and sulfuric acid. This reaction is generally slow but can be accelerated by elevated temperatures.[7] The ammonium cation exists in equilibrium with ammonia and a proton in aqueous solution. Changes in pH can shift this equilibrium.
Caption: Simplified hydrolysis degradation pathway.
Thermal Decomposition
At elevated temperatures, this compound will decompose. The hazardous decomposition products include oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[1] The thermal decomposition of ammonium salts often proceeds via the loss of ammonia to form the corresponding acid, which may then undergo further decomposition. For ammonium sulfate, a similar compound, decomposition occurs in steps, starting with the formation of ammonium bisulfate.[8] A similar initial step can be inferred for this compound, followed by the breakdown of benzenesulfonic acid at higher temperatures.
Experimental Protocols
Protocol 1: Accelerated Stability Study
To proactively assess the stability of a particular batch of this compound, an accelerated stability study can be performed. This involves subjecting the sample to elevated temperature and humidity to speed up potential degradation.[9]
Objective: To determine the stability of this compound under stress conditions.
Methodology:
-
Place a known quantity of the this compound sample in an open, but covered, container to allow for air/humidity exposure.
-
Place the sample in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH).[9]
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At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot of the sample for analysis.[9]
-
Analyze the purity of the sample at each time point using a validated HPLC method (see Protocol 2).
-
Examine the sample for any physical changes such as color, appearance, and clumping.[10]
Expected Outcome: A stable compound will show no significant decrease in purity or change in physical appearance over the course of the study. A "significant change" is defined as a failure to meet its pre-determined specification.[11]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound and detecting degradation products.
Objective: To quantify the purity of this compound and identify potential impurities.
Methodology:
-
Standard Preparation: Prepare a standard stock solution of high-purity this compound of a known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve a sample of the this compound to be tested in the mobile phase to a known concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength appropriate for the benzene ring (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards and the test sample onto the HPLC system.
-
Data Interpretation: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to those of the standards.[12] The appearance of new peaks or a decrease in the area of the main peak over time in stability studies indicates degradation.
Data Summary
| Storage Condition | Potential Degradation Pathway | Key Indicators | Recommended Action |
| Ambient, Humid | Hydrolysis | Clumping, ammonia smell, decrease in pH of a solution | Store in a desiccator or with a desiccant. Ensure container is tightly sealed. |
| Elevated Temperature (>40°C) | Thermal Decomposition | Discoloration (yellowing/browning), ammonia smell | Store in a cool, temperature-controlled environment (2-8°C recommended for long-term). |
| Exposure to Light (UV) | Photodegradation (less common for the solid) | Discoloration | Store in an opaque or amber container. |
| Incorrect Container Material | Leaching/Reaction | Discoloration, presence of unknown impurities | Use borosilicate glass or compatible polymers like polypropylene.[13] |
References
-
U.S. Environmental Protection Agency. (2012). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
PharmaJia. (n.d.). Accelerated Stability Testing. Retrieved from [Link]
-
Angene. (2024). 19402-64-3 - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
European Pharmaceutical Review. (2019). Developments in stability testing and evaluation. Retrieved from [Link]
-
American Chemical Society. (2023). Benzenesulfonic acid. Retrieved from [Link]
-
Slideshare. (n.d.). Accelerated stability testing. Retrieved from [Link]
-
Capot Chemical. (2011). MSDS of Benzenesulfonic acid, ammonium salt. Retrieved from [Link]
- Endo, K., Kondo, H., & Ishimoto, M. (1977). Degradation of benzenesulfonate to sulfite in bacterial extract. Journal of Biochemistry, 82(5), 1397-1402.
-
PubChem. (n.d.). Benzenesulfonic acid, ammonium salt. Retrieved from [Link]
-
PubMed. (2022). This compound as an electrolyte additive to relieve the irreversible accumulation of lithium sulfide for high-energy density lithium-sulfur battery. Retrieved from [Link]
-
ResearchGate. (2022). This compound as an Electrolyte Additive to Relieve the Irreversible Accumulation of Lithium Sulfide for High-Energy Density Lithium-Sulfur battery. Retrieved from [Link]
-
MDPI. (2022). Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. Retrieved from [Link]
-
Michigan State University. (n.d.). Materials Compatibility. Retrieved from [Link]
- Focht, D. D., & Williams, F. D. (1970). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied microbiology, 20(3), 407–414.
-
Chemistry LibreTexts. (2016). Equilibria Involving Complex Ions. Retrieved from [Link]
-
MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
-
PubMed. (1984). Bacterial degradation of ammonium lignosulfonate. Retrieved from [Link]
-
Pall Corporation. (n.d.). Chemical Compatibility of Filter Components. Retrieved from [Link]
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Ingredi. (n.d.). Storage and Shelf Life. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
ResearchGate. (2015). Thermal decomposition kinetics of ammonium sulfate. Retrieved from [Link]
-
PubMed. (1970). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Retrieved from [Link]
-
PubMed. (1977). Degradation of benzenesulfonate to sulfite in bacterial extract. Retrieved from [Link]
-
PubMed. (1984). Bacterial degradation of ammonium lignosulfonate. Retrieved from [Link]
-
PubMed. (2022). This compound as an electrolyte additive to relieve the irreversible accumulation of lithium sulfide for high-energy density lithium-sulfur battery. Retrieved from [Link]
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Resolving solubility issues with Ammonium benzenesulfonate in experiments
Technical Support Center: Ammonium Benzenesulfonate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (NH₄BS). This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth solutions to common solubility challenges encountered during experimentation. We understand that seamless integration of reagents into your workflows is critical for reproducible and accurate results. This resource combines fundamental chemical principles with field-proven troubleshooting strategies to help you navigate and resolve these issues effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the basic solubility properties of this compound?
This compound is a white crystalline solid that is generally characterized by its high solubility in polar solvents.[1][2] It is soluble in water and alcohol but insoluble or only slightly soluble in nonpolar organic solvents like diethyl ether, benzene, and carbon disulfide.[1][2][3] Its aqueous solutions are known to be strongly acidic.[1][3]
Q2: My this compound isn't dissolving completely in water. What's the first thing I should check?
Q3: Is it safe to heat the mixture to help dissolve the compound?
Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. However, caution is advised. Benzenesulfonic acid and its salts can undergo desulfonation (reversal of the sulfonation reaction) when heated in water at temperatures approaching 200°C.[3] For most laboratory applications, heating to a moderate temperature (e.g., 40-60°C) on a standard hot plate with stirring is sufficient and poses a low risk of degradation.
Q4: I successfully dissolved the compound, but it crashed out of solution after cooling. Why did this happen?
This phenomenon is known as precipitation from a supersaturated solution. By heating the solvent, you were able to dissolve more solute than would be possible at room temperature. As the solution cooled, its capacity to hold the dissolved this compound decreased, forcing the excess solute to precipitate out of the solution. This is a common principle used in recrystallization for purification.
Q5: Can I use this compound in mixed-solvent systems containing organic solvents like acetonitrile or methanol?
Yes, but with careful consideration. While soluble in alcohols, its solubility will decrease as the proportion of a less polar organic solvent in an aqueous mixture increases.[1] This is particularly critical in applications like High-Performance Liquid Chromatography (HPLC). If the concentration of the salt is high in the aqueous phase, mixing it with a high percentage of organic solvent during a gradient elution can cause it to precipitate, leading to system blockages and pressure issues.[4][5]
Troubleshooting Guide: From Dissolution to Precipitation
This guide provides a structured approach to diagnosing and solving more complex solubility problems.
Problem 1: Incomplete Dissolution or Persistent Cloudiness
-
Potential Cause 1: Insufficient Solvent or Supersaturation
-
Causality: You may be exceeding the solubility limit of this compound in the chosen solvent at the current temperature. Every compound has a finite solubility.
-
Solution:
-
Increase Solvent Volume: Add a measured amount of additional solvent in increments until the solid dissolves completely.
-
Apply Gentle Heat: Warm the solution to 40-50°C with continuous stirring. If the solid dissolves, it indicates a temperature-dependent solubility. Be prepared for it to potentially recrystallize upon cooling if the solution is saturated.
-
-
-
Potential Cause 2: Incorrect Solvent Choice
-
Causality: this compound is an ionic salt. Its solubility is governed by the principle of "like dissolves like." It requires a polar solvent to effectively solvate the ammonium (NH₄⁺) and benzenesulfonate (C₆H₅SO₃⁻) ions.
-
Solution: Switch to a more polar solvent. Water is the primary choice, followed by short-chain alcohols like methanol or ethanol. It is insoluble in nonpolar solvents like diethyl ether.[1][3]
-
-
Potential Cause 3: Impurities in the Reagent
-
Causality: The presence of insoluble impurities in the this compound powder can lead to a cloudy or hazy solution, even if the primary compound has dissolved.
-
Solution: Perform a hot filtration. Dissolve the solid in a minimal amount of hot solvent and quickly filter it through a pre-warmed funnel with filter paper. The insoluble impurities will be retained on the filter paper, and the pure compound will be in the filtrate.
-
Problem 2: Precipitation During Experimentation (e.g., Cooling, pH Change, or Mixing)
-
Potential Cause 1: Temperature Fluctuation
-
Causality: As explained in the FAQs, a decrease in temperature reduces the solubility of the salt, causing it to precipitate from a saturated or near-saturated solution.
-
Solution: If the experimental temperature must be lower, you must work with a lower, unsaturated concentration of this compound. Alternatively, maintain the solution at a constant, slightly elevated temperature if the protocol allows.
-
-
Potential Cause 2: Change in Solvent Composition (Common in Chromatography)
-
Causality: When a highly aqueous solution of this compound is mixed with a large volume of an organic solvent (like acetonitrile), the polarity of the overall solvent system drops dramatically. This reduces the solvent's ability to keep the salt ions in solution, causing precipitation.[4] Ammonium phosphate buffers, for example, can begin to precipitate at organic content as high as 85%.[4]
-
Solution:
-
Lower the Salt Concentration: Use the lowest effective concentration of this compound in your aqueous mobile phase.
-
Maintain Consistent Salt Levels: If possible, include a consistent, low concentration of the ammonium salt in both your aqueous (A) and organic (B) mobile phases. When preparing the organic phase, dissolve the salt in the small aqueous portion first before adding the organic solvent to prevent crashing out.[5]
-
-
-
Potential Cause 3: Common Ion Effect or Reaction
-
Causality: Adding another soluble salt that contains either an ammonium (NH₄⁺) or a benzenesulfonate (C₆H₅SO₃⁻) ion can reduce the solubility of this compound. Alternatively, adding a reagent that forms an insoluble salt with either of these ions will cause precipitation.
-
Solution: Review all components being added to the solution. Use Le Chatelier's principle to predict shifts in solubility equilibrium. If an incompatible component is identified, an alternative reagent must be sourced.
-
Data & Protocols
Solubility Profile
The following table summarizes the qualitative solubility of this compound in common laboratory solvents.
| Solvent | Type | Solubility | Source(s) |
| Water | Polar Protic | Soluble | [1][2] |
| Ethanol | Polar Protic | Soluble | [3] |
| Methanol | Polar Protic | Soluble | [1] |
| Benzene | Nonpolar | Slightly Soluble / Insoluble | [3] |
| Diethyl Ether | Nonpolar | Insoluble | [1][3] |
| Carbon Disulfide | Nonpolar | Insoluble | [2] |
Experimental Workflow: Troubleshooting Dissolution
This workflow provides a logical sequence of steps to diagnose and solve a dissolution problem.
Caption: Decision tree for selecting an appropriate solvent system.
References
-
PubChem. (n.d.). Benzenesulfonic acid, ammonium salt. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Waters Corporation. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]
Sources
Scaling up the production of Ammonium benzenesulfonate from lab to pilot plant
Scaling Up Ammonium Benzenesulfonate Production: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important synthesis from the laboratory bench to the pilot plant. As you move from grams to kilograms, challenges in reaction control, product purity, and safety become paramount. This document provides in-depth, experience-driven answers to the critical questions that arise during this transition, ensuring a scientifically sound and efficient scale-up process.
The Synthetic Pathway: An Overview
The production of this compound is fundamentally a two-step process: the electrophilic aromatic sulfonation of benzene to yield benzenesulfonic acid, followed by a straightforward acid-base neutralization with an ammonium source.[1] While simple in concept, mastering this synthesis at scale requires a deep understanding of the underlying chemistry and process dynamics.
Step 1: Sulfonation of Benzene
Benzene is reacted with a sulfonating agent, such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide, to introduce the sulfonic acid group (-SO₃H) onto the aromatic ring.[2][3][4] This reaction is reversible and highly exothermic.[2][5]
Step 2: Neutralization
The resulting benzenesulfonic acid is then neutralized with ammonium hydroxide in a controlled manner to precipitate the target compound, this compound.[1]
Overall Workflow
Caption: A decision tree for troubleshooting common impurities.
Key Experimental Protocols
Protocol 4.1: Laboratory-Scale Synthesis (Illustrative)
Warning: This procedure involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6]
-
Setup: Equip a 1L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge Benzene: Charge the flask with 390 g (5.0 mol) of dry benzene.
-
Sulfonation: Begin stirring and heat the flask to 40°C. Slowly add 200 g (2.5 mol) of stabilized liquid sulfur trioxide (or an equivalent amount of 20-30% oleum) via the addition funnel over 60-90 minutes, maintaining the internal temperature at 40-45°C using a water bath for cooling. [7]4. Reaction Completion: After the addition is complete, continue stirring at 40-45°C for 1 hour. The reaction is complete when a sample is fully soluble in water.
-
Workup (Acid): Carefully transfer the reaction mixture to a separatory funnel and allow the layers to separate. The lower layer is the crude benzenesulfonic acid.
-
Neutralization: Cool the crude benzenesulfonic acid in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (~28%) with vigorous stirring, monitoring the pH. Continue adding until the pH of the slurry is stable between 6.5 and 7.0.
-
Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove colored impurities.
-
Drying: Dry the solid in a vacuum oven at 60-70°C to a constant weight.
Protocol 4.2: HPLC Method for Purity Analysis
This is a representative method; specific conditions may need optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 40 mM ammonium phosphate, pH 4.0) is often effective. [8]* Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 259 nm. [9]* Sample Prep: Dissolve a precisely weighed sample (~100 mg) in 100 mL of mobile phase to create a 1 mg/mL stock solution. Dilute as necessary.
-
Analysis: this compound is quite polar and will elute early. Diphenyl sulfone is non-polar and will have a much longer retention time. Benzenesulfonic acid will have a retention time close to the target compound but should be distinguishable.
Process Parameter Comparison: Lab vs. Pilot
The following table summarizes the critical shifts in process parameters when moving from benchtop to pilot scale.
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot Scale (e.g., 100L Reactor) | Rationale for Change |
| Heat Transfer | External water/ice bath | Jacketed vessel with circulating thermal fluid | The surface-area-to-volume ratio decreases dramatically with scale, requiring a more robust and integrated cooling system to manage the exotherm. [10][11] |
| Agitation | Magnetic stir bar | Mechanical stirrer (e.g., pitched-blade turbine) | Ensures homogeneity, promotes heat transfer to the vessel walls, and prevents localized concentration gradients (hot spots). [12] |
| Reagent Addition | Addition funnel (manual pour) | Metering pump with controlled rate and sub-surface addition | Prevents dangerous accumulation of unreacted reagents and allows the addition rate to be matched to the cooling capacity of the reactor. |
| Temp. Monitoring | Thermometer in liquid | Multiple thermocouples (liquid and headspace) | Provides a more complete picture of the temperature profile within the larger volume, helping to identify potential issues like poor mixing. |
| Work-up/Isolation | Glassware, Büchner funnel | Centrifuge or Nutsche filter-dryer | Manual filtration is impractical for large quantities. Pilot equipment is needed for efficient solid-liquid separation and drying of kilograms of product. |
| Cycle Time | 4-6 hours | 12-24 hours | Heating, cooling, and transfer steps are significantly longer for larger volumes. Controlled addition rates also extend the reaction time. |
Safety First: Handling Hazardous Reagents
A successful scale-up is a safe scale-up. The risks associated with this process are significant and must be rigorously controlled.
-
Benzene: Benzene is a highly flammable liquid and a known human carcinogen. All transfers and reactions must be conducted in a closed system or under conditions of excellent ventilation to prevent vapor inhalation.
-
Sulfonating Agents (Oleum/H₂SO₄): These are extremely corrosive and will cause severe burns on contact. [6][13]They react violently with water. [14]Appropriate PPE, including acid-resistant gloves, apron, and a face shield, is mandatory. [6][15]Emergency showers and eyewash stations must be immediately accessible. [14]* Exothermic Reaction: The sulfonation reaction is highly exothermic. A failure in the cooling system or an uncontrolled addition of the sulfonating agent can lead to a runaway reaction, potentially boiling the benzene and causing a rapid pressure increase that could lead to vessel failure. [12]A thorough process hazard analysis (PHA) is essential before any pilot-scale run.
References
-
Sulfonation of Benzene (an EAS Reaction). (2020). Chemistry LibreTexts. [Link]
-
Synthesis of benzene sulfonic acid. PrepChem.com. [Link]
-
Exploring the Synthesis and Reactivity of Benzenesulfonic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025). simpifichemical.com. [Link]
-
Benzenesulfonic Acid: Properties, Production And Uses. Chemcess. [Link]
-
Benzenesulfonic acid. Wikipedia. [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. (2022). Capital Resin Corporation. [Link]
-
Prevention Reference Manual: Chemical Specific Volume 15: Control of Accidental Releases of Sulfur Trioxide. U.S. Environmental Protection Agency. [Link]
-
SULPHONIC ACID, 90%. (2018). Oleon. [Link]
-
ALKANE SULFONIC ACID HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
SCALEUP ISSUES FROM BENCH TO PILOT. Hazen Research. [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]
-
8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group. [Link]
-
Benzenesulfonic acid. American Chemical Society. [Link]
-
Sulfonation and Sulfation Processes. Chemithon. [Link]
-
5 Common Challenges in Scaling Up an API. (2017). Neuland Labs. [Link]
-
(PDF) Scale-up Issues From Bench to Pilot. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of Ammonium Benzenesulfonate and Other Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an acid catalyst is pivotal, profoundly influencing reaction rates, yields, and overall process efficiency. While traditional mineral acids have long been staples, the demand for milder, more selective, and environmentally benign alternatives has driven the exploration of a diverse range of acidic compounds. Among these, ammonium benzenesulfonate presents an intriguing option, balancing the characteristics of a strong acid with unique physical properties.
This guide provides an in-depth comparison of the catalytic efficiency of this compound with other commonly employed acid catalysts, including mineral acids, other sulfonic acids, and solid acid catalysts. By synthesizing technical data and established chemical principles, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific applications.
The Essence of Acid Catalysis: A Primer
Acid catalysis accelerates chemical reactions by donating a proton (Brønsted-Lowry acid) or accepting an electron pair (Lewis acid)[1][2]. This interaction activates the substrate, lowering the activation energy of the reaction and thereby increasing its rate[3]. The efficiency of an acid catalyst is not merely a function of its acidity but also involves factors such as steric hindrance, solubility in the reaction medium, and the nature of its counter-ion.
Key metrics for evaluating catalytic efficiency include:
-
Turnover Number (TON): The total number of substrate molecules that a single catalyst molecule can convert before becoming deactivated[4]. A higher TON indicates a more stable and long-lasting catalyst.
-
Turnover Frequency (TOF): The number of catalytic cycles occurring at a single active site per unit of time[4][5]. TOF is a measure of the intrinsic activity of the catalyst under specific reaction conditions.
A Closer Look at this compound
This compound (C₆H₅SO₃NH₄) is the ammonium salt of benzenesulfonic acid, a strong organic acid[6][7]. Its catalytic activity stems from the Brønsted acidity of the benzenesulfonic acid moiety[6]. The presence of the ammonium cation can influence its solubility and physical state, offering potential advantages in handling and separation compared to its parent acid. While extensive quantitative data on its catalytic efficiency across a wide range of reactions is still emerging, its performance can be inferred from the well-documented behavior of other sulfonic acids.
Comparative Analysis of Acid Catalysts
The selection of an appropriate acid catalyst is often a trade-off between reactivity, selectivity, cost, and ease of handling and separation. Here, we compare this compound with other prominent acid catalysts.
Homogeneous Acid Catalysts
Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, which allows for excellent contact and often leads to high reaction rates[8][9][10].
Mineral Acids (e.g., Sulfuric Acid, H₂SO₄)
-
Strengths: Sulfuric acid is a powerful and inexpensive catalyst widely used in industrial processes like esterification and nitration[3][11]. Its high concentration of protons and dehydrating properties can drive reactions to completion[12][13].
-
Weaknesses: It is highly corrosive, hazardous to handle, and its separation from the reaction mixture can be challenging, often requiring neutralization steps that generate significant waste[14][15].
Sulfonic Acids (e.g., p-Toluenesulfonic Acid, PTSA)
-
Strengths: p-Toluenesulfonic acid is a strong organic acid that is solid, non-corrosive, and easier to handle than mineral acids[16]. It is a versatile catalyst for a wide range of reactions, including esterification, acetalization, and Friedel-Crafts alkylations, often with minimal side reactions[14][16][17]. Its organic nature can enhance its solubility in organic solvents.
-
Weaknesses: While less corrosive than mineral acids, it is still a strong acid that requires careful handling.
This compound (Expected Performance)
-
Strengths: As a salt of a strong sulfonic acid, this compound is expected to exhibit catalytic activity comparable to PTSA in many applications[6]. Its solid, crystalline nature and potentially different solubility profile could offer advantages in specific reaction systems and for catalyst recovery.
-
Weaknesses: The presence of the ammonium cation might slightly temper its acidity compared to the free sulfonic acid, potentially leading to lower reaction rates in some cases. Direct comparative data is needed for a definitive assessment.
Table 1: Performance Comparison of Homogeneous Acid Catalysts in a Representative Esterification Reaction (Lauric Acid with Ethanol)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Sulfuric Acid | 1 | 78 | 4 | >95 | Generic Data |
| p-Toluenesulfonic Acid | 1 | 78 | 6 | ~92 | Generic Data |
| This compound | 1 | 78 | 6-8 | ~90 (Estimated) | Inferred |
Note: The data for this compound is an estimation based on the performance of analogous sulfonic acid catalysts. Experimental verification is required.
Heterogeneous Acid Catalysts
Heterogeneous, or solid acid, catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture and allows for their reuse, aligning with the principles of green chemistry[18].
-
Strengths: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides, are generally non-corrosive, easy to handle, and can be used in continuous flow reactors[8][18]. They offer high product purity by avoiding contamination from the catalyst.
-
Weaknesses: Their catalytic activity can be lower than their homogeneous counterparts due to mass transfer limitations, where reactants have limited access to the active sites within the catalyst's pores[15][18].
Experimental Protocol: A Standardized Approach to Comparing Catalytic Efficiency
To provide a framework for the objective comparison of this compound with other acid catalysts, the following detailed protocol for a benchmark esterification reaction is provided.
Benchmark Reaction: Esterification of Acetic Acid with n-Butanol
This reaction is a classic example used for evaluating the efficacy of acid catalysts.
Materials:
-
Acetic Acid (glacial)
-
n-Butanol
-
This compound
-
Sulfuric Acid (concentrated)
-
p-Toluenesulfonic Acid monohydrate
-
Amberlyst-15 (as a representative solid acid catalyst)
-
Toluene (or another suitable solvent)
-
Anhydrous Sodium Sulfate
-
Internal Standard (e.g., Dodecane) for GC analysis
Equipment:
-
Round-bottom flasks equipped with reflux condensers and magnetic stirrers
-
Heating mantles or oil baths with temperature controllers
-
Gas Chromatograph (GC) with a suitable column (e.g., DB-WAX)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation:
-
For homogeneous catalysts (this compound, H₂SO₄, PTSA), prepare stock solutions of a known concentration in a small amount of n-butanol.
-
For the heterogeneous catalyst (Amberlyst-15), dry the resin in a vacuum oven at 60°C for 24 hours before use.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add acetic acid (0.1 mol), n-butanol (0.1 mol), and the internal standard (e.g., 1 mL of dodecane).
-
Add the desired amount of catalyst (e.g., 1 mol% relative to the limiting reagent, acetic acid). For Amberlyst-15, this will be a specific weight corresponding to the desired molar equivalent of acid sites.
-
Attach a reflux condenser and place the flask in a preheated oil bath at the desired reaction temperature (e.g., 100°C).
-
-
Reaction Monitoring:
-
Start the magnetic stirrer and begin timing the reaction.
-
At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of a suitable solvent (e.g., diethyl ether) and a small amount of a neutralizing agent (e.g., anhydrous sodium bicarbonate) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product (n-butyl acetate) and the remaining reactants.
-
Calculate the conversion of the limiting reagent (acetic acid) at each time point.
-
Plot the conversion versus time to determine the initial reaction rate for each catalyst.
-
-
Data Comparison:
-
Compare the initial reaction rates, final conversions, and calculate the Turnover Frequency (TOF) for each catalyst under the same reaction conditions. The TOF can be calculated using the formula: TOF = (moles of product) / [(moles of catalyst) * (time)]
-
Visualizing the Workflow
Caption: A streamlined workflow for the comparative evaluation of acid catalyst efficiency in an esterification reaction.
Causality Behind Experimental Choices
-
Choice of Benchmark Reaction: Esterification is a fundamental and widely studied acid-catalyzed reaction, making it an excellent model for comparing catalyst performance.
-
Use of an Internal Standard: An internal standard in GC analysis is crucial for accurate quantification, as it corrects for variations in sample injection volume and detector response.
-
Quenching: Immediate quenching of the reaction aliquots is essential to obtain accurate kinetic data by preventing further reaction after sampling.
-
Monitoring Initial Rates: Comparing initial reaction rates provides a more accurate measure of the intrinsic catalytic activity before factors like reactant depletion and product inhibition become significant.
Conclusion: Making an Informed Catalyst Choice
The selection of an acid catalyst requires a multifaceted consideration of activity, selectivity, operational safety, and environmental impact. While mineral acids like sulfuric acid offer high reactivity at a low cost, their hazardous nature and the associated waste generation are significant drawbacks. Organic sulfonic acids, such as p-toluenesulfonic acid, provide a safer and often more selective alternative.
This compound emerges as a promising candidate within the sulfonic acid family, with its properties suggesting catalytic performance comparable to that of PTSA. Its potential advantages in handling and separation warrant further investigation through direct comparative studies. For applications where catalyst recyclability and process sustainability are paramount, solid acid catalysts remain the superior choice, despite their potential for lower activity due to mass transfer limitations.
Ultimately, the optimal catalyst is reaction-specific. The experimental framework provided in this guide offers a robust methodology for researchers to empirically determine the most efficient catalyst for their unique synthetic challenges, paving the way for the development of more efficient, selective, and sustainable chemical processes.
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A Comparative Guide to the Validation of Analytical Methods for Ammonium Benzenesulfonate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount to ensuring product quality, safety, and efficacy. Ammonium benzenesulfonate, a compound utilized in various pharmaceutical contexts, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of two commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titrimetry—for the quantification of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] This guide will not only detail the validation parameters but also explain the scientific rationale behind the selection of each method and the experimental design, empowering you to make informed decisions for your analytical needs.
The Foundational Importance of Method Validation
Analytical method validation is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide.[6] The recently revised ICH Q2(R2) guideline, along with the new ICH Q14 guideline on analytical method development, emphasizes a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method's capabilities and limitations.[1][4][5][6] The objective is to ensure that the chosen analytical method is accurate, precise, specific, and robust for the intended application.[9][10]
This guide will explore the validation of two distinct analytical approaches for this compound quantification: a modern chromatographic technique (HPLC) and a classical titrimetric method. This comparison will illuminate the strengths and weaknesses of each, providing a clear framework for selecting the most appropriate method based on specific analytical requirements such as sensitivity, selectivity, and sample throughput.
Unveiling the Contenders: HPLC vs. Titrimetry
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[11][12] For this compound, a reversed-phase HPLC method with UV detection is a common choice, offering excellent specificity and sensitivity.[11][13]
Titrimetry, on the other hand, is a classic analytical technique that relies on the reaction of a substance with a reagent of known concentration. For this compound, a potentiometric titration can be employed to quantify the benzenesulfonate anion by titrating with a cationic surfactant.[11] Alternatively, methods exist for the titration of the ammonium ion.[14][15] This guide will focus on the titration of the benzenesulfonate moiety.
The choice between these methods is not arbitrary and depends on several factors, including the complexity of the sample matrix, the required level of sensitivity, and the available instrumentation.[12]
A Head-to-Head Comparison: Validation Parameters and Performance Data
To provide a clear and objective comparison, we will examine the performance of both HPLC and titrimetric methods against the key validation parameters stipulated by ICH Q2(R1)/Q2(R2).[8][16] The following tables summarize hypothetical, yet realistic, experimental data for the validation of each method for the assay of this compound in a drug substance.
Table 1: Comparison of Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV | Potentiometric Titration | Rationale for Acceptance Criteria |
| Specificity | Peak purity index > 0.999. No interference from placebo and known impurities at the retention time of the analyte. | Single, sharp inflection point in the titration curve. Placebo and known impurities do not interfere with the endpoint detection. | Ensures that the signal measured is solely from the analyte of interest, a critical aspect of reliable quantification.[8] |
| Linearity (r²) | > 0.999 | > 0.995 | A high correlation coefficient demonstrates a direct and predictable relationship between concentration and response over a defined range. |
| Range | 80-120% of the nominal concentration | 80-120% of the nominal concentration | The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8] |
| Accuracy (% Recovery) | 99.5 - 100.8% | 98.9 - 101.2% | Accuracy reflects the closeness of the test results to the true value and is a primary indicator of a method's correctness.[17] |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Measures the precision under the same operating conditions over a short interval of time.[8] |
| - Intermediate Precision | < 1.5% | < 2.0% | Assesses the effect of random events on the precision of the analytical procedure within the same laboratory.[8] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | Not typically required for assay | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] Crucial for impurity analysis but less so for the assay of the main component. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor changes in titrant concentration and sample volume. | Demonstrates the reliability of the method with respect to deliberate variations in method parameters.[9] |
Table 2: Summary of Performance Characteristics
| Characteristic | HPLC-UV | Potentiometric Titration | Key Takeaway |
| Selectivity/Specificity | High | Moderate to High | HPLC offers superior selectivity, especially in complex matrices, due to its separative power. |
| Sensitivity | High | Moderate | HPLC is significantly more sensitive, making it suitable for low-level quantification and impurity profiling. |
| Precision | High | Good | Both methods offer acceptable precision for assay, with HPLC generally being more precise. |
| Accuracy | High | Good | Both methods can provide accurate results when properly validated. |
| Sample Throughput | Moderate | Low to Moderate | HPLC with an autosampler can handle a larger number of samples more efficiently. |
| Cost & Complexity | High | Low | Titrimetric methods are generally less expensive and require less complex instrumentation and operator training.[11] |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for both methods are provided below. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the analytical system is performing correctly before sample analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To separate and quantify this compound from potential impurities and degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.[11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., ammonium phosphate) at a pH of 4.0.[19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.[20]
-
Injection Volume: 10 µL.
Experimental Workflow:
Caption: HPLC analysis workflow from preparation to quantification.
Step-by-Step Protocol:
-
System Preparation: Prepare the mobile phase and thoroughly degas it. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the desired range (e.g., 80-120% of the target concentration).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
System Suitability: Inject a standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria.
-
Calibration and Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Potentiometric Titration Method
Objective: To quantify the total anionic surfactant content (benzenesulfonate) in the sample.
Instrumentation and Reagents:
-
Automatic Titrator: Equipped with a surfactant-sensitive electrode.
-
Titrant: Standardized 0.004 M Hyamine® 1622 solution (a cationic surfactant).[11]
-
Solvent: A mixture of deionized water and methanol.
Experimental Workflow:
Caption: Potentiometric titration workflow for this compound.
Step-by-Step Protocol:
-
Titrant Standardization: Standardize the Hyamine® 1622 solution against a known standard of an anionic surfactant (e.g., sodium lauryl sulfate).
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a mixture of deionized water and methanol in a beaker.[11]
-
Titration Setup: Place the beaker on the automatic titrator and immerse the surfactant-sensitive electrode and the titrant delivery tip into the solution.
-
Titration: Titrate the sample with the standardized 0.004 M Hyamine® 1622 solution. The endpoint is automatically detected as the point of maximum inflection in the titration curve.[11]
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of titrant consumed at the endpoint.
The Final Verdict: Choosing the Right Tool for the Job
The validation data and experimental protocols clearly illustrate the distinct advantages and limitations of each technique.
The HPLC-UV method is the preferred choice when:
-
High specificity and selectivity are required, especially for samples containing multiple components or impurities.
-
High sensitivity is necessary for detecting low levels of the analyte or for impurity profiling.
-
High sample throughput is a priority.
The Potentiometric Titration method is a suitable alternative when:
-
Cost-effectiveness and simplicity are the primary considerations.[11]
-
The sample matrix is relatively simple and free from interfering substances.
-
A determination of the total anionic surfactant content is sufficient.
In a comprehensive quality control setting, a combination of both techniques can be highly effective.[11] HPLC can be used for the primary assay and for the identification and quantification of specific impurities, while titration can serve as a rapid and cost-effective method for routine content determination.
Ultimately, the selection of an analytical method for the quantification of this compound should be based on a thorough understanding of the method's capabilities, the specific requirements of the analysis, and the principles of analytical method validation. This guide provides a solid foundation for making that critical decision, ensuring the generation of reliable and defensible analytical data.
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A Comparative Guide to Anionic Surfactants: Ammonium Benzenesulfonate versus Sodium Dodecyl Sulfate
In the vast landscape of surface-active agents, the selection of an appropriate surfactant is a critical decision for researchers, scientists, and drug development professionals. The performance of a formulation, whether for a novel drug delivery system or a complex biochemical assay, can be profoundly influenced by the choice of surfactant. This guide provides an in-depth, objective comparison of two prominent anionic surfactants: Ammonium Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate (SDS). By examining their fundamental properties, performance characteristics supported by experimental data, and practical applications, this document aims to equip the reader with the necessary insights to make an informed selection.
Introduction to the Contenders: A Tale of Two Anionic Surfactants
At a glance, Ammonium Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate are both classified as anionic surfactants, meaning their hydrophilic head groups carry a negative charge. However, their molecular architecture and, consequently, their physicochemical properties, exhibit key differences that dictate their suitability for various applications.
Sodium Dodecyl Sulfate (SDS) , also known as sodium lauryl sulfate, is an alkyl sulfate surfactant.[1] It consists of a 12-carbon alkyl chain (the hydrophobic tail) attached to a sulfate group (the hydrophilic head).[1] SDS is one of the most extensively researched and utilized surfactants, valued for its potent detergency, high foaming capacity, and emulsifying capabilities.[1][2]
Ammonium Dodecylbenzenesulfonate , a member of the linear alkylbenzene sulfonate (LAS) family, features a hydrophobic dodecylbenzene tail and a hydrophilic sulfonate group.[3][4] The presence of the benzene ring in its structure imparts distinct properties compared to the linear alkyl chain of SDS.[5] Alkylbenzene sulfonates are widely used in various cleaning and industrial applications due to their efficacy and cost-effectiveness.[5][6]
At the Molecular Level: Structural Differences and Their Implications
The performance of a surfactant is intrinsically linked to its molecular structure. The diagrams below illustrate the chemical structures of Sodium Dodecyl Sulfate and Ammonium Dodecylbenzenesulfonate.
Caption: Molecular structures of Sodium Dodecyl Sulfate and Ammonium Dodecylbenzenesulfonate.
The key structural distinctions are:
-
Hydrophilic Head Group: SDS possesses a sulfate (-OSO₃⁻) head group, while Ammonium Dodecylbenzenesulfonate has a sulfonate (-SO₃⁻) group. Sulfonates are generally considered more stable to hydrolysis, especially at lower pH, than sulfates.[7]
-
Hydrophobic Tail: SDS has a linear C₁₂ alkyl chain. In contrast, Ammonium Dodecylbenzenesulfonate has a dodecyl group attached to a benzene ring. This aromatic character can influence its interaction with other molecules and its adsorption at interfaces.
-
Counter-ion: As their names imply, the counter-ion for SDS is sodium (Na⁺), while for Ammonium Dodecylbenzenesulfonate, it is ammonium (NH₄⁺). The nature of the counter-ion can affect the surfactant's solubility and Krafft point (the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration).
Performance Metrics: A Data-Driven Comparison
The efficacy of a surfactant is quantified by several key performance indicators. Below is a comparative summary of these metrics for SDS and Dodecylbenzenesulfonate (using the sodium salt as a proxy for the ammonium salt due to data availability).
| Property | Sodium Dodecyl Sulfate (SDS) | Sodium Dodecylbenzenesulfonate (SDBS) | Ammonium Dodecylbenzenesulfonate |
| Molecular Formula | C₁₂H₂₅NaO₄S[1] | C₁₈H₂₉NaO₃S | C₁₈H₃₃NO₃S[1] |
| Molecular Weight | 288.38 g/mol [1] | 348.48 g/mol | 343.52 g/mol [4] |
| Critical Micelle Concentration (CMC) in water at 25°C | ~8.2 mM | ~2.87 mM[8] | Data not readily available, but expected to be in a similar range to SDBS. |
| Surface Tension at CMC | ~39 mN/m | ~28-32 mN/m[9] | Data not readily available. |
Critical Micelle Concentration (CMC): The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles.[10] A lower CMC value signifies a more efficient surfactant, as less of it is needed to saturate the interfaces and form micelles. Based on available data, sodium dodecylbenzenesulfonate exhibits a lower CMC than SDS, suggesting it is more efficient at forming micelles.[8]
Surface Tension Reduction: The ability to lower the surface tension of a liquid is a primary function of a surfactant. Both SDS and dodecylbenzene sulfonates are effective at reducing the surface tension of water.[2][11] The data for sodium dodecylbenzenesulfonate suggests it may achieve a lower surface tension at its CMC compared to SDS.[9]
Experimental Protocols for Surfactant Characterization
To ensure the trustworthiness of our comparison, we present standardized protocols for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants and relies on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of less mobile micelles.
Experimental Workflow:
Caption: Workflow for CMC determination by conductivity.
Step-by-Step Methodology:
-
Prepare a concentrated stock solution of the surfactant (e.g., 100 mM SDS) in high-purity deionized water.
-
Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.
-
Equilibrate the solutions to a constant temperature (e.g., 25°C) in a water bath.
-
Measure the electrical conductivity of each solution using a calibrated conductivity meter. Ensure the probe is rinsed with deionized water and the respective solution before each measurement.
-
Plot the specific conductivity as a function of the surfactant concentration.
-
The plot will show two linear regions with different slopes. The intersection of the lines fitted to these two regions gives the Critical Micelle Concentration.
Measurement of Surface Tension using the Wilhelmy Plate Method
This technique provides a direct measure of the surface tension of a liquid. A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is proportional to the surface tension.
Step-by-Step Methodology:
-
Prepare a series of surfactant solutions of known concentrations.
-
Calibrate the surface tensiometer with a liquid of known surface tension (e.g., pure water).
-
Clean the Wilhelmy plate thoroughly, typically by flaming it to remove any organic contaminants.
-
Place the surfactant solution in a clean vessel and allow it to reach thermal equilibrium.
-
Lower the plate until it just touches the surface of the liquid.
-
Record the force reading from the tensiometer. The instrument's software will typically convert this to a surface tension value in mN/m.
-
Plot surface tension versus the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC.
Applications in Research and Drug Development
The choice between Ammonium Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate often depends on the specific requirements of the application.
Sodium Dodecyl Sulfate:
-
Protein Denaturation and Electrophoresis (SDS-PAGE): SDS is a cornerstone of biochemistry, widely used to denature proteins for separation by polyacrylamide gel electrophoresis.[12]
-
Cell Lysis: Its ability to disrupt cell membranes makes it a common component in lysis buffers for DNA and RNA extraction.[12]
-
Pharmaceutical Formulations: SDS is used as a solubilizing agent, emulsifier, and wetting agent in various pharmaceutical dosage forms, including tablets and topical preparations, to enhance the dissolution and absorption of poorly soluble drugs.[7][13]
-
Personal Care Products: It is a primary ingredient in shampoos, soaps, and toothpastes due to its excellent foaming and cleaning properties.[1]
Ammonium Dodecylbenzenesulfonate:
-
Detergents and Cleaners: As a linear alkylbenzene sulfonate, it is a workhorse surfactant in household and industrial cleaning products.[3][4]
-
Emulsification: It is used as an emulsifier in various industrial processes, including in the formulation of pesticides and in the textile industry.[4][14]
-
Cosmetics: It functions as a surfactant, cleansing agent, and foaming agent in a variety of cosmetic and personal care products.[15]
-
Potential in Drug Formulation: While less common than SDS in pharmaceuticals, benzenesulfonic acid and its salts are used to form besylate salts of drugs, which can improve their stability and bioavailability.[13][16] The surfactant properties of the ammonium salt could be leveraged in specific formulation challenges.
Comparative Insights and Field-Proven Considerations
Performance and Stability:
-
Alkylbenzene sulfonates like Ammonium Dodecylbenzenesulfonate are generally more resistant to hydrolysis in acidic conditions compared to alkyl sulfates like SDS.[7] This can be a significant advantage in formulating products with a low pH.
-
The presence of the benzene ring in Ammonium Dodecylbenzenesulfonate can lead to different interfacial packing and micellar structures compared to the linear alkyl chain of SDS, which may affect its solubilization capacity for certain molecules.
Toxicity and Environmental Impact:
-
Both surfactants can cause skin irritation at high concentrations.[15]
-
A comparative study on the acute toxicity to gilthead eggs showed that at high concentrations, SDS was more toxic than an alkyl benzene sulfonate (ABS).[2][17] However, at lower concentrations, their toxicity was similar.[2][17]
-
Linear alkylbenzene sulfonates, such as Ammonium Dodecylbenzenesulfonate, were developed to replace branched alkylbenzene sulfonates due to their improved biodegradability.[5] Both SDS and linear alkylbenzene sulfonates are considered readily biodegradable.[18]
Solubility and Formulation:
-
The ammonium counter-ion in Ammonium Dodecylbenzenesulfonate generally imparts greater water solubility than the sodium counter-ion in SDS, particularly at lower temperatures. This can be advantageous in preventing precipitation in concentrated formulations or in cold-storage conditions.
Conclusion: Selecting the Right Tool for the Job
The choice between Ammonium Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific demands of the application.
Sodium Dodecyl Sulfate remains the surfactant of choice for many biochemical applications like SDS-PAGE and is a well-characterized excipient in the pharmaceutical industry for solubilization. Its extensive history of use and the wealth of available data make it a reliable and predictable option.
Ammonium Dodecylbenzenesulfonate , on the other hand, offers potential advantages in terms of its lower CMC, potentially greater surface activity, and enhanced stability in acidic conditions. Its higher solubility, particularly at low temperatures, can be a key benefit in certain formulations. For applications in cleaning and as an industrial emulsifier, it is a highly effective and economical choice.
Ultimately, the optimal surfactant selection will be determined by a thorough evaluation of the performance requirements, formulation constraints, and cost considerations of the specific project. It is hoped that this guide provides a solid foundation for making that critical decision.
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Inchem.org. (1996). Linear alkylbenzene sulfonates and related compounds (EHC 169, 1996). Retrieved from [Link]
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ResearchGate. (n.d.). 7 Pathway of sodium dodecyl sulfate (SDS) and linear alkyl benzene sulfonate (LAS) biodegradation. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicological effects of sodium dodecyl sulfate. Retrieved from [Link]
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SciSpace. (2005, August 4). Effect of the nature of the counterion on the properties of anionic surfactants. 5. Self-association behavior and micellar properties of ammonium dodecyl sulfate. Retrieved from [Link]
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ResearchGate. (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]
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ACS Omega. (2022, June 18). Removal of Sodium Dodecylbenzenesulfonate from Aqueous Solution Using Quaternary Ammonium-Modified Paper Fibers. Retrieved from [Link]
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EPA. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic Acid and Its Salts. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium dodecyl sulfate. Retrieved from [Link]
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Ataman Kimya. (n.d.). SODIUM DODECYL SULFATE (SDS). Retrieved from [Link]
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NIH. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]
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NIH. (n.d.). Fate and effects of the surfactant sodium dodecyl sulfate. Retrieved from [Link]
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LOOK. (2022, May 28). Various Applications of Sodium Dodecyl Sulfate. Retrieved from [Link]
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PharmaCompass.com. (n.d.). Sodium Dodecyl Sulfate. Retrieved from [Link]
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Microtrac. (n.d.). EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI. Retrieved from [Link]
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A Comparative Performance Evaluation of Ammonium Benzenesulfonate in Protein Chemistry Applications
For researchers, scientists, and professionals in drug development, the precise manipulation of protein solubility and stability is a cornerstone of experimental success. The choice of salts and excipients can dramatically influence protein precipitation, crystallization, and formulation stability. This guide provides an in-depth comparison of ammonium benzenesulfonate against the industry-standard, ammonium sulfate, grounding the analysis in the principles of the Hofmeister series and providing actionable experimental protocols for independent verification.
Introduction: Positioning Salts within the Hofmeister Series
Over a century ago, Franz Hofmeister systematically ranked ions based on their ability to precipitate proteins from solution.[1] This ranking, now known as the Hofmeister series, is a powerful predictive tool in protein chemistry. The series arranges ions from "kosmotropic" (water-ordering) to "chaotropic" (water-disrupting).[2][3]
-
Kosmotropes (e.g., Sulfate, Phosphate): These ions are strongly hydrated, leading to a net ordering of water molecules.[3] They effectively "salt-out" proteins by competing for water, which increases protein-protein interactions and leads to precipitation.[4] Ammonium sulfate is a classic and potent kosmotropic salt used extensively for protein purification and crystallization.[5]
-
Chaotropes (e.g., Guanidinium, Iodide): These ions are weakly hydrated and tend to disrupt the hydrogen-bonding network of water.[1][3] This can destabilize protein structures and increase their solubility.
This compound , the subject of this guide, occupies a unique position. While not a strong chaotrope, its benzenesulfonate anion is significantly less kosmotropic than the sulfate anion. It can be classified as a hydrotrope—a compound that enhances the solubility of hydrophobic substances in water. This distinction forms the basis of our comparative analysis.
Here, we will evaluate the performance of this compound in two key applications: fractional protein precipitation and as a potential excipient in protein formulations.
Application I: Fractional Protein Precipitation
Fractional precipitation is a widely used technique to separate proteins based on their differential solubility at high salt concentrations.[6][7] The goal is to selectively precipitate a target protein while leaving contaminants in solution.[8]
Theoretical Comparison: this compound vs. Ammonium Sulfate
| Feature | Ammonium Sulfate ((NH₄)₂SO₄) | This compound (C₆H₅SO₃NH₄) |
| Hofmeister Series Position | Strongly Kosmotropic | Mildly Chaotropic / Hydrotropic |
| Mechanism of Action | Salting-out: Sequesters water, promoting protein-protein interaction and precipitation.[4] | Hydrotropy: Can increase the solubility of non-polar protein regions, potentially requiring higher concentrations for precipitation. |
| Precipitation Efficiency | High. Precipitates most proteins at relatively low to moderate concentrations (e.g., 20-60% saturation).[7] | Expected to be lower. Higher concentrations will likely be required to induce precipitation compared to ammonium sulfate. |
| Potential Advantages | Well-established, predictable, and cost-effective for bulk precipitation. | May offer finer control over precipitation, potentially avoiding the formation of insoluble aggregates and yielding purer precipitates. |
| Potential Disadvantages | Can sometimes lead to irreversible protein aggregation or denaturation. | Less commonly used, requiring more optimization. Higher required concentrations may impact downstream applications. |
Experimental Protocol: Comparative Precipitation of Lysozyme
This protocol provides a framework for directly comparing the efficacy of the two salts for the fractional precipitation of a model protein, Hen Egg White Lysozyme (HEWL).
Objective: To determine the concentration of each salt required to precipitate 50% (P50) of HEWL from solution and to assess the nature of the precipitate.
Materials:
-
Hen Egg White Lysozyme (HEWL)
-
Ammonium Sulfate
-
This compound
-
50 mM Sodium Acetate buffer, pH 4.7
-
Spectrophotometer and cuvettes
-
Centrifuge and microcentrifuge tubes
Workflow:
Caption: Experimental workflow for comparing protein precipitation.
Detailed Steps:
-
Preparation:
-
Prepare a 1 mg/mL stock solution of HEWL in 50 mM sodium acetate buffer (pH 4.7). Filter sterilize.
-
Prepare saturated stock solutions of both ammonium sulfate and this compound at 4°C.
-
-
Precipitation:
-
In a series of microcentrifuge tubes, prepare different salt concentrations ranging from 0% to 100% saturation by mixing the saturated salt solution with the sodium acetate buffer.
-
To each tube, add the HEWL stock solution to a final concentration of 0.5 mg/mL. The total volume in each tube should be constant.
-
Incubate the tubes on ice or at 4°C for 30 minutes with gentle mixing.
-
-
Quantification:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully remove the supernatant and measure its absorbance at 280 nm (A₂₈₀). Use a blank containing the corresponding salt concentration without protein.
-
Calculate the percentage of precipitated protein for each salt concentration.
-
Anticipated Results and Interpretation
Based on their positions in the Hofmeister series, we can predict the following outcomes:
-
Precipitation Curve: Ammonium sulfate will induce precipitation at a much lower percent saturation compared to this compound. The precipitation curve for ammonium sulfate will be steeper, indicating a more rapid salting-out effect.
-
P50 Value: The P50 value for ammonium sulfate will be significantly lower than that for this compound.
-
Precipitate Quality: Visually inspect the pellet. The precipitate from this compound may be more easily redissolved, potentially indicating a less denatured state. This is a critical consideration for applications where protein activity must be preserved.
This experiment provides a quantitative basis for choosing between the two salts. While ammonium sulfate is a more efficient precipitant, this compound may offer a gentler alternative for sensitive proteins prone to aggregation.
Application II: Excipient in Protein Drug Formulation
Surfactants and other excipients are critical components of biologic drug formulations, added to prevent aggregation and stabilize the protein at interfaces.[9][10] Given its surfactant-like properties, this compound could potentially serve as a stabilizing excipient.
Theoretical Comparison: this compound vs. Polysorbate 80
We compare this compound to Polysorbate 80, a non-ionic surfactant commonly used in pharmaceutical formulations.
| Feature | Polysorbate 80 | This compound |
| Type | Non-ionic surfactant | Anionic surfactant/hydrotrope |
| Mechanism of Stabilization | Competitively adsorbs to interfaces (e.g., air-water), preventing protein unfolding and aggregation.[10] | May stabilize proteins through a combination of hydrotropy (solubilizing exposed hydrophobic patches) and electrostatic interactions. |
| Potential Advantages | Well-established safety and efficacy profile. Effective at very low concentrations. | Simple ionic structure, potentially less prone to degradation issues like oxidation that can affect polysorbates. |
| Potential Disadvantages | Prone to degradation by hydrolysis and oxidation, which can produce reactive species that damage the protein. | Ionic nature may lead to more complex interactions with charged domains of the protein.[11] Higher concentrations may be needed, potentially affecting solution osmolality. |
Experimental Protocol: Assessing Protein Stability Under Agitation Stress
This protocol is designed to evaluate the ability of this compound to prevent aggregation of a model therapeutic protein (e.g., a monoclonal antibody, mAb) under mechanical stress.
Objective: To compare the effectiveness of this compound and Polysorbate 80 in preventing the formation of soluble and insoluble aggregates of a mAb during agitation.
Workflow:
Caption: Workflow for agitation stress stability study.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of the mAb in a suitable formulation buffer (e.g., 20 mM histidine, pH 6.0).
-
Create test samples: a control with only the mAb, a positive control with mAb and 0.02% (w/v) Polysorbate 80, and a series of samples with mAb and varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM).
-
-
Agitation Stress:
-
Place the samples in vials with a defined headspace on an orbital shaker.
-
Agitate the samples at a constant speed and temperature for a predetermined duration (e.g., 24 or 48 hours).
-
-
Analysis:
-
Visual Inspection: Observe the samples for any signs of visible precipitation or turbidity.
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the samples to quantify the percentage of monomer, dimer, and higher-order aggregates. This is the primary quantitative endpoint.
-
Dynamic Light Scattering (DLS): Measure the size distribution of particles in the solution to detect the formation of sub-visible aggregates.
-
Anticipated Results and Interpretation
-
The control sample is expected to show a significant increase in aggregates and potentially visible particles.
-
The Polysorbate 80 sample should show minimal change in the percentage of aggregates, demonstrating its protective effect.
-
The This compound samples will reveal its concentration-dependent ability to stabilize the protein. It is hypothesized that at an optimal concentration, it will reduce the formation of aggregates compared to the control, though its performance relative to Polysorbate 80 is the key outcome of this experiment. Success in this assay would warrant further investigation into its mechanism and suitability as a novel formulation excipient.
Conclusion
This guide provides a comparative framework for evaluating this compound against established standards in protein chemistry.
-
In protein precipitation , this compound acts as a less potent, potentially gentler alternative to the highly efficient ammonium sulfate. Its utility may lie in applications where avoiding aggregation and preserving the native protein structure are paramount.
-
In drug formulation , its role as a stabilizing excipient is speculative but warrants investigation. Its simple ionic structure and hydrotropic properties present a theoretical alternative to traditional surfactants like polysorbates, which are known to have degradation liabilities.
The provided experimental protocols are designed to be self-validating systems, empowering researchers to generate their own data and make informed decisions based on the specific performance of this compound with their protein of interest. This data-driven approach is essential for advancing protein purification techniques and developing robust and stable biologic therapeutics.
References
- Park, K. (n.d.). Kosmotropes and chaotropes as they affect functionality of a protein isolate. Food Chemistry.
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- PubMed. (n.d.). Effect of protein-surfactant interactions on aggregation of β-lactoglobulin.
- PubMed. (n.d.). The influence of kosmotropic and chaotropic salts on the functional properties of Mucuna pruriens protein isolate.
- PubMed. (2011). Surfactant effects on amyloid aggregation kinetics.
- Wilhelm, M. B., et al. (n.d.). A BRIEF REVIEW OF CHAOTROPIC VS. KOSMOTROPIC SALTS ON THE DEGREE OF SATURATION OF MEMBRANE FATTY ACIDS.
- Chaplin, M. (n.d.). Kosmotropes and Chaotropes.
- PubMed. (2021). Surfactant Impact on Interfacial Protein Aggregation and Utilization of Surface Tension to Predict Surfactant Requirements for Biological Formulations.
- RSC Publishing. (n.d.). Surfactant-driven modifications in protein structure. Soft Matter.
- PubMed. (2022). Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms.
- GoldBio. (n.d.). Understanding Salting In and Salting Out: Salt as a Protein Purification Tool.
- (n.d.). Ammonium sulphate fractionation.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Thermo Fisher Scientific. (n.d.). Large volume precipitation of proteins with ammonium sulfate using Thermo Scientific Fiberlite Carbon Fiber Rotors.
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A Comparative Guide to the Inter-laboratory Analysis of Ammonium Benzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of ammonium benzenesulfonate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the principles, comparative performance, and practical application of these methods, grounded in scientific integrity and field-proven insights.
Introduction: The Importance of Accurate this compound Analysis
This compound, a key intermediate and component in various chemical and pharmaceutical manufacturing processes, requires precise and accurate quantification to ensure product quality, process efficiency, and regulatory compliance. Inconsistent or inaccurate measurements can lead to batch failures, compromised product safety, and significant financial losses. This guide addresses the critical need for robust analytical methods by presenting a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration, supported by a simulated inter-laboratory study to guide researchers in selecting the most appropriate method for their needs.
Analytical Methodologies: Principles and Experimental Causality
The choice of an analytical method is fundamentally dictated by the chemical properties of the analyte and the desired analytical outcome. For this compound, two primary techniques offer distinct advantages and are explored in detail below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that has become a cornerstone of modern analytical chemistry.[1] Its application to this compound relies on the partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.
Principle of Separation: Reversed-phase HPLC is the most common mode for analyzing aromatic sulfonates.[1] The nonpolar stationary phase retains the benzenesulfonate anion through hydrophobic interactions, while a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, facilitates its elution. The inclusion of an ion-pairing reagent or a buffer in the mobile phase is crucial for achieving sharp, symmetrical peaks by minimizing undesirable interactions between the anionic sulfonate group and the silica-based stationary phase.
Causality of Experimental Choices:
-
C18 Column: The choice of a C18 column is based on its strong hydrophobic retention of the benzene ring in the benzenesulfonate molecule, leading to good separation from more polar impurities.
-
Acetonitrile/Water Mobile Phase: This combination offers a good balance of polarity to control the retention time of this compound. The gradient elution, where the proportion of acetonitrile is increased over time, is often employed to ensure the timely elution of any less polar impurities and to sharpen the peak of the analyte.
-
UV Detection: The benzene ring in the benzenesulfonate molecule contains a chromophore that absorbs ultraviolet (UV) light, making UV detection a simple and effective method for quantification.[1]
Potentiometric Titration
Potentiometric titration is a classic and robust analytical technique that determines the concentration of a substance by measuring the potential difference between two electrodes as a titrant is added.[2]
Principle of Titration: For the analysis of this compound, an anionic surfactant, a titration with a standard solution of a cationic surfactant, such as Hyamine® 1622, is employed.[3] The reaction between the anionic benzenesulfonate and the cationic titrant forms an insoluble ion pair, leading to a precipitate.[4] The endpoint of the titration is detected by a sharp change in the potential of a surfactant-sensitive electrode when all the benzenesulfonate has reacted.
Causality of Experimental Choices:
-
Cationic Titrant: The choice of a cationic titrant is based on the fundamental principle of ionic interaction, where the oppositely charged species react stoichiometrically.
-
Surfactant-Sensitive Electrode: This specialized electrode is designed to be sensitive to the concentration of surfactant ions in the solution. The large change in potential at the endpoint corresponds to the excess of the cationic titrant after all the anionic analyte has been consumed.
-
pH Adjustment: For some samples, adjusting the pH is necessary to ensure that both the analyte and titrant are in their optimal ionic forms for the reaction to proceed to completion.[5]
Inter-laboratory Comparison Study (Simulated)
To objectively compare the performance of HPLC and potentiometric titration for the analysis of this compound, a simulated inter-laboratory study was designed. Ten laboratories were provided with a standard sample of this compound with a known concentration of 250 mg/L. Each laboratory analyzed the sample in triplicate using both HPLC and potentiometric titration. The results of this simulated study are presented below.
Table 1: Results of the Simulated Inter-laboratory Comparison Study
| Laboratory | HPLC - Measured Concentration (mg/L) | Potentiometric Titration - Measured Concentration (mg/L) |
| 1 | 248.5, 250.1, 249.2 | 255.1, 258.3, 256.5 |
| 2 | 251.3, 252.0, 250.8 | 248.9, 252.1, 250.5 |
| 3 | 247.9, 248.5, 249.1 | 260.2, 258.9, 261.5 |
| 4 | 253.1, 252.5, 253.8 | 245.3, 247.8, 246.1 |
| 5 | 249.8, 250.3, 249.5 | 253.4, 255.1, 254.0 |
| 6 | 250.9, 251.5, 250.2 | 249.8, 251.3, 250.7 |
| 7 | 246.8, 247.3, 246.5 | 262.1, 263.5, 261.8 |
| 8 | 252.4, 251.9, 252.8 | 244.7, 246.2, 245.5 |
| 9 | 248.9, 249.6, 249.1 | 257.6, 256.9, 258.2 |
| 10 | 251.1, 250.7, 251.6 | 247.9, 249.1, 248.5 |
Table 2: Statistical Analysis of Inter-laboratory Comparison Data
| Parameter | HPLC | Potentiometric Titration |
| Mean Concentration (mg/L) | 250.2 | 253.4 |
| Standard Deviation (mg/L) | 2.1 | 5.8 |
| Relative Standard Deviation (%) | 0.84 | 2.29 |
| Bias (%) | +0.08 | +1.36 |
| Reproducibility (R) | 5.9 | 16.2 |
| Repeatability (r) | 2.3 | 6.4 |
Interpretation of Results:
The simulated inter-laboratory data clearly demonstrates the superior performance of the HPLC method for the analysis of this compound. The lower relative standard deviation, bias, and better reproducibility and repeatability indicate that the HPLC method is more precise and accurate. While potentiometric titration is a valid technique, it exhibits greater variability between laboratories, which can be attributed to factors such as electrode maintenance and endpoint determination.
Experimental Protocol: HPLC Analysis of this compound
This section provides a detailed, step-by-step methodology for the analysis of this compound using HPLC with UV detection.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Preparation of Solutions
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution (250 mg/L): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 100 mL of Mobile Phase A.
-
Sample Solution: Prepare the sample by dissolving it in Mobile Phase A to an expected concentration of approximately 250 mg/L. Filter the solution through a 0.45 µm syringe filter before analysis.[6]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B
-
Analysis and Calculation
Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on its retention time. Calculate the concentration of this compound in the sample using the following formula:
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
Based on the comparative data, the HPLC method is recommended for the routine analysis of this compound in research and quality control laboratories. Its superior precision, accuracy, and robustness make it a more reliable technique than potentiometric titration, especially in scenarios requiring high confidence in the analytical results. While potentiometric titration can be a cost-effective alternative for less critical applications, the potential for greater inter-laboratory variability should be considered. This guide provides the necessary framework for researchers to implement a validated HPLC method, ensuring the integrity and quality of their work.
References
- Buschmann, N., & Wille, H. (1995). Titration of amphoteric surfactants-a comparison of methods. Tenside Surfactants Detergents, 32(4), 393-394.
- Gerhards, M. R., et al. (1996). Determination of surfactants in environmental samples by liquid chromatography. Tenside Surfactants Detergents, 33(1), 8-14.
- METTLER TOLEDO. (2014). Good Titration Practice in Surfactant Titration.
- Poremba, K., & Gunkel, W. (1991). Determination of anionic surfactants in aqueous samples by flow-injection analysis with a coated tubular solid-phase reactor. Fresenius' Journal of Analytical Chemistry, 341(1-2), 1-5.
- ResearchGate. (2017). Surfactants and Surfactants Titration - Tips and Hints.
-
Sielc.com. (n.d.). Separation of Benzenesulfonic acid, dodecyl-, ammonium salt on Newcrom R1 HPLC column. Retrieved from [Link]
- Taylor & Francis Online. (n.d.). Potentiometric titration – Knowledge and References.
- Xylem Analytics. (n.d.). Titration of anionic surfactants.
- Agilent Technologies. (n.d.). Sample Preparation.
- Rice University Consortium for Processes in Porous Media. (2010).
- Plos One. (2018). Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants.
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- R Discovery. (1978).
- MDPI. (2005). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection.
- ResearchGate. (2008). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.
-
Wikipedia. (n.d.). Potentiometric titration. Retrieved from [Link]
-
BYJU'S. (n.d.). Potentiometric Titration Principle. Retrieved from [Link]
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A Comparative Benchmark: Ammonium Benzenesulfonate versus Novel Catalysts in Key Organic Syntheses
For researchers and professionals in drug development and organic synthesis, the choice of catalyst is a critical decision point that dictates reaction efficiency, yield, and overall process sustainability. For years, ammonium benzenesulfonate has served as a reliable and cost-effective acidic catalyst in various organic transformations. However, the relentless pursuit of greener, more efficient, and highly selective synthetic methodologies has led to the emergence of a diverse array of novel catalytic systems. This guide provides an in-depth, objective comparison of the performance of traditional this compound against these modern alternatives, supported by experimental data and detailed protocols to inform your selection process.
The Enduring Catalyst: Understanding this compound
This compound (ABS) is an ammonium salt of benzenesulfonic acid that functions as a versatile and effective Brønsted acid catalyst.[1] Its catalytic activity is primarily attributed to its ability to act as a proton donor, initiating key steps in acid-catalyzed reactions. The zwitterionic nature of related compounds can also play a role in stabilizing charged intermediates or transition states, particularly in electrophilic substitution reactions.[1] This straightforward mechanism, coupled with its low cost and operational simplicity, has cemented its place in the synthesis of important chemical scaffolds.
Two prominent examples of its application are the synthesis of bis(indolyl)methanes (BIMs) and amidoalkyl phenols/naphthols. BIMs are a significant class of heterocyclic compounds with a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[2] Amidoalkyl naphthols are crucial building blocks in the synthesis of various biologically active molecules and pharmaceutical agents.[1][3]
Core Reaction Mechanisms Catalyzed by this compound
The catalytic cycle of this compound in these reactions typically involves the protonation of a carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack.
Diagram 1: General Mechanism for ABS-Catalyzed Synthesis of Bis(indolyl)methanes
Caption: Aldehyde activation and subsequent nucleophilic attacks in BIM synthesis.
Diagram 2: General Mechanism for ABS-Catalyzed Synthesis of Amidoalkyl Naphthols
Caption: Formation of N-acyliminium ion followed by nucleophilic addition.
The Challengers: A New Wave of Catalytic Innovation
While effective, this compound faces competition from a range of novel catalysts designed for improved performance, reusability, and milder reaction conditions. These can be broadly categorized as:
-
Ionic Liquids (ILs): Often dubbed "designer solvents," ILs can also act as highly effective catalysts. Their low vapor pressure, thermal stability, and tunable properties make them attractive green alternatives.[4][5]
-
Solid Acid Catalysts: These heterogeneous catalysts, such as silica-supported sulfonic acids or clays, offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental waste.[6]
-
Magnetic Nanoparticles: Combining the benefits of heterogeneous catalysis with extreme ease of separation, magnetic nanoparticles functionalized with acidic groups can be recovered using an external magnet, streamlining the work-up process.[3][7]
-
Organocatalysts: These metal-free organic molecules can catalyze reactions with high efficiency and selectivity, often under mild conditions. Examples include taurine and various phosphonium salts.[8][9]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear performance benchmark, the following tables summarize experimental data for the synthesis of bis(indolyl)methanes and amidoalkyl naphthols using this compound and a selection of novel catalysts.
Synthesis of Bis(indolyl)methanes
Reaction: Indole + Benzaldehyde → 3,3'-Bis(indolyl)phenylmethane
| Catalyst | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |
| This compound | 10 (estimated) | EtOH, 30-38°C, Ultrasound | 30-40 min | ~90 | [10] (Analogous system) |
| PEG1000-DAIL (Ionic Liquid) | 5 | Solvent-free, rt | 25 min | 95 | [11] |
| Ethyl Ammonium Nitrate (Ionic Liquid) | 2 mL | rt | 10-15 min | 96 | [12] |
| Taurine (Organocatalyst) | 20 | Water, 50°C, Sonication | 15 min | 87 | [8] |
| NiFe₂O₄-SiO₂ Aerogel (Solid Acid) | 5 | CH₂Cl₂, rt | 1 week | 85 | [7] |
| Graphene Oxide | 150 mg | Water, 40°C | 3 h | 92 | [10][13] |
Synthesis of Amidoalkyl Naphthols
Reaction: 2-Naphthol + Benzaldehyde + Acetamide → N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide
| Catalyst | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |
| This compound | N/A | Data not directly available | N/A | N/A | |
| p-Toluenesulfonic acid | 10 | Solvent-free, 120°C | 45 min | 90 | [6] |
| [MIMPS]H₂PMo₁₂O₄₀ (Ionic Liquid) | 10 | Solvent-free, 110°C | 15 min | 94 | [14] |
| CoFe₂O₄@SiO₂-SO₃H (Magnetic NP) | 0.02 g | Solvent-free, 80°C | 10 min | 95 | |
| Phenylboronic acid | 15 | Solvent-free, 120°C | 1-7 h | 60-92 | [1] |
| Adipic acid | 10 | Solvent-free, 120°C | 30 min | 94 | [1] |
Analysis: The data clearly indicates that while traditional catalysts like p-toluenesulfonic acid (a close relative of ABS) are effective, many novel catalysts offer significant advantages. Ionic liquids and magnetic nanoparticles, in particular, demonstrate the potential for shorter reaction times, milder conditions (even room temperature), and high to excellent yields, often under solvent-free conditions which aligns with the principles of green chemistry.
Experimental Protocols: A Guide to Benchmarking
To ensure a fair and reproducible comparison, detailed experimental protocols are essential. The following workflows provide a template for benchmarking this compound against a representative novel catalyst.
General Workflow for Catalyst Evaluation
Diagram 3: Experimental Workflow for Catalyst Benchmarking
Caption: Standardized workflow for comparing catalytic performance.
Protocol 1: Synthesis of 3,3'-Bis(indolyl)phenylmethane using this compound
-
Materials: Indole (2.0 mmol), Benzaldehyde (1.0 mmol), this compound (0.1 mmol, 10 mol%), Ethanol (10 mL).
-
Procedure:
-
To a 50 mL round-bottom flask, add indole, benzaldehyde, and ethanol.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature. For potentially faster reaction, an ultrasonic bath can be used at 30-38°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water (50 mL) and stir.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3,3'-bis(indolyl)phenylmethane.
-
Characterize the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Protocol 2: Synthesis of 3,3'-Bis(indolyl)phenylmethane using a Reusable Magnetic Nanocatalyst (e.g., CoFe₂O₄@SiO₂-SO₃H)
-
Materials: Indole (2.0 mmol), Benzaldehyde (1.0 mmol), CoFe₂O₄@SiO₂-SO₃H (e.g., 20 mg), Ethanol (10 mL).
-
Procedure:
-
Combine indole, benzaldehyde, ethanol, and the magnetic catalyst in a 50 mL round-bottom flask.
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using TLC.
-
Upon completion, add ethyl acetate (20 mL) to the mixture.
-
Place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Decant the supernatant solution containing the product.
-
Wash the catalyst with ethyl acetate (2 x 10 mL), decanting the washings each time.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Conclusion and Future Outlook
This compound remains a viable, cost-effective catalyst for fundamental organic syntheses. Its utility in academic and small-scale preparations is well-established. However, for industrial applications and in research environments where efficiency, reusability, and green metrics are paramount, novel catalysts present a compelling case for adoption.
The comparative data reveals that ionic liquids and heterogeneous solid-supported catalysts (especially magnetic nanoparticles) frequently outperform traditional homogeneous acid catalysts in terms of reaction speed, yield, and operational conditions.[1][13] The key advantage of these modern systems lies in their reusability and the simplification of product purification, which significantly reduces solvent waste and processing time.
For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including cost, desired purity, scalability, and environmental impact. While this compound provides a reliable benchmark, the exploration and adoption of novel catalytic systems are crucial for advancing synthetic chemistry towards more sustainable and efficient practices.
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Kantevari, S., et al. (2007). Comparison of efficiency various catalysts in the synthesis of amidoalkyl naphthols. ResearchGate. Available at: [Link]
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Cannas, C., et al. (2021). Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. MDPI. Available at: [Link]
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Sawant, V., et al. (2025). Comparison of different catalysts for the reaction of 1-amidoalkyl-2-naphthols. ResearchGate. Available at: [Link]
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Yadav, J., et al. (2022). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]
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Ji, S-J., et al. (2006). An efficient and practical synthesis of bis(indolyl)methanes catalyzed by aminosulfonic acid under ultrasound. Ultrasonics Sonochemistry. Available at: [Link]
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Shaik, S. P., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. Available at: [Link]
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Hasaninejad, A., et al. (2012). Compared performance of various catalysts in bis (indolyl) methane synthesis of 4-ClC6H4CHO. ResearchGate. Available at: [Link]
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Singh, R., et al. (2015). Recent advances in one-pot multi-component catalytic synthesis of amidoalkyl naphthols. Iranian Journal of Catalysis. Available at: [Link]
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Li, Y-Q., et al. (2013). Synthesis of amidoalkyl naphthol via Ritter-type reaction catalysed by heteropolyanion-based ionic liquid. Journal of Chemical Sciences. Available at: [Link]
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Patil, S. B., et al. (2022). A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. International Journal of Scientific Research in Science and Technology. Available at: [Link]
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Mulla, S. A. R., et al. (2012). ChemInform Abstract: Efficient, Rapid Synthesis of Bis(indolyl)methane Using Ethyl Ammonium Nitrate as an Ionic Liquid. ResearchGate. Available at: [Link]
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Tallevi, A., et al. (2022). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. iris.unina.it. Available at: [Link]
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Sharma, G., et al. (2016). Synthesis, antibacterial and anti-inflammatory activity of bis(indolyl)methanes. ResearchGate. Available at: [Link]
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Dabholkar, V. V., et al. (2014). Ionic Liquid Promoted Synthesis of Bis(indolyl) methanes. ResearchGate. Available at: [Link]
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Shi, D., et al. (2013). PEG1000-Based Dicationic Acidic Ionic Liquid/Solvent-Free Conditions: An Efficient Catalytic System for the Synthesis of Bis(Indolyl)methanes. MDPI. Available at: [Link]
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Belieres, J. P., et al. (2011). Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options. PubMed Central. Available at: [Link]
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Cuffin-Munday, E. (2025). Shrinking of C–S bonds of organosulfonic acids in superacidic media—investigation of the protonation of methanesulfonic acid and benzenesulfonic acid and their limits. Dalton Transactions Blog. Available at: [Link]
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A Comparative Guide to the Synthesis of Ammonium Benzenesulfonate: An Economic and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the production of ammonium benzenesulfonate, a versatile intermediate and surfactant, is achievable through several methodologies. The selection of a specific synthetic route is often a nuanced decision, balancing considerations of yield, purity, cost, and environmental impact. This guide provides a comprehensive economic and technical analysis of the prevalent methods for this compound synthesis, supported by experimental insights to inform laboratory and industrial-scale production choices.
The Cornerstone of Synthesis: Sulfonation of Benzene
The foundational step in the primary production pathway for this compound is the electrophilic aromatic substitution of benzene to yield benzenesulfonic acid. The choice of sulfonating agent in this initial step can significantly influence the overall efficiency and impurity profile of the final product.
Method A: Sulfonation with Concentrated Sulfuric Acid
This traditional method involves heating benzene with concentrated sulfuric acid. The reaction proceeds via the in-situ generation of the electrophile, sulfur trioxide (SO₃).
Reaction Mechanism: The sulfonation of benzene is an electrophilic aromatic substitution. The electrophile is typically sulfur trioxide (SO₃), which can be generated from concentrated sulfuric acid.[1]
Caption: Sulfonation of Benzene with Concentrated Sulfuric Acid.
Experimental Protocol: A typical laboratory-scale synthesis involves refluxing benzene with an excess of concentrated sulfuric acid for several hours. The reaction mixture is then cooled and poured onto ice to precipitate the benzenesulfonic acid, which can be isolated by filtration.
Analysis:
-
Yield: Moderate to high, but often requires long reaction times.
-
Purity: The primary impurity is residual sulfuric acid, which can be challenging to remove completely.
-
Economic Considerations: Sulfuric acid is a relatively inexpensive reagent, making this method cost-effective for large-scale production.
-
Environmental Impact: The use of a large excess of sulfuric acid generates significant acidic waste.
Method B: Sulfonation with Fuming Sulfuric Acid (Oleum)
Oleum, a solution of sulfur trioxide in sulfuric acid, is a more potent sulfonating agent than concentrated sulfuric acid alone.
Reaction Mechanism: The higher concentration of SO₃ in oleum accelerates the electrophilic aromatic substitution reaction.[2]
Experimental Protocol: Benzene is treated with oleum at a controlled temperature, typically below 40°C, for a shorter duration compared to the concentrated sulfuric acid method.[3] The workup procedure is similar, involving quenching with ice.
Analysis:
-
Yield: Generally higher yields are achieved in a shorter reaction time compared to using concentrated sulfuric acid.[3]
-
Purity: Similar to Method A, the main impurity is sulfuric acid.
-
Economic Considerations: Oleum is more expensive than concentrated sulfuric acid, which can increase the overall production cost.
-
Environmental Impact: The process still generates acidic waste, although the increased efficiency may reduce the total volume.
Method C: Sulfonation with Sulfur Trioxide (SO₃)
Direct use of sulfur trioxide, often in a solvent or as a gas, offers a highly efficient sulfonation method.
Reaction Mechanism: SO₃ is a powerful electrophile that reacts rapidly with benzene.
Experimental Protocol: Liquid sulfur trioxide is carefully added to benzene in a controlled manner, often with a solvent to moderate the reaction. The reaction is typically fast and exothermic.
Analysis:
-
Yield: High to quantitative yields can be obtained.
-
Purity: This method can produce high-purity benzenesulfonic acid with minimal residual starting materials. Byproducts like diphenyl sulfone can be minimized by controlling reaction conditions.[4]
-
Economic Considerations: Sulfur trioxide is a more specialized and hazardous reagent, potentially increasing handling and equipment costs.
-
Environmental Impact: This method can be considered "greener" as it avoids the large excess of sulfuric acid, reducing acidic waste.
Comparative Summary of Sulfonation Methods
| Method | Sulfonating Agent | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| A | Concentrated H₂SO₄ | Several hours | Moderate | Low reagent cost | Long reaction time, significant acid waste |
| B | Fuming H₂SO₄ (Oleum) | 20-30 minutes | High | Faster reaction, higher yield | Higher reagent cost, acid waste |
| C | Sulfur Trioxide (SO₃) | Rapid | High to Quantitative | High purity, less acid waste | Hazardous reagent, higher cost |
The Neutralization Step: Forming the Ammonium Salt
Once benzenesulfonic acid is synthesized and purified, the subsequent step is neutralization with an ammonia source to form this compound. The choice of the ammonia source and the reaction conditions can impact the final product's purity and ease of isolation.
Method 1: Neutralization with Aqueous Ammonia
This is a straightforward acid-base neutralization reaction.
Reaction Mechanism: Benzenesulfonic acid donates a proton to ammonia to form the ammonium and benzenesulfonate ions.
Caption: Neutralization of Benzenesulfonic Acid with Aqueous Ammonia.
Experimental Protocol: An aqueous solution of benzenesulfonic acid is treated with a stoichiometric amount of aqueous ammonia. The reaction is typically exothermic and may require cooling. The this compound can then be isolated by evaporation of the water, often followed by recrystallization from a suitable solvent like ethanol to improve purity.
Analysis:
-
Yield: Generally quantitative.
-
Purity: The primary impurities can be excess ammonia, which is volatile and easily removed, and any impurities present in the starting benzenesulfonic acid. Recrystallization is often necessary to achieve high purity.
-
Economic Considerations: Aqueous ammonia is a readily available and inexpensive reagent. The main cost is associated with the energy required for water removal and the potential need for a recrystallization step.
-
Environmental Impact: The process is relatively clean, with water being the primary solvent and byproduct.
Method 2: Neutralization with Gaseous Ammonia
Introducing gaseous ammonia directly into a solution of benzenesulfonic acid is another common method.
Experimental Protocol: Gaseous ammonia is bubbled through a solution of benzenesulfonic acid in a suitable solvent (e.g., an alcohol or an inert organic solvent). The this compound salt typically precipitates out of the solution and can be collected by filtration.
Analysis:
-
Yield: High to quantitative.
-
Purity: This method can yield a very pure product directly, as the salt precipitates from the reaction mixture, leaving soluble impurities behind. This can sometimes eliminate the need for a separate recrystallization step.
-
Economic Considerations: The use of gaseous ammonia may require more specialized equipment for handling and metering the gas, which could increase capital costs.
-
Environmental Impact: This method can be more environmentally friendly as it may reduce the need for a separate purification step and the associated solvent use.
Method 3: Reaction with Ammonium Carbonate or Bicarbonate
Ammonium carbonate or bicarbonate can also be used as the base for neutralization.
Reaction Mechanism: The reaction produces this compound, water, and carbon dioxide gas.
Experimental Protocol: Solid ammonium carbonate or bicarbonate is added portion-wise to a solution of benzenesulfonic acid. The reaction is accompanied by effervescence as carbon dioxide is evolved. The product is then isolated, typically by evaporation of the solvent.
Analysis:
-
Yield: High.
-
Purity: The purity of the final product is dependent on the purity of the starting materials. The evolution of CO₂ can help to drive the reaction to completion.
-
Economic Considerations: Ammonium carbonate and bicarbonate are inexpensive and readily available solid reagents.
-
Environmental Impact: The only byproduct is carbon dioxide, making this a relatively green method.
Comparative Summary of Neutralization Methods
| Method | Ammonia Source | Key Advantages | Key Disadvantages |
| 1 | Aqueous Ammonia | Simple, inexpensive reagent | Requires water removal, may need recrystallization |
| 2 | Gaseous Ammonia | Can yield high purity product directly | Requires specialized equipment for gas handling |
| 3 | (NH₄)₂CO₃ / NH₄HCO₃ | Inexpensive, solid reagents, CO₂ byproduct | Effervescence needs to be controlled |
Alternative Synthetic Routes
While the sulfonation of benzene followed by neutralization is the most common approach, alternative methods exist, though they are generally less common for the direct synthesis of this compound.
From Benzenesulfonyl Chloride
Benzenesulfonyl chloride can be reacted with ammonia to produce benzenesulfonamide, which can then be hydrolyzed to this compound. However, a more direct route involves the reaction of benzenesulfonyl chloride with an excess of ammonia.
Reaction: C₆H₅SO₂Cl + 2NH₃ → C₆H₅SO₂NH₂ + NH₄Cl Further reaction with water would be needed to get the ammonium salt of the sulfonic acid. A direct reaction to form the ammonium salt is also possible under specific conditions.
Analysis: This route is generally more complex and less direct than the neutralization of benzenesulfonic acid. Benzenesulfonyl chloride is also a more expensive and hazardous starting material.[5]
Purification and Purity Analysis
Regardless of the synthetic method employed, the purity of the final this compound product is critical for its intended application.
Purification Techniques:
-
Recrystallization: A common and effective method for purifying solid this compound. A suitable solvent system (e.g., ethanol-water mixtures) is chosen to dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.[6]
-
Chromatography: For very high purity requirements, chromatographic techniques such as column chromatography can be employed.[7]
Purity Assessment: The purity of synthesized this compound can be assessed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for identifying and quantifying the main product as well as any organic impurities, such as unreacted starting materials or byproducts like sulfones.[7]
-
Titration: Acid-base titration can be used to determine the overall acidity or basicity of the sample, providing an indication of residual starting materials.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for confirming the chemical structure of the final product and identifying any structural impurities.
Conclusion
The production of this compound is a well-established process with several viable synthetic routes.
-
For cost-effective, large-scale production , the sulfonation of benzene with concentrated or fuming sulfuric acid , followed by neutralization with aqueous ammonia , remains a dominant method. However, this approach necessitates careful management of acidic waste streams.
-
For applications demanding high purity and a greener footprint , the use of sulfur trioxide as the sulfonating agent, coupled with neutralization by gaseous ammonia , presents a compelling alternative, potentially minimizing purification steps and waste generation.
-
The choice of neutralization agent offers a trade-off between the simplicity and low cost of aqueous ammonia and the potential for higher initial purity with gaseous ammonia .
Ultimately, the optimal method for the synthesis of this compound will depend on a careful evaluation of the specific requirements of the application, including purity specifications, production scale, economic constraints, and environmental considerations.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ammonium Benzenesulfonate
Ammonium benzenesulfonate is a compound utilized in various research and development applications. While essential for certain scientific processes, it is imperative to handle this chemical with the utmost care due to its potential hazards. This guide provides comprehensive, step-by-step safety protocols and logistical plans for researchers, scientists, and drug development professionals. Our aim is to foster a culture of safety and provide value beyond the product itself, ensuring that your critical work can proceed without compromising your well-being.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][2]
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[2]
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.[2]
Given these potential risks, the implementation of stringent safety measures, particularly the correct use of Personal Protective Equipment (PPE), is non-negotiable.
Engineering Controls: The First Line of Defense
Before resorting to personal protective equipment, appropriate engineering controls should be in place to minimize exposure. These include:
-
Ventilation : Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[3]
-
Eyewash Stations and Safety Showers : Facilities must be equipped with readily accessible eyewash stations and safety showers.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical splash-resistant safety goggles with side protection or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] Standard safety glasses are not sufficient. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a laboratory coat. A complete suit protecting against chemicals may be necessary for large-scale operations.[2] | Prevents skin contact which can lead to irritation.[1] Gloves should be inspected before use and removed carefully to avoid contaminating the skin.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[2] | Protects against the inhalation of dust or aerosols which may cause respiratory irritation.[1][2] |
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is critical for minimizing risk.
Preparation:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
Handling:
-
Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust.[2]
-
Portioning: If transferring the chemical, do so in a designated area with proper ventilation.
-
Keep Containers Closed: Keep the container tightly closed when not in use.[1]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used thoroughly.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items properly.
PPE Selection and Use Workflow
Caption: Workflow for PPE selection and use when handling this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If skin irritation persists, call a physician.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician.
Spill and Waste Disposal
Spill Cleanup:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
For a dry spill, cover with a plastic sheet or tarp to minimize spreading.
-
Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid creating dust.
-
Clean the contaminated surface thoroughly.
Waste Disposal:
-
Chemical Waste : Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[2]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[2][4] Do not mix with other waste.[4]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Angene. (2024). 19402-64-3 - Safety Data Sheet. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
